4-Hydroxymandelonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOOPXDSCKBLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926975 | |
| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13093-65-7, 6851-36-1 | |
| Record name | α,4-Dihydroxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxymandelonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-4-Hydroxymandelonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Hydroxymandelonitrile: A Comprehensive Technical Guide to Natural Sources and Biosynthetic Pathways
Introduction
4-Hydroxymandelonitrile stands as a pivotal cyanohydrin in the intricate tapestry of plant secondary metabolism. This molecule, existing as two enantiomers, (S)-4-hydroxymandelonitrile and (R)-4-hydroxymandelonitrile, serves as the aglycone precursor to a class of cyanogenic glycosides. These glycosides, upon enzymatic hydrolysis, release hydrogen cyanide (HCN), a potent deterrent against herbivores and pathogens.[1][2][3] This guide provides an in-depth exploration of the natural occurrences of 4-hydroxymandelonitrile and the sophisticated biosynthetic pathways that lead to its formation in various plant species. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offering both foundational understanding and practical, field-proven methodologies.
Part 1: Natural Sources of 4-Hydroxymandelonitrile
4-Hydroxymandelonitrile is primarily found in the plant kingdom in its glycosidic forms, which act as stable storage and transport molecules.[2][4][5] The stereochemistry of the aglycone is a key determinant of the resulting cyanogenic glucoside.
(S)-4-Hydroxymandelonitrile , the more extensively studied enantiomer, is the precursor to dhurrin . Dhurrin is most famously associated with sorghum (Sorghum bicolor), where it can accumulate to substantial levels, particularly in young seedlings.[5][6][7] Its concentration is dynamically regulated by the plant's developmental stage and environmental factors such as nitrogen availability and drought stress.[5][6][8]
(R)-4-Hydroxymandelonitrile serves as the aglycone for taxiphyllin . Taxiphyllin is prominently found in various species of bamboo, especially in the young, edible shoots.[9][10][11][12] It is also present in other plants, such as the seaside arrowgrass (Triglochin maritima).[1] The presence of taxiphyllin in bamboo shoots necessitates proper processing before consumption to mitigate the risk of cyanide poisoning.[11]
While plants are the primary source, the biosynthesis of related nitrile compounds has been identified in some bacteria and fungi, although the direct production of 4-hydroxymandelonitrile in these organisms is not well-documented.[13]
Quantitative Overview of 4-Hydroxymandelonitrile Glycosides in Various Plant Species
The concentration of cyanogenic glycosides derived from 4-hydroxymandelonitrile can vary significantly between species, cultivars, plant tissues, and developmental stages. The following table provides a comparative summary of reported concentrations.
| Plant Species | Cultivar/Variety | Plant Part | Glycoside | Concentration (mg/kg dry weight unless otherwise noted) | Reference(s) |
| Sorghum bicolor | Not specified | Young seedlings | Dhurrin | Can reach up to 6% of dry weight | [7] |
| Sorghum bicolor | Various cultivars | Grains | Dhurrin | <1 to 136.7 mg/kg | [14] |
| Sorghum bicolor | 'Ruzrok' | Stems (60 cm height) | Dhurrin | ~7,140 mg/kg | [3] |
| Sorghum bicolor | 'Hay Day' | Stems (60 cm height) | Dhurrin | ~1,600 mg/kg | [3] |
| Sorghum bicolor | Various | Leaves (drought-stressed) | Dhurrin | Increased concentrations observed | [6][8] |
| Bambusa vulgaris | Not specified | Shoots | Taxiphyllin | Present | [9][15] |
| Gigantochloa verticillata | Not specified | Shoots | Taxiphyllin | Present | [9] |
| Various Bamboo Species | Not specified | Fresh Shoots | Taxiphyllin (as HCN) | 100 - 1000 mg/kg | [15][16] |
| Triglochin maritima | Not specified | Not specified | Taxiphyllin | Biosynthesis demonstrated | [1] |
Part 2: Biosynthesis of 4-Hydroxymandelonitrile
The biosynthesis of 4-hydroxymandelonitrile is a well-orchestrated enzymatic cascade that converts the amino acid L-tyrosine into the final cyanohydrin product.[2][4][5] This pathway is a hallmark of specialized plant metabolism and is best characterized in Sorghum bicolor.
The core biosynthetic pathway involves three key enzymatic steps:
-
Conversion of L-Tyrosine to p-Hydroxyphenylacetaldoxime: This initial and rate-limiting step is catalyzed by a multifunctional cytochrome P450 enzyme, CYP79A1 .[5][17] This enzyme facilitates the N-hydroxylation of L-tyrosine, followed by a decarboxylation and dehydration to yield p-hydroxyphenylacetaldoxime.
-
Conversion of p-Hydroxyphenylacetaldoxime to 4-Hydroxymandelonitrile: The second cytochrome P450 enzyme, CYP71E1 , catalyzes the conversion of the aldoxime to the cyanohydrin.[5][17] This is a complex reaction involving a dehydration and a C-hydroxylation.
-
Glycosylation of 4-Hydroxymandelonitrile: The unstable 4-hydroxymandelonitrile is stabilized through glycosylation by a UDP-glucosyltransferase, UGT85B1 , to form the stable cyanogenic glucoside, dhurrin.[18]
This pathway often operates as a "metabolon," a loosely associated complex of enzymes that channels intermediates, thereby increasing efficiency and preventing the release of potentially toxic intermediates.[4][14]
Biosynthetic Pathway of (S)-4-Hydroxymandelonitrile (Dhurrin Precursor) in Sorghum bicolor
Caption: Biosynthesis of Dhurrin from L-Tyrosine in Sorghum bicolor.
Variations in the Biosynthetic Pathway
While the general enzymatic steps are conserved, variations exist across different plant species. In Triglochin maritima, the biosynthesis of taxiphyllin also proceeds from L-tyrosine.[1] However, studies have shown differences in the channeling of intermediates compared to sorghum. In T. maritima, p-hydroxyphenylacetonitrile is a key intermediate that appears to be less tightly channeled than other intermediates in the pathway.[1]
The biosynthesis of cyanogenic glycosides in the Rosaceae family, such as amygdalin and prunasin from (R)-mandelonitrile, follows a similar initial conversion of an aromatic amino acid (phenylalanine) to the corresponding cyanohydrin, which is then glycosylated.[19]
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the extraction, quantification, and enzymatic analysis of 4-hydroxymandelonitrile and its derivatives.
Protocol 1: Extraction of 4-Hydroxymandelonitrile Glycosides from Plant Tissue
This protocol is a generalized method for the extraction of dhurrin and taxiphyllin from plant material, adapted from several sources.[20][21][22]
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Activated carbon
-
Centrifuge tubes (50 mL)
-
Sonicator bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. For dried tissue, grind to a fine powder using a mill.
-
Extraction:
-
Clarification:
-
Centrifuge the tubes at 4000 x g for 10 minutes to pellet the plant debris and activated carbon.
-
Carefully decant the supernatant into a clean tube.
-
-
Concentration (Optional): For samples with low concentrations of glycosides, the methanol can be evaporated under reduced pressure using a rotary evaporator at 40°C. Reconstitute the dried extract in a known volume of methanol.
-
Filtration: Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: Store the filtered extract at -20°C until analysis.
References
- 1. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Advances in cyanogenic glycosides biosynthesis and analyses in plants: a review. | Semantic Scholar [semanticscholar.org]
- 3. annualreviews.org [annualreviews.org]
- 4. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 5. Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dhurrin: a potential endogenous nitrogen turnover source for early seedling growth in sorghum [frontiersin.org]
- 8. Frontiers | The Interplay Between Water Limitation, Dhurrin, and Nitrate in the Low-Cyanogenic Sorghum Mutant adult cyanide deficient class 1 [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. inbar.int [inbar.int]
- 11. Uncovering Taxiphyllin in bamboo shoots: An analytical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchjournal.co.in [researchjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. Advances in cyanogenic glycosides biosynthesis and analyses in plants : a review | Acta Biologica Szegediensis [abs.ek.szte.hu]
- 15. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxymandelonitrile
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Hydroxymandelonitrile, a cyanohydrin of significant interest in organic synthesis and as a key intermediate in the biosynthesis of cyanogenic glycosides. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical experimental guidance. While experimentally verified data for some properties of 4-Hydroxymandelonitrile are limited in publicly accessible literature, this guide synthesizes available information, including computed values, and provides detailed protocols for the experimental determination of key physicochemical parameters. The structure of this guide is designed to be a practical laboratory resource, emphasizing not only the known properties but also the scientific rationale behind the methodologies for their characterization.
Introduction: The Significance of 4-Hydroxymandelonitrile
4-Hydroxymandelonitrile, with the IUPAC name 2-hydroxy-2-(4-hydroxyphenyl)acetonitrile, is a cyanohydrin derived from the formal addition of hydrogen cyanide to the aldehyde group of 4-hydroxybenzaldehyde. Its structure, featuring a chiral center, a hydroxyl group, a nitrile group, and a phenolic moiety, makes it a versatile building block in organic chemistry.
In the realm of natural products, 4-Hydroxymandelonitrile is a crucial precursor in the biosynthesis of dhurrin, a cyanogenic glycoside found in plants like sorghum.[1] The enzymatic synthesis of the (R)-enantiomer is a well-studied process, often carried out in biphasic systems to optimize yield and enantiomeric excess.[1] Understanding the physicochemical properties of 4-Hydroxymandelonitrile is paramount for its efficient synthesis, handling, and utilization in further chemical transformations, as well as for a deeper comprehension of its role in biological systems.
This guide will delve into the structural and physicochemical characteristics of 4-Hydroxymandelonitrile, offering a detailed examination of its properties and the experimental workflows to ascertain them.
Molecular Structure and Identification
A foundational understanding of 4-Hydroxymandelonitrile begins with its molecular structure and key identifiers.
Chemical Structure
The chemical structure of 4-Hydroxymandelonitrile is depicted below. The central carbon atom, bonded to the hydroxyl group, nitrile group, phenyl ring, and a hydrogen atom, is a chiral center. Therefore, 4-Hydroxymandelonitrile can exist as two enantiomers, (R)- and (S)-4-Hydroxymandelonitrile.
Caption: 2D Chemical Structure of 4-Hydroxymandelonitrile.
Key Identifiers
For unambiguous identification, the following identifiers are crucial:
| Identifier | Value | Source |
| IUPAC Name | 2-hydroxy-2-(4-hydroxyphenyl)acetonitrile | |
| CAS Number | 13093-65-7 | |
| Molecular Formula | C₈H₇NO₂ | |
| Molecular Weight | 149.15 g/mol | |
| InChI Key | HOOOPXDSCKBLFG-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=CC=C1C(C#N)O)O | [2] |
Physicochemical Properties: A Quantitative Overview
This section presents a summary of the known and predicted physicochemical properties of 4-Hydroxymandelonitrile. It is important to note that many of these values are computationally predicted and should be confirmed by experimental analysis for critical applications.
| Property | Value | Notes | Source |
| Melting Point | 96-103 °C | Experimental range from a commercial supplier. | [3] |
| Boiling Point | 366.0 ± 27.0 °C | Predicted value. | [4] |
| Density | 1.327 ± 0.06 g/cm³ | Predicted value. | [4] |
| Water Solubility | 8.37 g/L | Predicted value. | [5] |
| pKa | 9.35 ± 0.26 | Predicted value for the phenolic hydroxyl group. | [4] |
| LogP | 0.73 | Predicted value. | [5] |
Experimental Determination of Physicochemical Properties
For drug development and rigorous scientific research, experimentally determined physicochemical data is indispensable. This section outlines the standard methodologies for characterizing key properties of 4-Hydroxymandelonitrile.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting point range suggests a high degree of purity, while a broad range can indicate the presence of impurities or multiple polymorphic forms.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry 4-Hydroxymandelonitrile is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.
-
Validation: The calibration of the apparatus should be verified using certified reference standards with known melting points.
Solubility Profile
Causality: Solubility in various solvents is a critical parameter for designing reaction conditions, purification processes, and, in the context of drug development, formulation strategies. The "like dissolves like" principle generally applies, with polar solvents being more effective for this moderately polar molecule.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and acetonitrile.
-
Sample Preparation: An excess amount of 4-Hydroxymandelonitrile is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.
-
Sample Collection and Preparation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully removed. The aliquot is then filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: The concentration of 4-Hydroxymandelonitrile in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Caption: Workflow for Shake-Flask Solubility Determination.
Acid Dissociation Constant (pKa)
Causality: The pKa value of the phenolic hydroxyl group is crucial for understanding the ionization state of 4-Hydroxymandelonitrile at different pH values. This influences its solubility, reactivity, and biological interactions.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A known concentration of 4-Hydroxymandelonitrile is dissolved in a suitable solvent system (e.g., a co-solvent mixture like water-methanol if aqueous solubility is limited).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
-
Validation: The method should be validated using a compound with a known pKa in the same solvent system.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-Hydroxymandelonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of specific functional groups and their connectivity.
Predicted ¹H NMR Spectral Data:
-
Aromatic Protons (H-Ar): Expected to appear as two doublets in the region of δ 6.8-7.4 ppm, characteristic of a para-substituted benzene ring.
-
Methine Proton (-CH(OH)CN): A singlet or a doublet (if coupled to the hydroxyl proton) is expected in the region of δ 5.0-5.5 ppm.
-
Hydroxyl Protons (-OH): The chemical shifts of the phenolic and alcoholic hydroxyl protons are variable and depend on the solvent, concentration, and temperature. They may appear as broad singlets.
Predicted ¹³C NMR Spectral Data:
-
Nitrile Carbon (-CN): Expected to appear in the region of δ 115-125 ppm.
-
Aromatic Carbons: Signals for the six aromatic carbons are expected in the region of δ 115-160 ppm.
-
Methine Carbon (-CH(OH)CN): The signal for the carbon bearing the hydroxyl and nitrile groups is expected in the region of δ 60-70 ppm.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of 4-Hydroxymandelonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be used. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous peak assignments.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Assign the signals based on their chemical shifts, multiplicities, and correlation signals from 2D NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic FTIR Absorption Bands:
-
O-H Stretch (phenolic and alcoholic): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.
-
C≡N Stretch (nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A peak in the region of 1000-1250 cm⁻¹.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr for a pellet) is recorded and subtracted from the sample spectrum.
-
Data Interpretation: The absorption bands in the spectrum are assigned to their corresponding functional groups.
Stability and Degradation
Causality: Understanding the stability of 4-Hydroxymandelonitrile is critical for its storage, handling, and application. As a cyanohydrin, it is susceptible to degradation, particularly through the reversible reaction to form 4-hydroxybenzaldehyde and hydrogen cyanide.
Factors Influencing Stability:
-
pH: Cyanohydrin stability is highly pH-dependent. The equilibrium favors the cyanohydrin at acidic to neutral pH. Under basic conditions, the equilibrium shifts towards the starting aldehyde and cyanide.
-
Temperature: Elevated temperatures can promote the decomposition of cyanohydrins.
-
Enzymatic Degradation: In biological systems, enzymes such as hydroxynitrile lyases can catalyze the breakdown of 4-Hydroxymandelonitrile.
Experimental Protocol for Stability Assessment:
-
Forced Degradation Studies: Subject solutions of 4-Hydroxymandelonitrile to various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and thermal (e.g., elevated temperatures) conditions.
-
Time-Point Analysis: At specified time intervals, withdraw aliquots of the stressed solutions.
-
Quantification: Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining 4-Hydroxymandelonitrile and identify any degradation products.
-
Data Analysis: Plot the concentration of 4-Hydroxymandelonitrile as a function of time to determine the degradation kinetics under each condition.
Caption: Reversible Degradation of 4-Hydroxymandelonitrile.
Polymorphism
Causality: Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact physicochemical properties such as melting point, solubility, and stability. While no specific studies on the polymorphism of 4-Hydroxymandelonitrile were identified in the literature, it is a critical parameter to investigate for any solid-state compound intended for pharmaceutical use.
Experimental Protocol for Polymorph Screening:
-
Crystallization Studies: Crystallize 4-Hydroxymandelonitrile from a variety of solvents with different polarities and at different temperatures and cooling rates.
-
Solid-State Characterization: Analyze the resulting solid forms using techniques such as:
-
Powder X-Ray Diffraction (PXRD): To identify different crystal lattices.
-
Differential Scanning Calorimetry (DSC): To detect different melting points and phase transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and desolvation.
-
Infrared (IR) and Raman Spectroscopy: To identify differences in vibrational modes between polymorphs.
-
Safety and Handling
As a nitrile-containing compound, 4-Hydroxymandelonitrile should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]
-
Toxicity: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[6][7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[6][7]
Conclusion
4-Hydroxymandelonitrile is a molecule of considerable scientific interest due to its role in natural product biosynthesis and its potential as a synthetic intermediate. This technical guide has provided a comprehensive overview of its physicochemical properties, synthesizing both available data and expert-guided experimental protocols. For researchers and drug development professionals, a thorough experimental characterization of this compound, following the methodologies outlined herein, is essential for its effective and safe utilization. The provided workflows for determining melting point, solubility, pKa, and spectroscopic characteristics, as well as for assessing stability and polymorphism, offer a robust framework for generating the critical data required for advanced research and development.
References
-
van der Wielen, L. A., van der Wulp, M., Luyben, K. C., & Straathof, A. J. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 80(4), 453-463. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 166768, alpha,4-Dihydroxybenzeneacetonitrile. Retrieved January 3, 2026 from [Link].
-
Human Metabolome Database. (2013, May 17). Showing metabocard for (S)-4-Hydroxymandelonitrile (HMDB0060318). Retrieved January 3, 2026, from [Link]
Sources
- 1. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Nondestructive Metabolomic Fingerprinting: FTIR, NIR and Raman Spectroscopy in Food Screening [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Spectroscopic Data Analysis of 4-Hydroxymandelonitrile: A Comprehensive Guide to NMR, IR, and MS Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxymandelonitrile, a cyanohydrin derived from 4-hydroxybenzaldehyde, is a key intermediate in the synthesis of various pharmaceuticals and a naturally occurring compound.[1][2] Its precise structural elucidation is paramount for quality control, reaction monitoring, and metabolite identification. This technical guide provides an in-depth analysis of the spectroscopic data of 4-Hydroxymandelonitrile, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques offers unambiguous structural confirmation. This document is designed to serve as a practical reference for researchers, offering not just data, but the underlying principles of spectral interpretation rooted in the molecule's unique structural features.
Introduction: The Significance of Spectroscopic Characterization
The structural integrity of a molecule like 4-Hydroxymandelonitrile, which contains a reactive cyanohydrin moiety, a phenolic hydroxyl group, and an aromatic ring, dictates its chemical behavior and biological activity.[3] Spectroscopic analysis provides a non-destructive window into its molecular architecture.
-
NMR Spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.
-
IR Spectroscopy identifies the specific functional groups present by probing their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and provides vital clues about the structure through controlled fragmentation analysis.
This guide will dissect the expected spectral features for each technique, explaining the causal relationships between the molecular structure and the resulting spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Hydroxymandelonitrile, both ¹H and ¹³C NMR provide a complete picture of its atomic arrangement.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH).
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxymandelonitrile in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is characterized by distinct signals for the aromatic, methine, and hydroxyl protons.
-
Aromatic Protons (Hₐ, Hₑ): The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets.
-
Causality: The protons ortho to the electron-donating hydroxyl group (Hₑ) are shielded and appear upfield (lower ppm) compared to the protons ortho to the electron-withdrawing cyanohydrin group (Hₐ).[4] The coupling between these adjacent protons results in a doublet for each signal.
-
-
Methine Proton (Hₙ): The single proton on the carbon bearing both the hydroxyl and nitrile groups is expected to appear as a singlet.
-
Causality: This proton is deshielded due to the electronegativity of the adjacent oxygen and nitrile group. With no adjacent protons, it does not exhibit spin-spin splitting.[5]
-
-
Hydroxyl Protons (Ar-OH, CH-OH): These protons typically appear as broad singlets.
Table 1: Predicted ¹H NMR Data for 4-Hydroxymandelonitrile
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to -CH(OH)CN) | ~7.4 - 7.6 | Doublet | 2H |
| Aromatic (ortho to -OH) | ~6.8 - 7.0 | Doublet | 2H |
| Methine (-CH(OH)CN) | ~5.5 - 5.7 | Singlet | 1H |
| Phenolic (-ArOH) | Variable (e.g., 9.0-10.0 in DMSO) | Broad Singlet | 1H |
| Alcoholic (-CHOH) | Variable (e.g., 6.0-7.0 in DMSO) | Broad Singlet | 1H |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.
Table 2: Predicted ¹³C NMR Data for 4-Hydroxymandelonitrile
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-OH (Aromatic) | ~158 - 160 | Phenolic carbon, strongly deshielded by oxygen. |
| C-H (Aromatic, ortho to -CH(OH)CN) | ~128 - 130 | Standard aromatic C-H. |
| C-H (Aromatic, ortho to -OH) | ~115 - 117 | Shielded by the electron-donating OH group. |
| C (ipso, attached to -CH(OH)CN) | ~130 - 132 | Quaternary aromatic carbon. |
| -CH(OH)CN | ~60 - 65 | Aliphatic carbon attached to two electronegative groups. |
| -C≡N | ~118 - 122 | Characteristic chemical shift for a nitrile carbon.[7] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an exceptionally rapid and effective method for confirming the presence of the key functional groups in 4-Hydroxymandelonitrile.
Experimental Protocol: IR Sample Preparation
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: The sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.
Spectral Interpretation
The IR spectrum provides a distinct "fingerprint" for the molecule.
-
O-H Stretching Region (3600-3200 cm⁻¹): A very strong and broad absorption band is expected in this region.
-
C-H Stretching Region (3100-3000 cm⁻¹): Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹, characteristic of aromatic C-H stretching.[10]
-
Nitrile Stretching Region (2260-2210 cm⁻¹): A sharp, medium-to-strong intensity peak is a definitive indicator of the nitrile (C≡N) group.[11]
-
Causality: The C≡N triple bond is a strong, polar bond, resulting in a distinct and easily identifiable absorption in a relatively uncongested region of the spectrum. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[11]
-
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): Several medium-intensity bands will appear in this region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.[10]
Table 3: Summary of Characteristic IR Absorptions
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium, Sharp |
| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 | Medium-Strong, Sharp |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium |
| Alcohol C-O | C-O Stretch | 1250 - 1050 | Strong |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of 4-Hydroxymandelonitrile and offers structural insights through analysis of its fragmentation pattern under electron ionization (EI).
Experimental Protocol: GC-MS Analysis
-
Derivatization: Due to the polar hydroxyl groups, derivatization by silylation (e.g., using MSTFA or BSTFA) is often performed prior to GC-MS analysis to increase volatility and thermal stability.[12]
-
Injection: The derivatized or underivatized sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for inducing fragmentation.
Fragmentation Analysis
The fragmentation of 4-Hydroxymandelonitrile is driven by the stability of the resulting ions, particularly those stabilized by the aromatic ring.
-
Molecular Ion (M⁺•): The molecular ion peak should be observed at an m/z of 149, corresponding to the molecular formula C₈H₇NO₂.[1]
-
Loss of HCN (m/z 122): A characteristic fragmentation for cyanohydrins is the loss of a neutral hydrogen cyanide molecule, resulting in an ion corresponding to the 4-hydroxybenzaldehyde radical cation.
-
Formation of Hydroxytropylium Ion (m/z 107): Similar to benzyl alcohol derivatives, cleavage of the C-C bond between the nitrile and the benzylic carbon can lead to the formation of a stable hydroxytropylium ion.[13]
-
Loss of Carbon Monoxide (m/z 79): The hydroxytropylium ion (m/z 107) can subsequently lose a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for benzyl alcohol and its derivatives, to yield a highly abundant ion at m/z 79.[13][14]
Table 4: Predicted Key Fragment Ions in EI-MS
| m/z | Proposed Fragment Ion | Formula | Significance |
| 149 | [C₈H₇NO₂]⁺• | C₈H₇NO₂ | Molecular Ion |
| 122 | [C₇H₆O₂]⁺• | C₇H₆O₂ | Loss of HCN |
| 107 | [C₇H₇O]⁺ | C₇H₇O | Hydroxytropylium Ion |
| 79 | [C₆H₇]⁺ | C₆H₇ | Loss of CO from m/z 107 |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl Cation |
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of 4-Hydroxymandelonitrile is a clear demonstration of the power of modern spectroscopic techniques. NMR provides the definitive atomic connectivity, IR confirms the presence of all key functional groups (hydroxyl, nitrile, aromatic ring), and MS verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. The convergence of these independent analyses provides a self-validating and unequivocal confirmation of the molecule's identity and purity, a critical requirement for researchers in synthetic chemistry and drug development.
References
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Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Available at: [Link]
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MassBank of North America. Spectrum FiehnHILIC000102 for 4-Hydroxymandelonitrile. Available at: [Link]
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University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]
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Human Metabolome Database. (2013). Showing metabocard for (S)-4-Hydroxymandelonitrile (HMDB0060318). Available at: [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
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University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). Available at: [Link]
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PubMed Central. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. Available at: [Link]
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Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Available at: [Link]
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YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Available at: [Link]
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PubMed. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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PubMed. (1975). Mass fragmentographic determination of 4-hydroxy-3-methoxymandelic acid in human urine, cerebrospinal fluid, brain and serum using a deuterium-labelled internal standard. Available at: [Link]
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The Lynchpin of the Cyanide Bomb: A Technical Guide to 4-Hydroxymandelonitrile in Plant Defense
Introduction: The Dual-Nature of a Defensive Keystone
Sessile by nature, plants have evolved a sophisticated and often formidable chemical arsenal to defend against a myriad of threats, from herbivorous insects to microbial pathogens.[1] Among the most dramatic and effective of these strategies is cyanogenesis: the release of toxic hydrogen cyanide (HCN) upon tissue damage.[2] At the heart of this defense in over 2,650 plant species lies 4-hydroxymandelonitrile, a cyanohydrin that serves as the direct precursor to the "cyanide bomb".[3][4]
This technical guide provides an in-depth exploration of the pivotal role of 4-hydroxymandelonitrile in plant defense. We will dissect its biosynthesis, the elegant spatial and temporal regulation that prevents autotoxicity, the enzymatic detonation that unleashes its toxic potential, and its broader ecological implications. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the current knowledge but also field-proven insights and detailed methodologies to empower further investigation into this fascinating and potent natural defense system.
Section 1: Biosynthesis and Storage - Crafting the Precursor
The journey to 4-hydroxymandelonitrile begins with the aromatic amino acid L-tyrosine. The pathway is a masterpiece of metabolic engineering, channeling reactive and toxic intermediates through a multi-enzyme complex, often referred to as a metabolon, located at the cytosolic surface of the endoplasmic reticulum.[5][6] This channeling is critical to prevent the premature release of toxic compounds within the plant cell.
The biosynthesis, best characterized in Sorghum bicolor for the production of the cyanogenic glycoside dhurrin, proceeds through several key steps:
-
Conversion of L-Tyrosine to an Oxime: The pathway is initiated by CYP79A1 , a multifunctional cytochrome P450 enzyme.[7][8] This enzyme catalyzes the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime. This is the first committed and rate-limiting step in the pathway, making CYP79A1 a key point of regulation.[8][9]
-
Conversion of Oxime to Cyanohydrin: The p-hydroxyphenylacetaldoxime is then converted to 4-hydroxymandelonitrile by a second cytochrome P450, CYP71E1 .[5][10]
-
Glycosylation for Stability and Storage: The resulting 4-hydroxymandelonitrile is unstable. To safely store this precursor, it is immediately glycosylated by a soluble UDP-glucosyltransferase, UGT85B1 , to form the stable cyanogenic glycoside dhurrin.[5][11] This glycosylation step is essential; knocking out the UGT85B1 gene can lead to self-intoxication from the accumulation of unstable cyanohydrins.
This entire process is tightly regulated, primarily at the transcriptional level of the CYP79A1 and CYP71E1 genes.[9][12] Their expression is highest in young, vulnerable tissues and can be induced by factors such as nitrogen availability, underscoring the plant's ability to allocate resources to defense when needed.[9][13]
Visualizing the Pathway
Enzyme Kinetic Properties
The efficiency of the biosynthetic pathway is reflected in the kinetic parameters of its key enzymes. Understanding these properties is crucial for metabolic engineering efforts.
| Enzyme | Substrate | Km | Vmax / kcat | Organism |
| CYP71E1 | p-hydroxyphenylacetaldoxime | 0.013 mM (for NADPH) | 111 nmol/mg protein/s | Sorghum bicolor[14] |
| UGT85B1 | p-hydroxymandelonitrile | 0.84 mM | 10.6 s-1 (kcat) | Sorghum bicolor[15] |
| PycHNL | mandelonitrile | 11.75 mM | 227.27 µmol/min/mg | Pyrus communis[16] |
Section 2: The "Cyanide Bomb" - Mechanism of Action
The brilliance of the cyanogenic defense system lies in its two-component nature, which relies on subcellular compartmentation to prevent autotoxicity. The stable cyanogenic glycoside (e.g., dhurrin) is stored in the vacuole of epidermal cells, while the activating enzymes, β-glucosidase and hydroxynitrile lyase (HNL), are stored separately, primarily in the mesophyll tissue.[17][18]
When an herbivore chews the plant tissue, this separation is breached. The resulting mixture of cell contents initiates a rapid, two-step enzymatic cascade:
-
Deglycosylation: A specific β-glucosidase (e.g., dhurrinase) cleaves the sugar moiety from the cyanogenic glycoside. This action liberates the unstable aglycone, 4-hydroxymandelonitrile.[2][19]
-
Cyanide Release: The liberated 4-hydroxymandelonitrile is then acted upon by a hydroxynitrile lyase (HNL) . This enzyme catalyzes the dissociation of the cyanohydrin into hydrogen cyanide (HCN) and p-hydroxybenzaldehyde.[2][20]
The released HCN is a potent respiratory inhibitor that blocks cytochrome c oxidase in the mitochondrial electron transport chain, effectively shutting down cellular respiration in the attacker.[5] The accompanying aldehyde can also possess cytotoxic and deterrent properties.[9]
Visualizing the Activation
Section 3: Regulation and Ecological Significance
The production of cyanogenic glycosides is not static; it is a dynamic process influenced by developmental stage, environmental cues, and hormonal signaling, reflecting a cost-benefit balance for the plant.
Developmental and Environmental Regulation
Dhurrin levels in sorghum are highest in young seedlings, providing robust protection when the plant is most vulnerable.[9][19] As the plant matures, the concentration typically decreases. The expression of biosynthetic genes like CYP79A1 is tightly correlated with these developmental changes.[6][13] Environmental factors also play a crucial role. For instance, increased nitrogen fertilization can lead to higher dhurrin content in older sorghum plants, as the plant incorporates available nitrogen into these defense compounds.[9][12]
Hormonal Crosstalk
Plant defense pathways are interconnected through complex hormonal signaling networks. While jasmonic acid (JA) is a primary hormone involved in defense against herbivores, and salicylic acid (SA) is key for pathogen defense, there is evidence of crosstalk with cyanogenesis.[21]
-
Jasmonic Acid (JA): In some species like Lotus japonicus, JA has been shown to induce the expression of genes involved in cyanogenic glycoside synthesis.[22]
-
Salicylic Acid (SA): Recent studies in peach suggest a fascinating link where mandelonitrile, the aglycone of prunasin (structurally related to 4-hydroxymandelonitrile), is involved in SA biosynthesis.[23][24] This suggests that the cyanogenic pathway may not only be a direct defense but could also prime other defense responses. The interplay between JA and SA is often antagonistic, allowing the plant to fine-tune its response to specific threats.[21][25]
Ecological Role and Herbivore Counter-Adaptations
The cyanide bomb is a highly effective deterrent against generalist herbivores.[3] However, the evolutionary arms race has led some specialist herbivores to develop counter-mechanisms. These strategies include:
-
Detoxification: Some insects possess enzymes like β-cyanoalanine synthase, which can detoxify HCN.
-
Sequestration: Certain Lepidopteran species can sequester ingested cyanogenic glycosides and use them for their own defense against predators.
-
Behavioral Avoidance: Some herbivores can detect cyanogenic potential and avoid feeding on tissues with high concentrations.
Distribution and Concentration
The concentration of cyanogenic glycosides, and thus the potential to produce 4-hydroxymandelonitrile, varies significantly across species and even within different tissues of the same plant.
| Plant Species | Cyanogenic Glycoside | Tissue | Concentration (mg HCN equiv./kg fresh wt) |
| Sorghum bicolor (Sorghum) | Dhurrin | Young Leaves | > 250[19] |
| Manihot esculenta (Cassava) | Linamarin | Roots | up to 500[20] |
| Prunus dulcis (Almond) | Amygdalin | Kernels (bitter) | < 20[26] |
| Prunus armeniaca (Apricot) | Amygdalin | Kernels | 9 - 49 (varies)[5] |
Section 4: Experimental Protocols and Methodologies
Advancing the study of 4-hydroxymandelonitrile and its role in plant defense requires robust and reproducible experimental methods. Here, we provide detailed protocols for the extraction and analysis of its glycoside precursor and for assaying the activity of a key catabolic enzyme.
Protocol 1: Extraction and Quantification of Cyanogenic Glycosides by HPLC
This protocol is designed for the quantitative analysis of cyanogenic glycosides like dhurrin or amygdalin from plant material. The use of an acidified solvent and immediate heating or boiling is critical to denature endogenous β-glucosidases, which would otherwise degrade the target analytes upon tissue homogenization.[1][4]
A. Materials and Reagents
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
Extraction Solvent: Methanol:Water (70:30, v/v) with 0.1% perchloric acid[27]
-
Analytical standards (e.g., Dhurrin, Amygdalin)
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
0.45 µm syringe filters
B. Extraction Procedure
-
Sample Preparation: Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried, ground tissue into a 2 mL microcentrifuge tube.
-
Homogenization: Immediately flash-freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a bead beater. Causality Note: This rapid freezing and grinding in a frozen state minimizes enzymatic activity during sample preparation.
-
Extraction: Add 1.5 mL of pre-chilled Extraction Solvent to the powdered tissue. Vortex vigorously for 30 seconds.
-
Enzyme Inactivation: Immediately place the tube in a heating block or boiling water bath at 95°C for 10 minutes to denature all enzymatic activity.
-
Sonication (Optional but Recommended): For enhanced extraction, place the tube in an ultrasonic bath for 15 minutes.[27]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
C. HPLC Analysis
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 40% B
-
25-28 min: Linear gradient from 40% to 95% B
-
28-30 min: Hold at 95% B
-
30-32 min: Return to 5% B
-
32-37 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C[27]
-
Detection: Monitor at 215 nm.
-
Quantification: Prepare a standard curve using analytical standards of the target cyanogenic glycoside(s). Calculate the concentration in the samples based on the peak area and the standard curve.
Workflow for Cyanogenic Glycoside Analysis
Protocol 2: Spectrophotometric Assay of Hydroxynitrile Lyase (HNL) Activity
This assay measures the activity of HNL by monitoring the decomposition of a cyanohydrin substrate. A common method follows the decrease in absorbance of the substrate (e.g., mandelonitrile) or measures the HCN produced colorimetrically.[28] Here, we describe a continuous spectrophotometric assay based on substrate consumption.[29]
A. Materials and Reagents
-
Partially purified enzyme extract
-
Assay Buffer: 0.1 M Citrate buffer, pH 5.5
-
Substrate: 10 mM mandelonitrile solution in the assay buffer
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
B. Assay Procedure
-
Instrument Setup: Set the spectrophotometer to read absorbance at 249 nm (the λmax for mandelonitrile) and equilibrate the cuvette holder to 30°C.
-
Reaction Mixture: In a quartz cuvette, pipette 950 µL of Assay Buffer and 50 µL of the enzyme extract. Mix by gentle inversion and place in the spectrophotometer to zero the instrument (this serves as the enzyme blank).
-
Initiate Reaction: To start the reaction, remove the cuvette, add 50 µL of the 10 mM mandelonitrile substrate to a final concentration of 0.5 mM. Mix quickly by inversion.
-
Data Acquisition: Immediately place the cuvette back into the spectrophotometer and begin recording the decrease in absorbance at 249 nm every 15 seconds for 5 minutes.
-
Calculation of Activity:
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Use the Beer-Lambert law (A = εcl) to calculate the rate of substrate consumption. The molar extinction coefficient (ε) for mandelonitrile at 249 nm is approximately 1310 M-1cm-1.
-
Enzyme activity (Units/mL) = (ΔAbs/min) / (ε * l) * Vtotal / Venzyme
-
One unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
Section 5: Conclusion and Future Directions
4-Hydroxymandelonitrile is far more than a simple metabolic intermediate; it is the central, activatable component of a sophisticated and widespread plant defense mechanism. Its biosynthesis is a tightly regulated, multi-step process that culminates in its safe storage as a stable glycoside. Upon attack, its rapid, enzymatically-controlled decomposition unleashes the potent "cyanide bomb," providing an effective deterrent against many herbivores.
The study of this pathway has significant implications. In agriculture, manipulating the biosynthetic genes offers a route to developing crops with enhanced pest resistance or, conversely, reducing the cyanogenic potential in food crops like cassava to improve safety.[3][10] For drug development, the enzymes of this pathway, such as hydroxynitrile lyases, are valuable biocatalysts for the synthesis of chiral cyanohydrins, which are important building blocks for pharmaceuticals.[16][30]
Future research will likely focus on further unraveling the complex regulatory networks that control cyanogenesis, including the identification of additional transcription factors and the precise role of hormonal crosstalk.[22] Elucidating the mechanisms of transport and remobilization of these nitrogen-rich compounds will also provide deeper insights into their dual roles in both defense and primary metabolism. As we continue to decode the intricacies of the 4-hydroxymandelonitrile pathway, we gain not only a greater appreciation for the chemical ecology of plants but also powerful tools for biotechnological innovation.
References
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Busk, P. K., & Møller, B. L. (2002). Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants. Plant Physiology, 129(3), 1222–1231. [Link]
-
Busk, P. K., & Møller, B. L. (2002). Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants. Plant Physiology. [Link]
-
Gleadow, R., O’Donnell, N., Ortiz-Cereceres, J., McMahon, C., & Møller, B. L. (2021). Regulation of dhurrin pathway gene expression during Sorghum bicolor development. Plant Molecular Biology, 107(4-5), 415–432. [Link]
-
Gleadow, R., O’Donnell, N., Ortiz-Cereceres, J., McMahon, C., & Møller, B. L. (2021). Regulation of dhurrin pathway gene expression during Sorghum bicolor development. ResearchGate. [Link]
-
O’Donnell, N. H., et al. (2024). The Putative GATA Transcription Factor SbGATA22 as a Novel Regulator of Dhurrin Biosynthesis. International Journal of Molecular Sciences. [Link]
-
Lv, G., Wang, Y., & Zhang, Y. (2025). Extraction and liquid chromatographic analysis of cyanogenic glycosides: a review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sharma, R., et al. (2025). Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties. Protein Expression and Purification. [Link]
-
Bak, S., et al. (2006). Cyanogenic glycosides: A case study for evolution and application of cytochromes P450. ResearchGate. [Link]
-
Jurica, K., et al. (2025). Plant cyanogenic glycosides: from structure to properties and potential applications. ResearchGate. [Link]
-
Jurica, K., et al. (2024). Plant cyanogenic glycosides: from structure to properties and potential applications. Frontiers in Plant Science. [Link]
-
Hansen, K. S., et al. (2003). The in vitro substrate regiospecificity of recombinant UGT85B1, the cyanohydrin glucosyltransferase from Sorghum bicolor. Phytochemistry. [Link]
-
McMahon, J., White, W., & Sayre, R. (1995). Kinetic and structural properties of hydroxynitrile lyases from select species. ResearchGate. [Link]
-
Fejér, J., et al. (2021). Extraction and liquid chromatographic analysis of cyanogenic glycosides: a review. ResearchGate. [Link]
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Boddu, J., et al. (2016). Down-Regulation of CYP79A1 Gene Through Antisense Approach Reduced the Cyanogenic Glycoside Dhurrin in [Sorghum bicolor (L.) Moench] to Improve Fodder Quality. Frontiers in Plant Science. [Link]
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Laursen, T., et al. (2016). Structure‐guided engineering of key amino acids in UGT85B1 controlling substrate and stereo‐specificity in aromatic cyanogenic glucoside biosynthesis. The Plant Journal. [Link]
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Jones, P. R., et al. (2003). Determination of Catalytic Key Amino Acids and UDP Sugar Donor Specificity of the Cyanohydrin Glycosyltransferase UGT85B1 from Sorghum bicolor. Molecular Modeling Substantiated by Site-Specific Mutagenesis and Biochemical Analyses. Plant Physiology. [Link]
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Gleadow, R., et al. (2021). Regulation of dhurrin pathway gene expression during Sorghum bicolor development. Plant Molecular Biology. [Link]
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An In-depth Technical Guide to the Detection of (S)-4-Hydroxymandelonitrile in Food Sources
Abstract
(S)-4-Hydroxymandelonitrile, the aglycone of the cyanogenic glycoside dhurrin, is a naturally occurring compound in various food sources, most notably in sorghum species. Its detection and quantification are of paramount importance for food safety, as its hydrolysis can release toxic hydrogen cyanide (HCN). This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles and methodologies for the accurate detection of (S)-4-Hydroxymandelonitrile in food matrices. We will delve into the intricacies of sample preparation, explore a range of analytical techniques from classical colorimetric assays to advanced chromatographic and mass spectrometric methods, and provide detailed, field-proven protocols. The causality behind experimental choices is elucidated to ensure a deep understanding of the analytical workflow. This guide is designed to be a self-validating system, empowering the user to implement robust and reliable detection strategies.
Introduction: The Significance of (S)-4-Hydroxymandelonitrile in Food
(S)-4-Hydroxymandelonitrile is a cyanohydrin that serves as the aglycone precursor to the cyanogenic glycoside dhurrin.[1][2] Cyanogenic glycosides are a class of plant secondary metabolites that, upon enzymatic hydrolysis, release hydrogen cyanide, a potent respiratory inhibitor.[3][4] This process, known as cyanogenesis, is a defense mechanism for the plant against herbivores.[5]
Natural Occurrence: The primary dietary source of (S)-4-Hydroxymandelonitrile, via its glycoside dhurrin, is sorghum (Sorghum bicolor), a staple food crop in many parts of the world.[1][2][6] Dhurrin is also found in other related species.[7] Other food plants contain structurally similar cyanogenic glycosides, such as amygdalin in bitter almonds, apricot kernels, and apple seeds, and taxiphyllin in bamboo shoots.[8][9][10][11] The concentration of these glycosides can vary depending on the plant variety, growing conditions, and the age of the plant.[1][12][13]
Toxicity and Food Safety: The primary concern with the presence of (S)-4-Hydroxymandelonitrile and its parent glycosides in food is the potential for cyanide poisoning.[8][14] When plant tissues are damaged, for instance, during food processing or digestion, the endogenous enzyme β-glucosidase hydrolyzes the cyanogenic glycoside, releasing (S)-4-Hydroxymandelonitrile. This cyanohydrin is unstable and can spontaneously or enzymatically (via α-hydroxynitrile lyase) decompose to form p-hydroxybenzaldehyde and hydrogen cyanide.[6][15] Acute cyanide toxicity can lead to severe health issues and even death.[14] Chronic exposure to lower levels of cyanide from the diet has also been linked to neurological disorders.[16] Regulatory bodies in many countries have set maximum limits for HCN in various food and feed products.[8]
This guide will focus on the analytical methodologies to accurately and reliably quantify (S)-4-Hydroxymandelonitrile, either directly or indirectly through the measurement of its parent glycoside or the released cyanide, to ensure food safety and support research in this field.
The Analytical Workflow: From Sample to Result
The accurate detection of (S)-4-Hydroxymandelonitrile in food matrices necessitates a well-defined analytical workflow. Each step is critical to ensure the integrity of the analysis and the reliability of the results.
Figure 1: A generalized workflow for the detection of (S)-4-Hydroxymandelonitrile in food.
Sample Preparation: The Foundation of Accurate Analysis
The complexity of food matrices necessitates meticulous sample preparation to isolate (S)-4-Hydroxymandelonitrile or its parent glycoside from interfering substances. The choice of method depends on the specific food source and the analytical technique to be employed.
Extraction
The primary goal of extraction is to efficiently transfer the analyte from the solid food matrix into a liquid phase.
Protocol 1: Methanol-Based Extraction for Dhurrin in Sorghum
This protocol is adapted for the extraction of dhurrin, the glycoside of (S)-4-Hydroxymandelonitrile, from sorghum tissues.[11][12][15]
Rationale: Boiling methanol is used to simultaneously extract the dhurrin and deactivate endogenous β-glucosidase enzymes, preventing the premature hydrolysis of the glycoside and the loss of the analyte.
Step-by-Step Methodology:
-
Homogenization: Weigh a representative sample of the food material (e.g., 1-5 g of finely ground sorghum flour or lyophilized plant tissue).
-
Extraction: Add the homogenized sample to a flask containing boiling 90% (v/v) methanol (approximately 10 mL per gram of sample).
-
Boiling: Maintain the mixture at a gentle boil for 5-10 minutes.
-
Cooling and Filtration: Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper or a similar grade.
-
Volume Adjustment: Wash the residue with a small volume of 90% methanol and combine the filtrates. Adjust the final volume to a known quantity.
-
Storage: The resulting extract can be stored at -20°C prior to analysis.
Cleanup
Cleanup steps are often necessary to remove co-extracted compounds that can interfere with the analysis, such as pigments, lipids, and other secondary metabolites.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
SPE is a widely used technique for the selective removal of interfering compounds.[10][17]
Rationale: A C18 or NH2 stationary phase can be used to retain non-polar or polar interferences, respectively, while allowing the more polar cyanogenic glycosides to pass through or be selectively eluted.
Step-by-Step Methodology:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing methanol followed by deionized water through it. For an NH2 cartridge, condition with a non-polar solvent followed by the extraction solvent.
-
Sample Loading: Load a known volume of the crude extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute polar impurities while retaining the analyte on a C18 phase, or to wash off non-polar impurities from an NH2 phase.
-
Elution: Elute the analyte from the C18 cartridge with a stronger solvent, such as methanol or acetonitrile. For an NH2 cartridge, the analyte may be in the load/wash fraction.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for LC analysis or a suitable solvent for GC analysis.
Analytical Techniques for Detection and Quantification
A variety of analytical techniques can be employed for the detection of (S)-4-Hydroxymandelonitrile, either directly, as its glycoside, or indirectly by measuring the released cyanide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of cyanogenic glycosides.[11][14][18]
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For cyanogenic glycosides, reversed-phase chromatography with a C18 column is most common.
Protocol 3: HPLC-UV Method for Dhurrin Quantification
Rationale: This method provides a reliable and cost-effective way to quantify dhurrin. The UV detector measures the absorbance of the analyte at a specific wavelength.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%) and increase it linearly to a higher percentage (e.g., 30-50%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210-230 nm (where dhurrin has significant absorbance)
-
Injection Volume: 10-20 µL
Quantification: Quantification is achieved by creating a calibration curve using certified standards of dhurrin.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for trace-level analysis of cyanogenic glycosides.[8][10][16][19]
Principle: After separation by LC, the analyte is ionized (typically using electrospray ionization - ESI) and enters the mass spectrometer. In a tandem MS system (e.g., a triple quadrupole), a specific precursor ion is selected, fragmented, and one or more characteristic product ions are monitored. This multiple reaction monitoring (MRM) provides high specificity.
Protocol 4: LC-MS/MS Method for the Simultaneous Determination of Multiple Cyanogenic Glycosides
Rationale: This method allows for the highly sensitive and specific quantification of several cyanogenic glycosides, including dhurrin, in a single run.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an ESI source
LC Conditions (UHPLC for faster analysis):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A rapid gradient tailored to the separation of the target analytes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for each cyanogenic glycoside must be determined by infusing pure standards. For dhurrin, a common adduct is [M+Na]+.[16]
-
Collision Energy and other MS parameters: Optimized for each analyte.
Quantification: Isotope-labeled internal standards are recommended for the most accurate quantification to compensate for matrix effects.
Figure 2: The principle of LC-MS/MS for the analysis of (S)-4-Hydroxymandelonitrile glycosides.
Gas Chromatography (GC)
GC can be used for the analysis of cyanogenic glycosides, but it typically requires derivatization to increase the volatility of these polar compounds.[9][20][21]
Principle: GC separates volatile compounds in the gas phase. The sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase.
Protocol 5: GC-FID/MS Method for Derivatized Cyanogenic Glycosides
Rationale: Derivatization with a silylating agent replaces active hydrogens with trimethylsilyl (TMS) groups, making the glycosides volatile and amenable to GC analysis.
Derivatization Step:
-
Evaporate the cleaned-up extract to complete dryness.
-
Add a silylating reagent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine).
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized compounds.
-
Carrier Gas: Helium or Hydrogen
-
Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification.
Indirect Methods: Measurement of Hydrogen Cyanide
These methods involve the enzymatic hydrolysis of the cyanogenic glycoside to release HCN, which is then quantified.
Protocol 6: Enzymatic Hydrolysis Followed by Colorimetric Detection
Rationale: This is a simple and cost-effective screening method. The intensity of the color produced is proportional to the amount of HCN.
Step-by-Step Methodology:
-
Enzymatic Hydrolysis: Incubate the sample extract with a β-glucosidase enzyme (e.g., linamarase or emulsin) in a sealed vial to release HCN.
-
HCN Trapping: The released HCN gas is trapped in an alkaline solution (e.g., NaOH).
-
Colorimetric Reaction: The trapped cyanide is reacted with a chromogenic reagent (e.g., picric acid or a barbituric acid-pyridine reagent) to produce a colored product.[22][23]
-
Spectrophotometric Measurement: The absorbance of the colored solution is measured using a spectrophotometer, and the concentration is determined from a calibration curve prepared using cyanide standards.
Method Validation and Performance Comparison
For any analytical method to be considered reliable, it must be properly validated. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[24]
Table 1: Comparison of Analytical Methods for Cyanogenic Glycoside Detection
| Parameter | HPLC-UV | LC-MS/MS | GC-FID/MS | Enzymatic/Colorimetric |
| Specificity | Moderate | Very High | High | Low to Moderate |
| Sensitivity (LOQ) | µg/g range | ng/g to pg/g range | ng/g range | µg/g range |
| Throughput | Moderate | High | Moderate (due to derivatization) | High |
| Cost | Low | High | Moderate | Very Low |
| Expertise Required | Moderate | High | High | Low |
| Quantification | Good | Excellent | Good | Semi-quantitative to Quantitative |
| Simultaneous Analysis | Possible for a few compounds | Excellent for multiple compounds | Possible | Measures total HCN |
Conclusion
The detection of (S)-4-Hydroxymandelonitrile and its parent cyanogenic glycosides in food is crucial for ensuring public health. This guide has provided a comprehensive overview of the analytical methodologies available, from sample preparation to advanced detection techniques. The choice of method will depend on the specific application, available resources, and the required level of sensitivity and specificity. For routine quality control, HPLC-UV may be sufficient. However, for research purposes and for the detection of trace levels of contamination, LC-MS/MS is the recommended technique due to its superior performance. By following the detailed protocols and understanding the rationale behind each step, researchers and analysts can confidently and accurately assess the levels of these important natural toxins in a variety of food matrices.
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An In-Depth Technical Guide to the Synthesis of Dhurrin via the 4-Hydroxymandelonitrile Intermediate
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Significance of Dhurrin and its Biosynthesis
Dhurrin, a cyanogenic glycoside predominantly found in Sorghum bicolor, serves as a critical defense compound against herbivores and pathogens.[1][2][3] Its synthesis and degradation are tightly regulated processes, making it a fascinating subject for both fundamental and applied research. The biosynthetic pathway of dhurrin is a well-established model for understanding cyanogenic glucoside formation in plants.[4] This guide provides a comprehensive technical overview of dhurrin synthesis, with a particular focus on the pivotal role of the 4-hydroxymandelonitrile intermediate. We will delve into the enzymatic cascade, reaction mechanisms, and practical methodologies for its in vitro and heterologous production.
The Dhurrin Biosynthetic Pathway: A Three-Enzyme Cascade
The synthesis of dhurrin from the amino acid L-tyrosine is a highly efficient process catalyzed by three key enzymes that are often localized to the cytosolic surface of the endoplasmic reticulum.[1] The genes encoding these enzymes are clustered on chromosome 1 in Sorghum bicolor.[1][5] The pathway proceeds through a series of labile intermediates, culminating in the formation of the stable dhurrin molecule.[1]
The core enzymatic players in this pathway are:
-
CYP79A1: A cytochrome P450 enzyme that initiates the pathway.
-
CYP71E1: A second cytochrome P450 enzyme that acts on the product of CYP79A1.
-
UGT85B1: A soluble UDP-glucosyltransferase that completes the synthesis.
The overall transformation from L-tyrosine to dhurrin can be visualized as a three-step enzymatic sequence.
Caption: The three-enzyme pathway for dhurrin biosynthesis.
Step 1: Initiation by CYP79A1 - The Rate-Limiting Step
The biosynthesis of dhurrin is initiated by the cytochrome P450 enzyme, CYP79A1 , which converts L-tyrosine to p-hydroxyphenylacetaldoxime.[1][6] This is a multi-step reaction that proceeds through N-hydroxytyrosine and N,N-dihydroxytyrosine intermediates.[1] CYP79A1 exhibits a high degree of substrate specificity and its activity is considered the rate-limiting step in dhurrin biosynthesis.[1][6][7] The regulation of dhurrin production in sorghum is primarily controlled at the transcriptional level of the CYP79A1 and CYP71E1 genes.[2][3][6]
Step 2: The Role of CYP71E1 in Generating the Aglycone
The second crucial enzyme in the pathway is another cytochrome P450, CYP71E1 . This enzyme catalyzes the conversion of p-hydroxyphenylacetaldoxime to the unstable intermediate, 4-hydroxymandelonitrile.[1][6][8] This aglycone is the direct precursor to dhurrin. The substrate specificity of CYP71E1 is lower than that of CYP79A1.[1] The reaction catalyzed by CYP71E1 involves the dehydration of the oxime and subsequent C-hydroxylation.[9][10]
The Pivotal Intermediate: 4-Hydroxymandelonitrile
4-Hydroxymandelonitrile is a cyanohydrin, a class of organic compounds containing a hydroxyl group and a cyano group attached to the same carbon atom. This intermediate is particularly noteworthy due to its inherent instability. It can spontaneously dissociate to release toxic hydrogen cyanide and 4-hydroxybenzaldehyde.[11][12] This instability underscores the importance of the final enzymatic step in the dhurrin biosynthesis pathway.
Step 3: Stabilization by UGT85B1 - The Final Glucosylation
The final step in dhurrin synthesis is the glucosylation of 4-hydroxymandelonitrile, a reaction catalyzed by the soluble UDP-glucosyltransferase, UGT85B1 .[1][7] This enzyme transfers a glucose moiety from UDP-glucose to the hydroxyl group of 4-hydroxymandelonitrile, forming the stable cyanogenic glucoside, dhurrin.[3][13] This glucosylation is critical as it stabilizes the labile cyanohydrin, preventing the release of hydrogen cyanide and allowing for its accumulation and storage within the plant cell's vacuole.[1][13] The absence of a functional UGT85B1 leads to the accumulation of dhurrin pathway-derived metabolites and results in self-intoxication.[13][14][15]
Caption: Detailed enzymatic steps in dhurrin synthesis.
Experimental Approaches to Dhurrin Synthesis
The elucidation of the dhurrin biosynthetic pathway has been made possible through a combination of in vitro reconstitution experiments and heterologous expression systems. These approaches are invaluable for studying enzyme kinetics, substrate specificity, and for the production of dhurrin and its intermediates for further research.
In Vitro Reconstitution of the Dhurrin Pathway
The entire dhurrin biosynthetic pathway can be reconstituted in vitro using microsomal preparations from etiolated sorghum seedlings or by using purified enzymes.[9][10][16][17] This approach allows for precise control over reaction conditions and the detailed study of each enzymatic step.
Protocol: In Vitro Dhurrin Synthesis from L-Tyrosine
-
Enzyme Preparation:
-
Isolate microsomes from etiolated sorghum seedlings containing CYP79A1 and CYP71E1.
-
Alternatively, express and purify recombinant CYP79A1, CYP71E1, and NADPH-cytochrome P450 reductase.
-
Express and purify recombinant UGT85B1.
-
-
Reaction Mixture:
-
Combine the microsomal preparation or purified enzymes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Add L-tyrosine as the starting substrate.
-
Include necessary cofactors: NADPH for the cytochrome P450 enzymes and UDP-glucose for UGT85B1.
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.
-
-
Analysis:
-
Monitor the formation of dhurrin and its intermediates over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Heterologous Production of Dhurrin
The dhurrin biosynthetic pathway has been successfully transferred and expressed in various heterologous systems, including Arabidopsis thaliana, Nicotiana tabacum (tobacco), and the yeast Saccharomyces cerevisiae.[3][18][19][20] These systems provide a platform for producing dhurrin in organisms that do not naturally synthesize it, facilitating large-scale production and metabolic engineering studies.
Workflow for Heterologous Dhurrin Production in Yeast
Caption: Workflow for heterologous dhurrin production in yeast.
Genetic modifications to increase the supply of the precursor L-tyrosine in yeast have been shown to significantly enhance dhurrin production, with reported titers exceeding 80 mg/L.[18][20]
Quantitative Data Summary
| Parameter | Enzyme | Value/Observation | Reference |
| Substrate | CYP79A1 | L-tyrosine | [1] |
| Product | CYP79A1 | p-hydroxyphenylacetaldoxime | [1] |
| Regulation | CYP79A1 | Rate-limiting step | [1][6] |
| Substrate | CYP71E1 | p-hydroxyphenylacetaldoxime | [1] |
| Product | CYP71E1 | 4-hydroxymandelonitrile | [1][8] |
| Substrate | UGT85B1 | 4-hydroxymandelonitrile, UDP-glucose | [1][13] |
| Product | UGT85B1 | Dhurrin, UDP | [1][3] |
| Heterologous Yield | Yeast | > 80 mg/L | [18][20] |
Conclusion and Future Directions
The biosynthesis of dhurrin via the 4-hydroxymandelonitrile intermediate is a well-characterized and elegant example of plant metabolic engineering. The enzymes CYP79A1, CYP71E1, and UGT85B1 work in a coordinated fashion to efficiently produce this important defense compound. The inherent instability of the 4-hydroxymandelonitrile intermediate highlights the critical role of the final glucosylation step in ensuring the safe accumulation of dhurrin.
Future research in this area could focus on:
-
Metabolic Engineering: Further optimization of heterologous production systems for increased yields of dhurrin and related compounds.
-
Enzyme Engineering: Modifying the substrate specificity of the biosynthetic enzymes to produce novel cyanogenic glucosides with potentially enhanced or altered biological activities.
-
Structural Biology: Elucidating the crystal structures of the enzymes in the pathway to gain deeper insights into their catalytic mechanisms and substrate recognition.
The knowledge gained from studying the dhurrin biosynthetic pathway has significant implications for crop improvement, natural product synthesis, and the development of novel pharmaceuticals.
References
- Isolation and reconstitution of cytochrome P450ox and in vitro reconstitution of the entire biosynthetic pathway of the cyanogenic glucoside dhurrin from sorghum - PMC - NIH. (n.d.).
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Wang, B., Xiong, W., & Guo, Y. (2024). Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production. Toxins, 16(8), 334. [Link]
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Blomstedt, C. K., O’Donnell, N. H., Bjarnholt, N., Neale, A. D., Hamill, J. D., Møller, B. L., & Gleadow, R. M. (2016). Metabolic consequences of knocking out UGT85B1, the gene encoding the glucosyltransferase required for synthesis of dhurrin in Sorghum bicolor (L. Moench). Plant and Cell Physiology, 57(1), 149–161. [Link]
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Kotopka, B. J., & Smolke, C. D. (2019). Production of the cyanogenic glycoside dhurrin in yeast. Metabolic Engineering Communications, 9, e00092. [Link]
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Ouma, L. A., Cheruiyot, E. K., & Ogendo, J. O. (2023). Biosynthesis and Role of Dhurrin in Forage Sorghum. Reviews in Agricultural Science, 11, 259–270. [Link]
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Kahn, R. A., Bak, S., Svendsen, I., Halkier, B. A., & Møller, B. L. (1997). Isolation and Reconstitution of Cytochrome P450ox and in Vitro Reconstitution of the Entire Biosynthetic Pathway of the Cyanogenic Glucoside Dhurrin from Sorghum. Plant Physiology, 115(4), 1661–1670. [Link]
- Kahn, R. A., Bak, S., Svendsen, I., Halkier, B. A., & Møller, B. L. (1997). Isolation and reconstitution of cytochrome P450ox and in vitro reconstitution of the entire biosynthetic pathway of the cyanogenic glucoside dhurrin from sorghum. Plant Physiology, 115(4), 1661–1670.
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Busk, P. K., & Møller, B. L. (2002). Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants. Plant Physiology, 129(3), 1222–1231. [Link]
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Wang, B., Xiong, W., & Guo, Y. (2024). Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production. MDPI. Retrieved from [Link]
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Ouma, L. A., Cheruiyot, E. K., & Ogendo, J. O. (2023). Biosynthesis and Role of Dhurrin in Forage Sorghum. ResearchGate. Retrieved from [Link]
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Gnanasekaran, T., Karcher, D., Nielsen, A. Z., Martens, H. J., Ruf, S., Kroop, X., Olsen, C. E., Motawie, M. S., Pribil, M., Møller, B. L., Bock, R., & Jensen, P. E. (2016). Transfer of the cytochrome P450-dependent dhurrin pathway from Sorghum bicolor into Nicotiana tabacum chloroplasts for light-driven synthesis. Journal of Experimental Botany, 67(8), 2495–2506. [Link]
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Dhurrin. (n.d.). In Wikipedia. Retrieved from [Link]
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Kotopka, B. J., & Smolke, C. D. (2019). Production of the cyanogenic glycoside dhurrin in yeast. Metabolic engineering communications, 9, e00092. [Link]
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Rosati, D., Blomstedt, C. K., & Gleadow, R. (2021). Investigation into the role of DNA methylation in cyanogenesis in sorghum (Sorghum bicolor L. Moench). ResearchGate. Retrieved from [Link]
- Møller, B. L., & Conn, E. E. (1979). The in vitro biosynthesis of dhurrin, the cyanogenic glycoside of Sorghum bicolor. The Journal of biological chemistry, 254(17), 8575–8583.
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Thodberg, S., Neilson, E. H. J., Kristensen, C., Motawia, M. S., Møller, B. L., & Laursen, T. (2022). Structure-guided engineering of key amino acids in UGT85B1 controlling substrate and stereo-specificity in aromatic cyanogenic glucoside biosynthesis. The Plant Journal, 110(3), 853–867. [Link]
- Blomstedt, C. K., O’Donnell, N. H., Bjarnholt, N., Neale, A. D., Hamill, J. D., Møller, B. L., & Gleadow, R. M. (2016). Metabolic consequences of knocking out UGT85B1, the gene encoding the glucosyltransferase required for synthesis of dhurrin in Sorghum bicolor (L. Moench). Plant and Cell Physiology, 57(1), 149–161.
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Sibbesen, O., Koch, B., Halkier, B. A., & Møller, B. L. (1995). Biosynthesis of the Cyanogenic Glucoside Dhurrin in Seedlings of Sorghum bicolor (L.) Moench and Partial Purification of the Enzyme System Involved. Plant Physiology, 109(3), 815–823. [Link]
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Nielsen, K. A., Hother, A. B., Møller, B. L., & Jensen, K. (2016). Expression profiles linked to the biosynthetic-and bioactivation pathway. ResearchGate. Retrieved from [Link]
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- Jones, P. R., Møller, B. L., & Høj, P. B. (1999). The UDP-glucose:p-Hydroxymandelonitrile-O-Glucosyltransferase That Catalyzes the Last Step in Synthesis of the Cyanogenic Glucoside Dhurrin in Sorghum bicolor. The Journal of biological chemistry, 274(50), 35483–35491.
- Kristensen, C., Morant, M., Olsen, C. E., Galbraith, D. W., Møller, B. L., & Bak, S. (2005). Metabolic engineering of dhurrin in transgenic Arabidopsis plants with marginal inadvertent effects on the metabolome and transcriptome. Proceedings of the National Academy of Sciences, 102(5), 1779–1784.
- Hansen, K. S., Kristensen, C., Tattersall, D. B., Jones, P. R., Olsen, C. E., Bak, S., & Møller, B. L. (2003). Determination of catalytic key amino acids and UDP sugar donor specificity of the cyanohydrin glycosyltransferase UGT85B1 from Sorghum bicolor. Molecular modeling substantiated by site-specific mutagenesis and biochemical analyses. The Journal of biological chemistry, 278(35), 32766–32776.
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Halkier, B. A., & Møller, B. L. (1989). Involvement of Cytochrome P-450 in the Biosynthesis of Dhurrin in Sorghum bicolor (L.) Moench. Plant Physiology, 90(4), 1552–1559. [Link]
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Delatorre, C. A., He, X., Sandoya, G. V., Gannon, T. W., & Unruh, J. B. (2022). Unveiling the Potential Role of Dhurrin in Sorghum During Infection by the Head Smut Pathogen Sporisorium reilianum f. sp. reilianum. Frontiers in Plant Science, 13, 847385. [Link]
- Nielsen, J. S., & Møller, B. L. (2000). Cloning and expression of cytochrome P450 enzymes catalyzing the conversion of tyrosine to p-hydroxyphenylacetaldoxime in the biosynthesis of cyanogenic glucosides in Triglochin maritima. Plant Physiology, 122(4), 1311–1321.
- Møller, B. L., & Conn, E. E. (1979). The in vitro biosynthesis of dhurrin, the cyanogenic glycoside of Sorghum bicolor. The Journal of Biological Chemistry, 254(17), 8575–8583.
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Wang, B., Xiong, W., & Guo, Y. (2024). Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production. MDPI. Retrieved from [Link]
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Bjarnholt, N., Neilson, E. H., Crocoll, C., Jørgensen, K., Motawia, M. S., Olsen, C. E., ... & Møller, B. L. (2018). Dhurrin metabolizing enzyme activities in sorghum plants. ResearchGate. Retrieved from [Link]
- Pičmanová, M., Neilson, E. H. J., Motawia, M. S., Olsen, C. E., Agerbirk, N., Gray, C. J., ... & Møller, B. L. (2015). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega, 4(26), 21953-21961.
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Pičmanová, M., Neilson, E. H. J., Motawia, M. S., Olsen, C. E., Agerbirk, N., Gray, C. J., ... & Møller, B. L. (2015). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega. Retrieved from [Link]
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Jenrich, R., Trompetter, I., & Selmar, D. (2012). Degradation of dhurrin in S. bicolor as a response to wounding and the proposed pathway for in vivo turnover of dhurrin avoiding concomitant release of hydrogen cyanide with the NIT4B2/A heterocomplex as a key enzyme. ResearchGate. Retrieved from [Link]
- Neilson, E. H., O'Donnell, N. H., Blomstedt, C. K., & Gleadow, R. M. (2015). Dhurrin increases but does not mitigate oxidative stress in droughted Sorghum bicolor. Functional Plant Biology, 42(4), 365-374.
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(S)-4-Hydroxymandelonitrile (HMDB0060318). (n.d.). In Human Metabolome Database. Retrieved from [Link]
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alpha,4-Dihydroxybenzeneacetonitrile. (n.d.). In PubChem. Retrieved from [Link]
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This guide provides a comprehensive technical overview of 4-hydroxymandelonitrile, a pivotal cyanohydrin intermediate in the biosynthesis of cyanogenic glycosides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical classification, biosynthetic and catabolic pathways, analytical methodologies, and toxicological significance. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of this important class of natural products.
Introduction: The Significance of 4-Hydroxymandelonitrile
4-Hydroxymandelonitrile is a cyanohydrin, an organic compound containing both a hydroxyl and a cyano group attached to the same carbon atom. It is primarily recognized as the aglycone precursor to the cyanogenic glycoside dhurrin, which is notably found in plants of the Sorghum genus.[1][2] The release of hydrogen cyanide (HCN) upon enzymatic hydrolysis of these glycosides, a process known as cyanogenesis, serves as a potent defense mechanism for the plant against herbivores.[2][3][4] For researchers in drug development and toxicology, understanding the chemistry and biology of 4-hydroxymandelonitrile and its derivatives is crucial due to the potential toxicity of cyanide and the emerging interest in the pharmacological properties of cyanogenic glycosides.[5]
Chemical Taxonomy and Physicochemical Properties
From a taxonomic perspective, 4-hydroxymandelonitrile is classified within the benzenoids superclass of organic compounds. More specifically, it is a member of the 1-hydroxy-2-unsubstituted benzenoids class.[6] It is structurally derived from the formal addition of hydrogen cyanide to the aldehyde group of 4-hydroxybenzaldehyde.[7]
Table 1: Physicochemical Properties of 4-Hydroxymandelonitrile
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [8] |
| Molecular Weight | 149.15 g/mol | [8] |
| CAS Number | 13093-65-7 | [1] |
| Appearance | Solid | [9] |
| Melting Point | 96-103 °C | [9] |
| pKa | 9.35 ± 0.26 (Predicted) | [8] |
| SMILES | OC1=CC=C(O)C=C1 | [6] |
Biosynthesis and Catabolism: The Dynamic Lifecycle of Cyanogenic Glycosides
The metabolic pathways governing the formation and breakdown of cyanogenic glycosides are tightly regulated within the plant, involving a series of enzymatic reactions and subcellular compartmentalization to prevent autotoxicity.[3][10]
Biosynthesis of Dhurrin from L-Tyrosine
The biosynthesis of dhurrin, with 4-hydroxymandelonitrile as a key intermediate, originates from the amino acid L-tyrosine.[1][11] This pathway is catalyzed by a sequence of enzymes, primarily two cytochrome P450s and a UDP-glucosyltransferase.[12][13]
-
Conversion of L-Tyrosine to p-Hydroxyphenylacetaldoxime: The initial and rate-limiting step is the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime. This reaction is catalyzed by the multifunctional cytochrome P450 enzyme, CYP79A1 .[11][14]
-
Conversion of p-Hydroxyphenylacetaldoxime to 4-Hydroxymandelonitrile: The subsequent conversion of p-hydroxyphenylacetaldoxime to 4-hydroxymandelonitrile is catalyzed by another cytochrome P450 enzyme, CYP71E1 .[11][14]
-
Glucosylation to Dhurrin: The final step involves the glucosylation of the unstable 4-hydroxymandelonitrile by UDP-glucosyltransferase (UGT85B1) to form the stable cyanogenic glycoside, dhurrin.[9][12]
The enzymes of this pathway are thought to be organized as a metabolon on the surface of the endoplasmic reticulum, which facilitates the efficient channeling of intermediates.[1]
Biosynthesis of Dhurrin from L-Tyrosine.
Catabolism and Cyanogenesis
The breakdown of dhurrin, leading to the release of hydrogen cyanide, is a two-step enzymatic process that is spatially separated from the glycoside in intact plant tissues to prevent autotoxicity.[10][15]
-
Hydrolysis of Dhurrin: Upon tissue damage, dhurrin is brought into contact with dhurrinase , a specific β-glucosidase, which hydrolyzes the glycosidic bond to release glucose and 4-hydroxymandelonitrile.[11][15]
-
Decomposition of 4-Hydroxymandelonitrile: The resulting 4-hydroxymandelonitrile is then decomposed into 4-hydroxybenzaldehyde and hydrogen cyanide. This reaction can occur spontaneously but is significantly accelerated by the enzyme hydroxynitrile lyase .[14][15]
Catabolism of Dhurrin leading to Cyanogenesis.
Analytical Methodologies for Quantification and Identification
Accurate and sensitive analytical methods are essential for the study of 4-hydroxymandelonitrile and related cyanogenic glycosides in various matrices, from plant tissues to biological fluids.
Sample Preparation and Extraction
Proper sample preparation is critical to prevent the enzymatic degradation of cyanogenic glycosides before analysis.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Cyanogenic Glycosides [16]
-
Sample Collection and Grinding: Collect fresh plant material and immediately freeze in liquid nitrogen or lyophilize to deactivate endogenous enzymes. Grind the tissue to a fine powder.
-
Extraction Solvent: Prepare an extraction solvent of acidified water (e.g., 0.1% perchloric acid in water). The acidic condition helps to inactivate β-glucosidases.
-
Ultrasonication: Suspend a known weight of the powdered sample (e.g., 0.1 g) in a specific volume of the extraction solvent (e.g., 10 mL).
-
Sonication Parameters: Place the sample in an ultrasonic bath and sonicate for a defined period (e.g., 55 seconds) at a specific amplitude (e.g., 80%).
-
Centrifugation and Filtration: Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.45 µm filter prior to chromatographic analysis.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the quantification of cyanogenic glycosides.
Protocol 2: HPLC-DAD Analysis of Cyanogenic Glycosides [16][17]
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
A linear gradient from 5% to 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitoring at a wavelength between 210-220 nm.
-
Quantification: Based on a calibration curve generated from authentic standards of the target cyanogenic glycosides.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of these compounds in complex matrices and at low concentrations.
Protocol 3: LC-MS/MS Analysis in Multiple Reaction Monitoring (MRM) Mode [18][19]
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte. These transitions need to be optimized for the specific instrument.
Table 2: Exemplary MRM Transitions for Selected Cyanogenic Glycosides
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dhurrin | [M+H]⁺ | Varies | Varies |
| Prunasin | [M+H]⁺ | Varies | Varies |
| Amygdalin | [M+H]⁺ | Varies | Varies |
| Linamarin | [M+H]⁺ | Varies | Varies |
Note: The specific m/z values and collision energies must be determined empirically for the instrument in use.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like cyanohydrins and cyanogenic glycosides, a derivatization step is necessary.
Protocol 4: GC-MS Analysis with Trimethylsilyl (TMS) Derivatization [16][20]
-
Sample Preparation: The extracted and dried sample residue.
-
Derivatization:
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups. Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes).
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at a higher temperature (e.g., 37°C) for a shorter period (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 325°C).
-
Mass Spectrometry: Electron ionization (EI) with scanning of a relevant mass range.
-
Identification: Based on retention time and comparison of the mass spectrum with a spectral library.
-
General Analytical Workflow for Cyanogenic Compounds.
Quantitative Data and Biological Context
The concentration of 4-hydroxymandelonitrile and its parent glycosides can vary significantly depending on the plant species, cultivar, age, and environmental conditions.
Table 3: Dhurrin Content in Various Sorghum Cultivars
| Sorghum Cultivar | Dhurrin Content (mg/kg) | Reference |
| Aoza | 30.26 - 136.7 | [21] |
| Heza 158 | 30.26 - 136.7 | [21] |
| Jinza 5 | 30.26 - 136.7 | [21] |
| Hongyingzi | < 1 | [21] |
| Xiaobailiang | < 1 | [21] |
| Jipin 12 | < 1 | [21] |
Note: Dhurrin content can be influenced by factors such as drought and nitrogen fertilization.[22]
Toxicological and Pharmacological Relevance
The primary toxicological concern with 4-hydroxymandelonitrile and other cyanohydrins is their potential to release hydrogen cyanide.[3] HCN is a potent inhibitor of cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain.[2]
However, there is also growing interest in the potential pharmacological activities of cyanogenic glycosides, particularly amygdalin (also known as laetrile or vitamin B17).[5] Some studies have suggested potential anticancer, anti-inflammatory, and analgesic effects, although these claims remain controversial and require further rigorous scientific investigation.[15][23] The proposed mechanism for anticancer activity involves the targeted release of cyanide by β-glucosidases that are thought to be more active in cancer cells.[15]
Conclusion
4-Hydroxymandelonitrile occupies a central position in the chemical taxonomy and metabolism of a significant class of plant-derived natural products. A thorough understanding of its biosynthesis, catabolism, and the analytical techniques for its detection is paramount for researchers in fields ranging from plant science to toxicology and drug development. This guide has provided a detailed overview of these aspects, emphasizing the scientific principles behind the methodologies and the biological context of these fascinating compounds. As research continues, a deeper appreciation of the dual role of cyanogenic compounds as both toxins and potential therapeutic agents will undoubtedly emerge.
References
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A Technical Guide to the Spontaneous Decomposition of α-Hydroxynitriles at Neutral pH
Abstract
α-Hydroxynitriles, also known as cyanohydrins, are pivotal intermediates in organic synthesis, valued for their versatility in creating complex molecules such as α-hydroxy acids and β-amino alcohols.[1] However, their utility is often hampered by an inherent instability, particularly in aqueous solutions at or near neutral pH. This guide provides an in-depth technical exploration of the so-called "spontaneous" decomposition of α-hydroxynitriles. We will dissect the underlying chemical mechanisms, elucidate the key factors governing the reaction kinetics, and present robust experimental protocols for studying this critical transformation. This document is intended for researchers, chemists, and drug development professionals who handle these valuable yet labile compounds.
Introduction: The Dichotomy of α-Hydroxynitriles
α-Hydroxynitriles are characterized by the presence of a hydroxyl and a nitrile group attached to the same carbon atom.[2] This unique structural motif makes them powerful synthons in the fine chemical and pharmaceutical industries.[1] The formation of an α-hydroxynitrile is a reversible nucleophilic addition of a cyanide anion to an aldehyde or ketone.[2][3][4] This equilibrium, however, is highly sensitive to the chemical environment.
While the synthesis is often conducted under acidic or specific enzymatic conditions to ensure stability, the subsequent handling, purification, or application in biological systems frequently involves exposure to neutral pH (pH ≈ 7).[1] Under these conditions, many α-hydroxynitriles readily decompose, reverting to their constituent carbonyl compound and hydrogen cyanide (HCN).[5] This instability poses a significant challenge, leading to yield loss, product contamination, and potential toxicity from the release of HCN. Understanding the kinetics and mechanism of this decomposition is paramount for controlling their reactivity and maximizing their synthetic potential.
The Chemical Mechanism: Unraveling "Spontaneous" Decomposition
The term "spontaneous decomposition" at neutral pH is a slight misnomer. The process is not truly spontaneous in a mechanistic sense but is rather a base-catalyzed elimination reaction. In a neutral aqueous environment, water itself, or components of a buffer system (e.g., phosphate), can act as the requisite base.
The decomposition proceeds via a two-step mechanism, which is the microscopic reverse of the formation reaction:
-
Deprotonation: A base (B:), such as a water molecule or a buffer anion, abstracts the proton from the hydroxyl group of the α-hydroxynitrile. This step forms a tetrahedral alkoxide intermediate.
-
Elimination of Cyanide: The unstable alkoxide intermediate collapses, expelling the cyanide ion (CN⁻) as a leaving group and reforming the carbonyl (C=O) double bond. The cyanide ion is subsequently protonated by the conjugate acid of the base (BH⁺) or another proton source in the medium to form HCN.
This process is fundamentally an equilibrium reaction. The position of the equilibrium is dictated by several factors, most notably the pH and the structure of the parent carbonyl compound.[1]
Figure 1: General-base catalyzed decomposition of an α-hydroxynitrile at neutral pH.
Key Factors Influencing Decomposition Kinetics
The rate of decomposition is not uniform across all α-hydroxynitriles. A thorough understanding of the influencing factors is crucial for predicting and controlling stability.
| Factor | Effect on Decomposition Rate | Causality / Scientific Rationale |
| pH | Increases significantly as pH rises above ~5. | The reaction is base-catalyzed. Higher pH means a higher concentration of hydroxide ions (a strong base) and promotes deprotonation of the hydroxyl group (the rate-determining step). At acidic pH (<5), the hydroxyl group remains protonated, stabilizing the molecule.[1][5] |
| Temperature | Increases with temperature. | Decomposition is an endothermic process.[6] Increasing the temperature provides the necessary activation energy, leading to a higher rate constant, as described by the Arrhenius equation. For acetone cyanohydrin, decomposition yield increases by about 1% for every 10°C rise in temperature.[6] |
| Structure (R groups) | Ketone-derived > Aldehyde-derived. Bulky R groups increase rate. | The equilibrium favors the carbonyl side for sterically hindered ketones. Aldehydes, being less sterically hindered, tend to form more stable cyanohydrins. Electron-withdrawing groups on an aromatic ring can stabilize the cyanohydrin, while electron-donating groups can destabilize it. |
| Solvent | Polar, protic solvents (e.g., water) accelerate decomposition. | Water can act as both a proton source/sink and a general base catalyst, facilitating the proton transfer steps in the mechanism. The presence of moisture is known to accelerate the breakdown of compounds like acetone cyanohydrin.[2] |
| Buffer Species | General bases in buffers (e.g., HPO₄²⁻) can catalyze the reaction. | Buffer components can participate directly in the deprotonation step, acting as catalysts. The observed rate constant may therefore be dependent on the buffer concentration, not just the pH. |
Experimental Design for Kinetic Studies
A well-designed kinetic experiment is essential for quantifying the stability of a specific α-hydroxynitrile. The primary goal is to monitor the concentration of the α-hydroxynitrile reactant over time.
Mandatory: Initial Stability Screening
Before initiating a full kinetic study, it is imperative to confirm the stability of the compound under the chosen analytical conditions. For instance, if using Gas Chromatography (GC), the high temperature of the injection port may cause thermal decomposition, leading to inaccurate measurements. Recommendation: Analyze a sample of the purified α-hydroxynitrile by both a "harsh" method (GC-MS) and a "gentle" method (LC-MS or crude ¹H NMR). If the GC-MS shows only the parent carbonyl while the other methods show the intact α-hydroxynitrile, the GC method is not suitable for quantitative analysis.
Experimental Workflow
The following diagram outlines a robust workflow for a kinetic study.
Figure 2: A generalized experimental workflow for kinetic analysis of α-hydroxynitrile decomposition.
Detailed Protocol: HPLC-Based Kinetic Assay
High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its high sensitivity, reproducibility, and ability to separate the reactant from its decomposition products.[7][8]
Objective: To determine the first-order rate constant (k) for the decomposition of an α-hydroxynitrile at 25°C in a pH 7.0 phosphate buffer.
Methodology:
-
Instrument Setup:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector and thermostatted column compartment and autosampler.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic, e.g., 40:60 Acetonitrile:Water with 0.1% Formic Acid. The acidic nature of the mobile phase effectively quenches the decomposition upon injection.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the α-hydroxynitrile or the resulting carbonyl compound.
-
Injection Volume: 10 µL.[7]
-
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of the purified α-hydroxynitrile in the mobile phase.
-
Inject each standard and create a calibration curve of peak area versus concentration. This is crucial for converting experimental peak areas into concentrations.
-
-
Kinetic Run:
-
Place a sealed vial containing 1.0 mL of 0.1 M phosphate buffer (pH 7.0) in a temperature-controlled block at 25°C.
-
At time t=0, add a small volume of a concentrated stock solution of the α-hydroxynitrile (e.g., 10 µL of a 100 mM stock in acetonitrile) to the buffer to achieve the desired starting concentration (e.g., 1 mM). Mix thoroughly.
-
Immediately inject the first sample (t=0) onto the HPLC.
-
Continue to take injections at regular, timed intervals (e.g., every 10 minutes for 2 hours).[8] The frequency should be adjusted based on the expected half-life of the compound.
-
Analytical Techniques and Data Interpretation
The choice of analytical technique is critical for obtaining reliable kinetic data.
| Technique | Advantages | Disadvantages |
| HPLC-UV | High sensitivity, excellent for quantitative analysis, automated, mobile phase can quench the reaction.[7][8] | Requires a UV chromophore, requires careful calibration. |
| ¹H NMR | Provides structural confirmation, can monitor multiple species simultaneously without standards (using an internal standard), non-destructive.[9][10] | Lower sensitivity than HPLC, requires deuterated solvents for the lock, potential for peak overlap, longer acquisition time per data point.[9] |
| GC-MS | Excellent separation for volatile compounds, provides mass for identification. | Risk of thermal decomposition of the analyte in the injector port, which can invalidate kinetic results. |
Data Analysis
The decomposition of α-hydroxynitriles typically follows first-order kinetics, where the rate is directly proportional to the concentration of the α-hydroxynitrile ([A]):
Rate = k[A]
To determine the rate constant, k:
-
Convert the peak area at each time point to concentration [A] using the standard curve.
-
Plot the natural logarithm of the concentration (ln[A]) versus time (t).
-
For a first-order reaction, this plot will yield a straight line.
-
The slope of this line is equal to -k.
-
The half-life (t₁/₂) of the reaction, the time required for half of the reactant to decompose, can be calculated using the equation:
t₁/₂ = 0.693 / k
By performing the experiment at several different temperatures, one can construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) of the decomposition reaction.[11]
Conclusion and Best Practices
The decomposition of α-hydroxynitriles at neutral pH is a significant, base-catalyzed process that must be managed in synthetic and biological applications. Stability is favored at low pH (<5) and low temperatures. Kinetic studies, primarily using HPLC, are essential for quantifying the lability of a specific α-hydroxynitrile.
Key Recommendations for Professionals:
-
Assume Instability: When working with a novel α-hydroxynitrile, assume it is unstable at neutral pH until proven otherwise.
-
Control the Environment: Store pure α-hydroxynitriles and their solutions under acidic conditions (e.g., with a trace of citric or phosphoric acid) and at reduced temperatures.
-
Validate Analytical Methods: Always confirm that your analytical method does not induce decomposition before undertaking quantitative studies.
-
Quench Diligently: For kinetic experiments, ensure that the sampling and analysis procedure effectively halts the reaction to capture an accurate snapshot of the concentration at each time point.
By applying the principles and protocols outlined in this guide, researchers can better predict, control, and account for the inherent instability of α-hydroxynitriles, thereby enhancing their successful application in drug discovery and chemical synthesis.
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4-Hydroxymandelonitrile: A Comprehensive Technical Guide for the Senior Application Scientist
Introduction: The Significance of 4-Hydroxymandelonitrile in Modern Drug Discovery
4-Hydroxymandelonitrile, a cyanohydrin derived from 4-hydroxybenzaldehyde, stands as a pivotal chiral building block in the landscape of pharmaceutical and fine chemical synthesis.[1] Its strategic importance lies in the versatile reactivity of its constituent functional groups: a hydroxyl moiety, a nitrile group, and an aromatic ring. This unique combination allows for a diverse array of chemical transformations, rendering it a valuable precursor for the synthesis of a multitude of complex, biologically active molecules.[2] For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, properties, and handling of this compound is paramount to leveraging its full potential in the creation of novel therapeutics.
This in-depth technical guide provides a comprehensive overview of 4-hydroxymandelonitrile, from its synthesis and characterization to its applications and safety considerations. By elucidating the causality behind experimental choices and providing validated protocols, this document aims to empower researchers to confidently and effectively utilize this critical intermediate in their drug discovery endeavors.
Chemical and Physical Properties: A Foundation for Application
A comprehensive understanding of the physicochemical properties of 4-hydroxymandelonitrile is essential for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-2-(4-hydroxyphenyl)acetonitrile | [3] |
| Synonyms | p-hydroxymandelonitrile, DL-α,4-Dihydroxyphenylacetonitrile | [4] |
| CAS Number | 13093-65-7 (racemate), 6851-36-1 (DL-form) | [3] |
| Molecular Formula | C₈H₇NO₂ | [3] |
| Molecular Weight | 149.15 g/mol | [3] |
| Appearance | White to orange to green powder or crystal | [4] |
| Melting Point | 96.0 to 103.0 °C | [4] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and acetone. Limited solubility in water and nonpolar solvents. | |
| pKa | The phenolic hydroxyl group has an estimated pKa of around 9-10, while the alcoholic hydroxyl group is significantly less acidic. |
Synthesis of 4-Hydroxymandelonitrile: Chemical and Enzymatic Strategies
The synthesis of 4-hydroxymandelonitrile can be achieved through both traditional chemical methods, yielding a racemic mixture, and stereoselective enzymatic routes that provide access to enantiomerically pure forms, particularly the (R)-enantiomer, which is often the desired building block in pharmaceutical synthesis.
Chemical Synthesis: The Racemic Route
The classical approach to synthesizing cyanohydrins involves the addition of a cyanide source to an aldehyde. For 4-hydroxymandelonitrile, this entails the reaction of 4-hydroxybenzaldehyde with a cyanide salt, typically in the presence of an acid or a bisulfite adduct to facilitate the reaction and control the release of hydrogen cyanide.
Caption: General workflow for the chemical synthesis of racemic 4-hydroxymandelonitrile.
-
Materials:
-
4-Hydroxybenzaldehyde
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Sodium bisulfite (NaHSO₃) (optional, for adduct method)
-
Hydrochloric acid (HCl) or other suitable acid
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
-
-
Procedure (Bisulfite Adduct Method): [5]
-
In a well-ventilated fume hood, prepare a saturated solution of sodium bisulfite in water.
-
To this solution, add 4-hydroxybenzaldehyde and stir vigorously. An ice bath can be used to control the exothermic reaction.
-
Continue stirring until the white crystalline bisulfite adduct precipitates.
-
Filter the adduct and wash it with cold ethanol and then diethyl ether.
-
Prepare a solution of sodium cyanide in water.
-
Slowly add the bisulfite adduct to the cyanide solution with continuous stirring. The cyanohydrin will begin to form.
-
After the reaction is complete (monitor by TLC), extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-hydroxymandelonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel.[6]
-
Causality Behind Experimental Choices: The use of the bisulfite adduct is a classic method that allows for the controlled reaction of the aldehyde with cyanide, minimizing the handling of free hydrogen cyanide. The acidic workup is crucial for protonating the cyanohydrin and facilitating its extraction into the organic phase.
Enzymatic Synthesis: The Enantioselective Advantage
For applications in drug development where stereochemistry is critical, the enzymatic synthesis of (R)-4-hydroxymandelonitrile using hydroxynitrile lyases (HNLs) is the preferred method.[7][8] HNLs catalyze the asymmetric addition of hydrogen cyanide to aldehydes, yielding enantiomerically enriched cyanohydrins.[9]
Caption: Workflow for the enzymatic synthesis of (R)-4-hydroxymandelonitrile.
-
Materials:
-
4-Hydroxybenzaldehyde
-
Potassium cyanide (KCN) or liquid hydrogen cyanide (HCN)
-
Citrate buffer (e.g., 0.1 M, pH 4.0-5.5)
-
(R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus (PaHNL))[9]
-
Methyl tert-butyl ether (MTBE) or other suitable water-immiscible organic solvent
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a jacketed reactor vessel maintained at a controlled temperature (e.g., 20 °C), prepare a biphasic system consisting of the aqueous citrate buffer and MTBE.[9]
-
Dissolve the 4-hydroxybenzaldehyde in the organic phase (MTBE).
-
Add the hydroxynitrile lyase to the aqueous buffer phase. The optimal enzyme concentration should be determined empirically but can be in the range of 20-30 g/L of the aqueous phase.[9]
-
Initiate the reaction by the controlled addition of the cyanide source (e.g., a solution of KCN in the aqueous buffer or a solution of HCN in the organic solvent).
-
Stir the biphasic mixture vigorously to ensure efficient mass transfer between the phases.
-
Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee).
-
Once the desired conversion is reached (e.g., >90%), stop the reaction by ceasing the stirring and separating the phases.[9]
-
Extract the aqueous phase with additional MTBE to recover any remaining product.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure at a low temperature to avoid decomposition.
-
Causality Behind Experimental Choices: The biphasic system is employed to overcome the low aqueous solubility of the aldehyde substrate and to facilitate product recovery.[9] Maintaining a slightly acidic pH (4.0-5.5) is critical to suppress the non-enzymatic, racemic background reaction and to ensure the stability of the HNL enzyme.[10] The choice of a water-immiscible organic solvent like MTBE is also crucial for partitioning the product away from the aqueous phase, which can help to drive the equilibrium towards synthesis.
Characterization and Analysis: Ensuring Purity and Identity
The unambiguous characterization of 4-hydroxymandelonitrile is essential for quality control and for its successful application in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methine proton (CH-OH), and the hydroxyl protons. The chemical shifts and coupling patterns are diagnostic of the structure.
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the aromatic carbons, the nitrile carbon, and the carbon bearing the hydroxyl group.
-
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.8-7.4 | m | Ar-H |
| Methine Proton | ~5.5 | s | CH(OH)CN |
| Hydroxyl Protons | variable | br s | Ar-OH, C-OH |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 115-160 | Ar-C |
| Nitrile Carbon | ~118 | CN |
| Methine Carbon | ~63 | CH(OH)CN |
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), a common fragmentation pathway for cyanohydrins is the loss of hydrogen cyanide (HCN), leading to a prominent peak corresponding to the 4-hydroxybenzaldehyde radical cation.[11]
Caption: Workflow for the spectroscopic characterization of 4-hydroxymandelonitrile.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of 4-hydroxymandelonitrile and for monitoring reaction progress. For chiral analysis, a chiral stationary phase is required to separate the (R)- and (S)-enantiomers and determine the enantiomeric excess.
-
Gas Chromatography (GC): GC can also be used for purity assessment, particularly for monitoring the presence of volatile impurities like 4-hydroxybenzaldehyde. Derivatization of the hydroxyl groups may be necessary to improve volatility and peak shape.[2]
Stability and Decomposition: Critical Considerations for Handling and Storage
Cyanohydrins, including 4-hydroxymandelonitrile, are known to be thermally and chemically labile. Understanding their stability profile is crucial for successful synthesis, purification, and storage.
The primary decomposition pathway for 4-hydroxymandelonitrile is the retro-hydrocyanation reaction, which is the reverse of its formation. This equilibrium is highly dependent on pH and temperature.[12]
-
Effect of pH: In neutral to basic conditions, the equilibrium favors the decomposition of the cyanohydrin back to 4-hydroxybenzaldehyde and hydrogen cyanide.[12] Therefore, acidic conditions are generally preferred for the stability of 4-hydroxymandelonitrile.
-
Effect of Temperature: Elevated temperatures can also accelerate the decomposition of 4-hydroxymandelonitrile. It is therefore recommended to handle and store the compound at low temperatures.
Decomposition Products: The primary decomposition products are 4-hydroxybenzaldehyde and hydrogen cyanide. Under certain conditions, further side reactions can occur, such as the formation of an acetal between 4-hydroxybenzaldehyde and 4-hydroxymandelonitrile.
Applications in Drug Development: A Versatile Chiral Precursor
The synthetic utility of 4-hydroxymandelonitrile lies in the diverse chemical transformations that its functional groups can undergo. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The hydroxyl group can be further functionalized or eliminated. These transformations provide access to a wide range of valuable chiral intermediates for the synthesis of active pharmaceutical ingredients (APIs).[13]
-
Synthesis of α-Hydroxy Acids: Hydrolysis of the nitrile group of 4-hydroxymandelonitrile provides access to 4-hydroxymandelic acid, a key chiral building block for various pharmaceuticals.
-
Synthesis of β-Amino Alcohols: Reduction of the nitrile group to an amine, followed by further transformations, can lead to the synthesis of chiral β-amino alcohols, which are important pharmacophores in many drug molecules.
-
Asymmetric Synthesis: Enantiomerically pure (R)-4-hydroxymandelonitrile serves as a valuable starting material for the synthesis of single-enantiomer drugs, where the stereochemistry is crucial for therapeutic activity and for minimizing off-target effects.[14]
Safety and Handling: A Non-Negotiable Priority
4-Hydroxymandelonitrile is a hazardous substance and must be handled with appropriate safety precautions. The primary hazards are associated with its toxicity and its potential to release highly toxic hydrogen cyanide gas.[15]
Hazard Identification[3]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)[10][17]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: All work with 4-hydroxymandelonitrile and other cyanohydrins must be conducted in a certified chemical fume hood.
Handling and Storage[16][17]
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing agents.
-
Keep containers tightly closed to prevent decomposition and the release of hydrogen cyanide.
Spill and Waste Disposal[1][18]
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Small spills can be absorbed with an inert material. For larger spills, neutralization with a dilute solution of sodium hypochlorite (bleach) under basic conditions can be used to decompose the cyanide.
-
Waste Disposal: All waste containing 4-hydroxymandelonitrile or cyanide must be treated as hazardous waste. Neutralization of cyanide-containing waste with sodium hypochlorite under alkaline conditions is a common procedure before disposal. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Key Enabler in Chiral Synthesis
4-Hydroxymandelonitrile is a cornerstone intermediate for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical industry. Its accessibility through both chemical and, more importantly, highly stereoselective enzymatic routes, coupled with the rich chemistry of its functional groups, makes it an invaluable tool for drug discovery and development professionals. A thorough understanding of its synthesis, characterization, stability, and safe handling, as detailed in this guide, is essential for harnessing its full potential. As the demand for single-enantiomer drugs continues to grow, the importance of chiral building blocks like (R)-4-hydroxymandelonitrile will undoubtedly continue to rise, driving further innovation in the field of medicinal chemistry.
References
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van den Berg, C., & Lelyveld, P. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 80(4), 464-472. [Link]
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Identification of ¹⁸O-labelled 4-HMA in human cells. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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How can I purify mandelonitrile (or any cyanohydrin) by silica column chromatography?. (2016, May 26). ResearchGate. Retrieved January 3, 2026, from [Link]
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Identification of ¹⁸O-labelled 4-HMA in human cells. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Schematic representation of the spontaneous decomposition of mandelonitrile and phenylglycinonitrile. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Spectrum FiehnHILIC000102 for 4-Hydroxymandelonitrile. (n.d.). MassBank of North America. Retrieved January 3, 2026, from [Link]
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Showing metabocard for (S)-4-Hydroxymandelonitrile (HMDB0060318). (2013, May 17). Human Metabolome Database. Retrieved January 3, 2026, from [Link]
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alpha,4-Dihydroxybenzeneacetonitrile. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. (2023, June 20). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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Fragmentation mass spectra of selected metabolites with purposed fragmentation pathways. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Gas chromatography - Mass spectrometry identification of collagen breakdown products in naturally and artificially aged leathers. (2025, August 8). ResearchGate. Retrieved January 3, 2026, from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved January 3, 2026, from [Link]
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Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]
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Synthesis of Building Blocks for Drug Design Programmes. (n.d.). Pharmaceutical Technology. Retrieved January 3, 2026, from [Link]
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A New Way of Creating the Building Blocks of Drugs. (2019, October 18). Technology Networks. Retrieved January 3, 2026, from [Link]
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Quantitative in situ MS analysis of mannitol decomposition products under hydrothermal conditions. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Synthesis of chiral building blocks for use in drug discovery. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
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Synthesis of (R)-mandelonitrile using different enzyme loadings. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Mandelonitrile (CAS 532-28-5): A Versatile Chemical Intermediate for Organic Synthesis and Pharmaceutical Precursors. (2025, November 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
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Phytochemical: 4-Hydroxymandelonitrile. (n.d.). CAPS. Retrieved January 3, 2026, from [Link]
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Methodological & Application
Enantioselective synthesis of (R)-4-hydroxymandelonitrile using hydroxynitrile lyase
Application Note & Protocol
Topic: Enantioselective Synthesis of (R)-4-hydroxymandelonitrile using Hydroxynitrile Lyase
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (R)-4-hydroxymandelonitrile
(R)-4-hydroxymandelonitrile is a highly valuable chiral building block in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a hydroxyl and a nitrile group on a stereogenic center, allows for versatile downstream transformations into key intermediates such as α-hydroxy acids, β-amino alcohols, and other complex chiral molecules. The enantiomeric purity of this cyanohydrin is paramount, as the biological activity of its derivatives is often stereospecific.
Traditional chemical synthesis routes for cyanohydrins frequently rely on stoichiometric amounts of chiral catalysts or resolving agents and often yield racemic or enantiomerically-poor mixtures, necessitating challenging purification steps.[1] Biocatalysis, employing enzymes such as hydroxynitrile lyases (HNLs), has emerged as a superior alternative, offering exceptional enantioselectivity (>99% ee), mild reaction conditions, and a favorable environmental profile, aligning with the principles of green chemistry.[2][3]
This document provides a detailed guide to the synthesis of (R)-4-hydroxymandelonitrile, leveraging the high stereoselectivity of (R)-selective hydroxynitrile lyase, with a particular focus on the well-characterized enzyme from Prunus amygdalus (PaHNL).[4][5]
The Biocatalytic Principle: (R)-Hydroxynitrile Lyase in Action
Hydroxynitrile lyases (EC 4.1.2.10) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to a prochiral aldehyde or ketone.[2][6] For the synthesis of (R)-4-hydroxymandelonitrile, the reaction proceeds as follows:
Figure 1. Enzymatic synthesis of (R)-4-hydroxymandelonitrile.
The key to achieving high enantiomeric excess (ee) is the enzyme's ability to control the facial selectivity of the cyanide attack on the carbonyl carbon of 4-hydroxybenzaldehyde. However, this enzymatic reaction is in competition with a non-enzymatic, base-catalyzed reaction that produces a racemic mixture of the cyanohydrin.[7][8] Therefore, precise control of the reaction pH is critical. A low pH (typically 4.0-5.5) suppresses the chemical background reaction while maintaining sufficient enzymatic activity.[5][9][10]
Mechanism of Catalysis
The catalytic mechanism of HNLs, while varying slightly between different classes, generally involves a catalytic triad or key amino acid residues within the active site that facilitate the reaction.[11][12] In the case of PaHNL, a FAD-dependent enzyme, the active site provides a chiral environment that specifically binds the 4-hydroxybenzaldehyde. A general base, such as a histidine residue, deprotonates HCN to generate a cyanide anion in close proximity to the carbonyl carbon of the aldehyde. This same residue then acts as a general acid, protonating the carbonyl oxygen to yield the final (R)-cyanohydrin product.[12]
Caption: Simplified catalytic cycle of HNL.
Experimental Design & Protocols
Materials and Reagents
-
(R)-selective Hydroxynitrile Lyase: Prunus amygdalus HNL (PaHNL), available as a lyophilized powder or immobilized on a support (e.g., Celite). Recombinant sources are also available.[13]
-
4-Hydroxybenzaldehyde: >98% purity. It is advisable to use freshly sourced or purified substrate to avoid acidic impurities like 4-hydroxybenzoic acid.
-
Cyanide Source: Potassium cyanide (KCN) or a stabilized solution of hydrogen cyanide (HCN). EXTREME CAUTION: KCN and HCN are highly toxic and must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including cyanide-specific gloves and a safety plan in place.
-
Buffer: 0.1 M Citrate buffer, pH 5.5.
-
Organic Solvent: Methyl tert-butyl ether (MTBE), analytical grade.
-
Extraction Solvent: Ethyl acetate, analytical grade.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Quenching Solution: Saturated sodium bicarbonate solution.
-
Brine: Saturated sodium chloride solution.
Protocol 1: Batch Synthesis in a Biphasic System
A biphasic system is highly advantageous as it allows for high substrate loading in the organic phase while the enzyme remains stable in the aqueous phase.[4] This setup also simplifies product work-up and enzyme recycling.[4][14]
1. Reaction Setup: a. In a jacketed glass reactor equipped with an overhead stirrer, prepare the biphasic system. For a 100 mL total volume, a recommended starting point is an aqueous phase volume of 17% (17 mL of 0.1 M citrate buffer, pH 5.5) and an organic phase of 83% (83 mL of MTBE).[5] b. Dissolve 4-hydroxybenzaldehyde in the MTBE phase to a final concentration of ~0.5 M. c. Stir the mixture vigorously to ensure adequate mixing between the two phases. Cool the reactor to the desired temperature, typically 20°C.[5]
2. Enzyme Preparation and Addition: a. Prepare an enzyme stock solution by dissolving the lyophilized PaHNL powder in the 0.1 M citrate buffer (pH 5.5). A target concentration is approximately 28.6 g/L of the aqueous phase.[5] b. If using an immobilized enzyme, weigh the required amount and add it directly to the reactor. Immobilization on supports like Celite can enhance stability and reusability.[15][16] c. Add the enzyme solution to the stirred biphasic system.
3. Reaction Initiation and Monitoring: a. Prepare a stock solution of KCN in water (e.g., 2 M). Handle with extreme caution. b. Slowly add the KCN solution to the vigorously stirred reaction mixture over a period of 1-2 hours using a syringe pump. A molar excess of cyanide to aldehyde (e.g., 1.5 to 2 equivalents) is recommended. The low pH of the buffer will convert the cyanide salt to HCN in situ. c. Monitor the reaction progress by taking small aliquots (~100 µL) from the organic phase at regular intervals (e.g., every 30-60 minutes). d. Immediately quench the aliquot by diluting it in a vial containing ethyl acetate and a small amount of Na₂SO₄ to stop the reaction and remove water. e. Analyze the organic phase by chiral HPLC or GC to determine the conversion of 4-hydroxybenzaldehyde and the enantiomeric excess of the product.[17]
4. Work-up and Purification: a. Once the reaction has reached the desired conversion (typically >90%), stop the stirring and allow the phases to separate.[5] b. Separate the organic layer. Extract the aqueous layer with additional MTBE or ethyl acetate (2 x 50 mL) to recover any remaining product. c. Combine all organic layers. Wash gently with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. d. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (R)-4-hydroxymandelonitrile. e. If necessary, the product can be further purified by silica gel column chromatography.
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Application Notes & Protocols for the Asymmetric Synthesis of 4-Hydroxymandelonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxymandelonitrile and its enantiomerically pure derivatives are pivotal chiral building blocks in the pharmaceutical and fine chemical industries. Their stereocenter is a key feature in the synthesis of bioactive molecules, including α-hydroxy acids and various active pharmaceutical ingredients (APIs). Achieving high enantiomeric purity is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicities. This guide provides an in-depth exploration of the asymmetric synthesis of 4-hydroxymandelonitrile, with a primary focus on highly efficient and selective biocatalytic methods. We will dissect the causality behind experimental choices, present detailed, field-proven protocols, and offer troubleshooting guidance to empower researchers in this critical synthetic transformation.
The Strategic Importance of Chiral 4-Hydroxymandelonitrile
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[1][2] 4-Hydroxymandelonitrile serves as a versatile precursor, where the hydroxyl and nitrile groups can be strategically manipulated to build more complex molecular architectures while retaining the crucial stereochemistry. For instance, the (R)-enantiomer is a valuable precursor for drug candidates aimed at treating conditions like spasmodic colic.[3] The direct, non-chiral addition of cyanide to 4-hydroxybenzaldehyde inevitably produces a racemic (1:1) mixture of (R)- and (S)-enantiomers, necessitating either challenging chiral resolution or, more efficiently, a direct asymmetric synthesis.
Two dominant strategies have emerged for this purpose: biocatalysis using hydroxynitrile lyase (HNL) enzymes and chemical synthesis with chiral catalysts. While chemical methods have their place, biocatalysis has become the preferred industrial route due to its exceptional selectivity, mild reaction conditions, and alignment with green chemistry principles.[3][4][5]
Biocatalysis: Harnessing Nature's Precision with Hydroxynitrile Lyases (HNLs)
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones.[3] In nature, their primary role is often defensive, breaking down cyanohydrins to release toxic HCN.[6][7] For synthetic chemists, the reverse reaction is a powerful tool for creating a chiral center with near-perfect control.[6]
The "Why": Causality Behind the Biocatalytic Method
A successful HNL-catalyzed synthesis is not merely a matter of mixing reagents; it is a controlled system designed to favor the enzymatic pathway exclusively.
-
The Catalyst: (R)-HNL from Prunus amygdalus The HNL from bitter almond (Prunus amygdalus), often abbreviated as PaHNL, is a well-characterized, FAD-dependent enzyme that exhibits a strong preference for producing (R)-cyanohydrins.[3] Its active site provides a precisely shaped chiral microenvironment that directs the cyanide nucleophile to attack one specific face of the 4-hydroxybenzaldehyde carbonyl group, yielding the (R)-product with very high enantiomeric excess (e.e.).[8]
-
Critical Factor 1: pH Control to Suppress the Background Reaction The single most critical parameter for achieving high enantioselectivity is pH. The chemical addition of cyanide to an aldehyde is a base-catalyzed reaction.[4] At neutral or alkaline pH, this non-selective chemical reaction proceeds rapidly, producing a racemic product that contaminates the desired enantiomer and drastically lowers the e.e. By maintaining a slightly acidic pH (typically between 4.0 and 5.5), this non-enzymatic background reaction is effectively suppressed, ensuring that the observed product is overwhelmingly the result of the highly selective enzyme.[6][8][9]
-
Critical Factor 2: The Biphasic Solvent System 4-hydroxybenzaldehyde, the substrate, has low solubility in water. To achieve a practical substrate concentration, a two-phase aqueous-organic solvent system is employed.[9][10] This system offers several key advantages:
-
High Substrate Loading: An immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or diisopropyl ether, acts as a reservoir for the aldehyde substrate.[10]
-
Enzyme Stability: The HNL enzyme remains in its preferred aqueous buffer phase.
-
Simplified Workup: The lipid-soluble product, 4-hydroxymandelonitrile, preferentially partitions into the organic phase, allowing for easy separation from the enzyme and aqueous components at the end of the reaction.
-
-
Critical Factor 3: The Cyanide Source While hydrogen cyanide (HCN) is the direct reactant, its high toxicity and volatility make it hazardous to handle in a laboratory setting. A safer and more practical approach is the in situ generation of HCN from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) within the acidic aqueous buffer.[8] The slow, controlled addition of the cyanide salt solution is crucial to maintain a low concentration of free cyanide, which can inhibit or denature the enzyme at high levels.[1]
Visualizing the Reaction Pathways
The diagram below illustrates the competition between the desired, highly selective enzymatic pathway and the undesirable, non-selective chemical pathway. Effective pH control is the switch that directs the reaction toward high enantiopurity.
Caption: Enzymatic vs. Non-Enzymatic Synthesis Pathways.
Protocol: Enzymatic Synthesis of (R)-4-Hydroxymandelonitrile
This protocol describes a robust method for synthesizing (R)-4-hydroxymandelonitrile using Prunus amygdalus hydroxynitrile lyase (PaHNL) in an aqueous-organic biphasic system.[10]
Materials & Equipment
-
Reagents:
-
4-Hydroxybenzaldehyde (freshly purified if necessary)
-
Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)
-
Citric Acid (monohydrate)
-
Sodium Citrate (dihydrate)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
(R)-Hydroxynitrile lyase from Prunus amygdalus (PaHNL), lyophilized powder or solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
Jacketed glass reaction vessel with overhead stirrer
-
Temperature control unit (circulating water bath)
-
pH meter
-
Dropping funnel
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Analytical Equipment: Chiral HPLC or GC with a suitable chiral column (e.g., Chiralcel® OD-H) for monitoring conversion and enantiomeric excess.[11]
-
Step-by-Step Methodology
Workflow Visualization
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The Versatile Precursor: Harnessing 4-Hydroxymandelonitrile for Pharmaceutical Synthesis
Introduction: The Strategic Importance of 4-Hydroxymandelonitrile
In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs) is paramount. Chiral intermediates that offer versatile functional groups are the linchpins of modern synthetic strategies. Among these, 4-Hydroxymandelonitrile stands out as a precursor of significant strategic value. This cyanohydrin, derived from the formal addition of hydrogen cyanide to 4-hydroxybenzaldehyde, possesses a unique combination of a reactive nitrile group and a chiral hydroxyl center on a functionalized aromatic ring.[1] This structure makes it an ideal starting point for the synthesis of a variety of complex molecules, including key intermediates for blockbuster drugs.
This technical guide provides an in-depth exploration of 4-Hydroxymandelonitrile as a precursor for pharmaceutical compounds. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its transformation, and illustrate its application in the synthesis of important pharmaceutical building blocks.
Core Chemistry and Strategic Advantages
The synthetic power of 4-Hydroxymandelonitrile lies in the distinct reactivity of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to diverse molecular scaffolds. The hydroxyl group, being adjacent to the nitrile, allows for stereocontrolled transformations, a critical aspect in the synthesis of enantiomerically pure drugs.
The most significant advantage of using 4-Hydroxymandelonitrile, particularly its enantiopure forms, is the ability to introduce a chiral center early in a synthetic route. Biocatalysis, employing enzymes known as hydroxynitrile lyases (HNLs), has emerged as the premier method for producing enantiopure (R)- or (S)-4-Hydroxymandelonitrile.[2][3] These enzymes catalyze the asymmetric addition of cyanide to 4-hydroxybenzaldehyde with high enantioselectivity under mild, environmentally benign conditions.[4] This enzymatic approach is often superior to traditional chemical synthesis, which may require complex chiral auxiliaries or result in racemic mixtures that necessitate challenging resolutions.[3]
Application in Pharmaceutical Synthesis: Detailed Pathways and Protocols
Synthesis of 4-Hydroxymandelic Acid: A Key Chiral Building Block
One of the most direct and valuable transformations of 4-Hydroxymandelonitrile is its hydrolysis to 4-Hydroxymandelic acid. This α-hydroxy acid is a crucial intermediate in the synthesis of various pharmaceuticals. The chirality of the starting cyanohydrin is directly transferred to the resulting carboxylic acid.
dot
Caption: Workflow for the hydrolysis of 4-Hydroxymandelonitrile.
Protocol 1: Acid-Catalyzed Hydrolysis of 4-Hydroxymandelonitrile
This protocol details the conversion of 4-Hydroxymandelonitrile to 4-Hydroxymandelic acid under acidic conditions. The strong acidic environment protonates the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 4-Hydroxymandelonitrile | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Grade | Fisher Scientific |
| Deionized Water | High Purity | - |
| Ethyl Acetate | HPLC Grade | VWR |
| Anhydrous Sodium Sulfate | Anhydrous | Acros Organics |
| Reaction Vessel | Jacketed glass reactor | - |
| Magnetic Stirrer and Stir Bar | - | - |
| Reflux Condenser | - | - |
| Rotary Evaporator | - | - |
| Analytical Balance | - | - |
| pH Meter | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL jacketed glass reactor equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of 4-Hydroxymandelonitrile in 100 mL of deionized water.
-
Acid Addition: While stirring, slowly add 20 mL of concentrated sulfuric acid to the solution. The addition is exothermic and should be done carefully, maintaining the temperature below 40°C using the reactor jacket.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-Hydroxymandelic acid.
-
Purification (Optional): The crude product can be recrystallized from hot water or a mixture of ethyl acetate and hexanes to obtain a purified product.
Expected Outcome:
-
Yield: 75-85%
-
Purity (by HPLC): >95%
Proposed Pathway to a Precursor of Atenolol
Atenolol is a widely used beta-blocker for treating hypertension.[5] While direct synthesis from 4-Hydroxymandelonitrile is not a standard industrial route, a plausible pathway involves its conversion to 4-hydroxyphenylacetic acid, a known precursor for Atenolol.[5]
dot
Caption: Proposed synthetic pathway from 4-Hydroxymandelonitrile to a key Atenolol intermediate.
Protocol 2: Reduction of 4-Hydroxymandelic Acid to 4-Hydroxyphenylacetic Acid
This protocol describes the catalytic hydrogenation of the benzylic hydroxyl group of 4-Hydroxymandelic acid.[6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 4-Hydroxymandelic Acid | ≥98% | From Protocol 1 |
| Palladium on Carbon (10% Pd) | - | Johnson Matthey |
| Acetic Acid, Glacial | ACS Grade | Sigma-Aldrich |
| Hydrogen Gas (H₂) | High Purity | - |
| Parr Hydrogenator or similar | - | - |
| Celite® | - | Sigma-Aldrich |
Step-by-Step Procedure:
-
Catalyst and Substrate Loading: To a high-pressure hydrogenation vessel, add 5.0 g of 4-Hydroxymandelic acid and 50 mL of glacial acetic acid. Carefully add 0.5 g of 10% Palladium on Carbon catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and connect it to a Parr hydrogenator. Purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by observing the uptake of hydrogen.
-
Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of acetic acid.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting solid is crude 4-Hydroxyphenylacetic acid.
-
Purification: The crude product can be purified by recrystallization from water.
Expected Outcome:
-
Yield: >90%
-
Purity (by NMR): >98%
Chemoenzymatic Synthesis of the Taxol Side Chain Precursor
The anti-cancer drug Paclitaxel (Taxol®) features a complex C-13 side chain, (2R,3S)-N-benzoyl-3-phenylisoserine.[7] Chemoenzymatic routes to this side chain often utilize nitrile-transforming enzymes on precursors structurally related to mandelonitrile derivatives.[8][9] (R)-4-Hydroxymandelonitrile can serve as a model precursor to develop methodologies for the synthesis of these valuable side chains. The key transformation is the stereoselective hydrolysis of a related α-hydroxy-β-amino nitrile.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mini-review: recent developments in hydroxynitrile lyases for industrial biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 7. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An investigation of nitrile transforming enzymes in the chemo-enzymatic synthesis of the taxol sidechain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Biocatalytic Synthesis of (R)-Mandelonitrile with Hydroxynitrile Lyases
For: Researchers, scientists, and drug development professionals.
Abstract
(R)-mandelonitrile is a highly valuable chiral building block in the pharmaceutical and fine chemical industries, serving as a key precursor for a range of optically active compounds, including α-hydroxy carboxylic acids and 2-amino alcohols.[1][2] This document provides a comprehensive guide to the enantioselective synthesis of (R)-mandelonitrile from benzaldehyde and a cyanide source, leveraging the catalytic prowess of (R)-selective hydroxynitrile lyases (HNLs). This biocatalytic method offers significant advantages over traditional chemical synthesis, which often results in racemic mixtures.[3][4] Detailed protocols for enzyme selection, reaction optimization, product isolation, and analytical characterization are presented to ensure reproducible and high-yielding synthesis of this critical chiral intermediate.
Introduction: The Strategic Importance of (R)-Mandelonitrile
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. The pharmacological activity of many chiral drugs is often attributed to a single enantiomer, making stereochemically defined intermediates like (R)-mandelonitrile essential.[2] (R)-mandelonitrile is a direct precursor to (R)-mandelic acid, a crucial resolving agent and building block for pharmaceuticals such as semi-synthetic penicillins and cephalosporins.[1][2] Furthermore, derivatives like (R)-2-chloromandelic acid are key intermediates in the synthesis of major drugs, including the antiplatelet agent Clopidogrel.[2][5]
Traditional chemical synthesis of mandelonitrile typically yields a racemic mixture, necessitating challenging and often inefficient resolution steps.[4] Biocatalysis, utilizing stereoselective enzymes, provides an elegant and environmentally benign alternative. Hydroxynitrile lyases (HNLs), also known as oxynitrilases, catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones.[6] By employing (R)-selective HNLs, (R)-mandelonitrile can be produced with high enantiomeric excess (ee) under mild reaction conditions.[3][4]
The Biocatalyst: (R)-Selective Hydroxynitrile Lyases (HNLs)
HNLs are a diverse group of enzymes found in plants, bacteria, and insects, where their natural role is often in chemical defense through the degradation of cyanohydrins to release toxic HCN.[3][6] For synthetic applications, the reverse reaction is exploited.[3] HNLs are classified based on the stereochemistry of the cyanohydrin they produce, either (R)- or (S)-.[3]
Sources of (R)-selective HNLs include:
-
Plants: Prunus amygdalus (almond), Prunus armeniaca (apricot), and Pyrus communis (pear) are well-known sources.[3][7][8]
-
Bacteria: Novel HNLs have been discovered in bacteria such as Acidobacterium capsulatum.[6]
-
Millipedes: Certain millipede species also produce (R)-selective HNLs.[3][9]
The choice of HNL is critical and can significantly influence reaction yield, enantioselectivity, and operational stability.[3] Recombinant expression of HNLs in microbial hosts like E. coli allows for large-scale production and facilitates protein engineering efforts to improve catalytic properties.[6]
Catalytic Mechanism
The (R)-selective HNL facilitates the nucleophilic attack of a cyanide ion on the prochiral carbonyl carbon of benzaldehyde. The enzyme's active site provides a chiral environment that orients the substrates in a specific conformation, leading to the preferential formation of the (R)-enantiomer.
Caption: Enzymatic synthesis of (R)-mandelonitrile.[10]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the biocatalytic synthesis of (R)-mandelonitrile.
Materials and Reagents
-
(R)-selective Hydroxynitrile Lyase: From a commercial supplier or produced in-house (e.g., from Prunus amygdalus or a recombinant source). The enzyme can be in solution, as a lyophilized powder, or immobilized on a solid support like Celite.[3][11]
-
Benzaldehyde: Freshly distilled to remove benzoic acid.[3]
-
Cyanide Source: Potassium cyanide (KCN) or a stabilized solution of hydrogen cyanide (HCN).[3] Caution: KCN and HCN are highly toxic. Handle with extreme care in a well-ventilated fume hood, following all institutional safety protocols.
-
Buffer Solution: Citrate or phosphate buffer (e.g., 100-300 mM). The optimal pH is typically between 3.5 and 5.5 to suppress the non-enzymatic background reaction.[2][3]
-
Organic Solvent: Methyl tert-butyl ether (MTBE) or isopropyl ether for biphasic systems or product extraction.[4]
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
Quenching Solution: Dilute acid (e.g., HCl) to stop the reaction.[4]
-
Analytical Standards: Racemic mandelonitrile for chiral HPLC analysis.
Equipment
-
Jacketed glass reactor with overhead stirring.
-
pH meter.
-
Temperature controller.
-
Centrifuge (if using whole cells or for work-up).
-
Rotary evaporator.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system.
Generalized Synthesis Protocol (Biphasic System)
A biphasic system is often preferred as it can facilitate product recovery and minimize enzyme inhibition.
-
Reaction Setup:
-
To a jacketed glass reactor, add the aqueous buffer solution (e.g., 100 mM citrate buffer, pH 4.0).[4]
-
Add the organic solvent (e.g., MTBE) to create the two-phase system. A typical ratio is 1:1 (v/v) aqueous to organic phase.
-
Begin vigorous stirring to ensure good mixing between the phases.
-
Set the reaction temperature to the optimum for the chosen HNL, typically between 15-30°C.[1][9][[“]]
-
-
Substrate Addition:
-
Dissolve the freshly distilled benzaldehyde in the organic solvent and add it to the reactor to the desired final concentration (e.g., 50 mM).[3]
-
Prepare the cyanide source. If using KCN, dissolve it in the aqueous buffer. It is generally added in a slight excess (e.g., 1.5-2 equivalents relative to benzaldehyde).[2]
-
-
Enzyme Addition and Reaction Initiation:
-
Add the HNL to the reaction mixture. The optimal enzyme loading will depend on its specific activity and should be determined experimentally.[3] For immobilized enzymes, they can be added directly to the reactor.[4]
-
Slowly add the cyanide solution to the reaction mixture over a period of time. This helps to maintain a low concentration of free cyanide, which can inhibit the enzyme.[4]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots from the organic phase at regular intervals.[4]
-
Quench the reaction in the aliquot immediately (e.g., by adding a small amount of acid).[4]
-
Analyze the aliquot by chiral HPLC or GC to determine the conversion of benzaldehyde and the enantiomeric excess of (R)-mandelonitrile.[4]
-
-
Work-up and Product Isolation:
-
Once the desired conversion is reached, stop the stirring and allow the phases to separate. If using an immobilized enzyme, it can be filtered off for reuse.[4]
-
Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent (e.g., 2 x volume of MTBE) to maximize product recovery.[1]
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (to remove any acidic byproducts) followed by a brine wash.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-mandelonitrile.[4]
-
-
Purification (if necessary):
-
The crude product can be further purified by flash column chromatography on silica gel if required.[2]
-
Caption: General experimental workflow for synthesis.[2]
Analytical Methods: Ensuring Enantiomeric Purity
Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of the synthesis. Chiral HPLC is the most common and reliable method.[13]
Chiral HPLC Protocol
-
Instrumentation: Standard HPLC system with a UV detector.[13]
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H).[10]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization for baseline separation.[10][13]
-
Flow Rate: Typically 0.5-1.0 mL/min.[10]
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.[10]
-
Sample Preparation: Dilute a small amount of the reaction mixture (from an aliquot or the final product) in the mobile phase to approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis:
-
Inject a racemic standard of mandelonitrile to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100
-
Data Presentation: Performance of Various HNLs
The selection of the HNL source is a critical parameter influencing the outcome of the synthesis. The table below summarizes typical performance data for different (R)-selective HNLs.
| HNL Source | Reaction System | Temp (°C) | pH | Conversion (%) | ee (%) | Reference |
| Prunus amygdalus | Biphasic (MTBE/Buffer) | 15 | 4.0 | >95 | >99 | [7][[“]] |
| Pyrus communis | Aqueous | 30 | 5.5 | 86.8 | 96.3 | [8] |
| Acidobacterium capsulatum (recombinant) | Aqueous | N/A | N/A | 97 | 96.7 | [6] |
| Parafontaria laminata (recombinant) | Aqueous | 30 | 4.0 | >90 | >99 | [9] |
Causality and Optimization: A Scientist's Perspective
-
pH Control is Paramount: The non-enzymatic, base-catalyzed formation of mandelonitrile is a significant competing reaction that produces a racemic product.[3] Maintaining a low pH (typically 3.5-5.5) is the most critical factor in suppressing this background reaction and achieving high enantioselectivity.[3] The optimal pH is a balance between minimizing the chemical reaction and maintaining sufficient enzyme activity.
-
Enzyme Immobilization for Enhanced Stability and Reusability: Immobilizing HNLs on solid supports like Celite or as cross-linked enzyme aggregates (CLEAs) offers several advantages.[3][14] Immobilization can improve the enzyme's stability in organic solvents and at non-optimal pH values.[11] It also simplifies the separation of the biocatalyst from the reaction mixture, allowing for its reuse in multiple batches, which is crucial for process economy.[15]
-
Temperature as a Double-Edged Sword: While higher temperatures can increase the reaction rate, they can also accelerate the non-enzymatic background reaction, leading to a decrease in enantiomeric excess.[9] Therefore, an optimal temperature must be determined that maximizes the enzymatic rate while keeping the chemical side reaction in check.[9][[“]]
-
Substrate and Product Inhibition: High concentrations of benzaldehyde or the cyanide source can be inhibitory to the HNL.[4] Gradual addition of the cyanide source is a common strategy to mitigate this effect. Similarly, product inhibition can occur, which can be addressed by using a biphasic system where the product is continuously extracted into the organic phase, away from the enzyme in the aqueous phase.
Conclusion
The biocatalytic synthesis of (R)-mandelonitrile using (R)-selective hydroxynitrile lyases represents a powerful and efficient method for producing this key chiral intermediate. By carefully selecting the enzyme and optimizing reaction parameters such as pH, temperature, and solvent system, researchers can achieve high conversions and excellent enantioselectivities. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this green and sustainable technology in both academic and industrial settings, paving the way for the efficient synthesis of a wide range of valuable pharmaceutical compounds.
References
- BenchChem. (2025). Application Notes and Protocols for (R)-mandelonitrile in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases.
- BenchChem. (2025). Assessing the Enantiomeric Excess of (R)-mandelonitrile: A Comparative Guide to Analytical Techniques.
- BenchChem. (2025). Application Notes and Protocols: (R)-Mandelonitrile in Pharmaceutical Manufacturing.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of (R)-mandelonitrile from Benzaldehyde.
- BenchChem. (2025). Comparison of different hydroxynitrile lyases for (R)-mandelonitrile synthesis.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of (R)-mandelonitrile.
- Hanefeld, U. (2013). Immobilisation of hydroxynitrile lyases. Chemical Society Reviews, 42(15), 6308-6321. DOI:10.1039/C3CS35491A.
- ResearchGate. (2025). Immobilization of Hydroxynitrile Lyases.
- MDPI. (2020). Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite.
- Taylor & Francis Online. (2022). Mandelonitrile – Knowledge and References.
- Schmidt, M., et al. (2014). Discovery of a novel (R)-selective bacterial hydroxynitrile lyase from Acidobacterium capsulatum. FEBS Letters, 588(17), 2933-2938.
- BenchChem. (2025). The Stereochemistry of Mandelonitrile: A Technical Guide for Researchers and Drug Development Professionals.
- Dadashipour, M., et al. (2011). Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology, 164(6), 845-857.
- Lee, C., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27468-27477.
- Sharma, P., et al. (2025). Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties. Protein Expression and Purification, 235, 106785.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Discovery of a novel (R)-selective bacterial hydroxynitrile lyase from Acidobacterium capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System - Lookchem [lookchem.com]
- 8. Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. consensus.app [consensus.app]
- 13. benchchem.com [benchchem.com]
- 14. Immobilisation of hydroxynitrile lyases - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35491A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile in a Biphasic System
Introduction
(R)-mandelonitrile and its derivatives are pivotal chiral building blocks in the pharmaceutical industry, serving as key intermediates for the synthesis of various therapeutic agents, including anti-cancer drugs and cardiovascular medications.[1][2] Traditional chemical routes to mandelonitrile often rely on harsh reaction conditions and toxic cyanide sources, typically resulting in a racemic mixture that necessitates challenging and costly chiral resolution steps.[1] Biocatalysis, leveraging the exquisite selectivity of enzymes, presents a compelling green alternative.[1][3] Specifically, (R)-selective hydroxynitrile lyases (HNLs) catalyze the asymmetric addition of hydrogen cyanide (HCN) to benzaldehyde, affording high enantiopurity of the desired (R)-enantiomer under mild, environmentally benign conditions.[4][5]
This application note provides a detailed protocol for the synthesis of (R)-mandelonitrile using an (R)-selective HNL in an aqueous-organic biphasic system. This approach offers several distinct advantages:
-
Enhanced Substrate Loading: The organic phase acts as a reservoir for the poorly water-soluble benzaldehyde, allowing for higher substrate concentrations than in a purely aqueous medium.[6]
-
Suppression of Racemic Background Reaction: The enzyme is localized in the aqueous phase where the stereoselective synthesis occurs. The competing non-enzymatic, base-catalyzed racemic reaction is significantly suppressed, as it is negligible in the water-immiscible organic solvent.[6]
-
Simplified Product Isolation: The lipophilic product, (R)-mandelonitrile, preferentially partitions into the organic phase, facilitating a straightforward separation from the aqueous phase containing the enzyme and other water-soluble components.[6]
-
Improved Enzyme Stability and Reusability: Immobilization of the enzyme, a common strategy used in conjunction with biphasic systems, enhances its operational stability and allows for easy recovery and reuse, which is crucial for cost-effective industrial applications.[1][7]
We will delve into the mechanistic underpinnings of the enzymatic reaction, provide a step-by-step experimental protocol, and discuss key parameters for process optimization.
Mechanistic Insights: The Hydroxynitrile Lyase (HNL) Catalyzed Reaction
Hydroxynitrile lyases (EC 4.1.2.10) are a class of enzymes that catalyze the reversible cleavage or formation of cyanohydrins.[8][9] In the synthetic direction, the enzyme facilitates the enantioselective addition of HCN to the carbonyl carbon of an aldehyde or ketone.[10][11]
The catalytic mechanism for HNLs, such as the well-studied enzyme from Prunus amygdalus (PaHNL), involves a general acid/base catalysis motif within the active site.[12][13] Key amino acid residues, like histidine, play a crucial role in activating the cyanide nucleophile and protonating the carbonyl oxygen of the aldehyde substrate, thereby facilitating the C-C bond formation with high stereocontrol.[9][12] The enzyme's chiral pocket orients the substrates in a precise manner to ensure the formation of predominantly one enantiomer.[12]
The overall reaction is depicted below:
Figure 1. Enzymatic synthesis of (R)-mandelonitrile from benzaldehyde and hydrogen cyanide (HCN) catalyzed by a Hydroxynitrile Lyase (HNL).[1]
A critical aspect of this synthesis is the competition between the desired enzyme-catalyzed reaction and a non-enzymatic, base-catalyzed chemical reaction that produces a racemic mixture of mandelonitrile.[6] This background reaction is significantly accelerated at higher pH values.[4] Therefore, maintaining a slightly acidic pH (typically between 4.0 and 5.5) is paramount to suppress the racemic pathway and achieve high enantiomeric excess (e.e.).[4][14]
Experimental Protocol: Synthesis of (R)-Mandelonitrile in a Biphasic System
This protocol outlines a general procedure for the batch synthesis of (R)-mandelonitrile. Optimization of specific parameters such as enzyme loading, substrate concentration, and reaction time is recommended for specific HNL preparations and desired outcomes.
Materials and Reagents
| Reagent/Material | Grade | Supplier/Source | Notes |
| (R)-Hydroxynitrile Lyase (HNL) | Biocatalysis Grade | e.g., from Prunus amygdalus (almond) or recombinant source | Can be used as a crude lysate, purified solution, or immobilized on a support like Celite.[7][15] |
| Benzaldehyde | Reagent Grade, ≥99% | Standard Chemical Supplier | Should be freshly distilled to remove benzoic acid, which can inhibit the enzyme.[15] |
| Potassium Cyanide (KCN) | Reagent Grade, ≥97% | Standard Chemical Supplier | EXTREMELY TOXIC. Handle with extreme caution in a certified fume hood. |
| Sodium Citrate Dihydrate | ACS Reagent Grade | Standard Chemical Supplier | For buffer preparation. |
| Citric Acid | ACS Reagent Grade | Standard Chemical Supplier | For buffer preparation. |
| Methyl tert-butyl ether (MTBE) | HPLC Grade, ≥99.8% | Standard Chemical Supplier | Organic phase. Other solvents like diisopropyl ether can also be used.[6] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Chemical Supplier | For drying the organic phase. |
| 1,3,5-Triisopropylbenzene | ≥98% | Standard Chemical Supplier | Optional, as an internal standard for GC/HPLC analysis.[7] |
| Reaction Vessel | - | - | Jacketed glass reactor with overhead stirring is ideal for temperature control. |
| Analytical Equipment | - | - | Chiral HPLC or GC with a suitable chiral column (e.g., Chiralcel OD-H). |
Safety Precaution: All manipulations involving potassium cyanide (KCN) or hydrogen cyanide (HCN) must be performed in a certified chemical fume hood by trained personnel. Cyanide is highly toxic by ingestion, inhalation, and skin contact. An appropriate cyanide emergency response plan and quenching solution (e.g., alkaline ferrous sulfate or bleach) must be readily available.
Step-by-Step Procedure
-
Buffer Preparation (Aqueous Phase):
-
Prepare a 0.1 M sodium citrate buffer.
-
Adjust the pH to 4.0 using citric acid. This slightly acidic condition is crucial to suppress the non-enzymatic racemic reaction.[6]
-
Saturate the buffer with the chosen organic solvent (MTBE) by mixing them vigorously and then allowing the phases to separate. Use the aqueous layer for the reaction.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the prepared aqueous citrate buffer (pH 4.0).
-
Add the organic solvent (MTBE). A typical starting volume ratio of organic to aqueous phase is 1:1, but this can be optimized.[6]
-
Dissolve the (R)-HNL preparation (free or immobilized) in the aqueous phase.[6] The optimal enzyme loading depends on its specific activity and should be determined experimentally.
-
Dissolve the freshly distilled benzaldehyde in the organic phase (MTBE) to a final concentration of, for example, 50-100 mM.[5][15]
-
If using an internal standard for quantitative analysis, add it to the organic phase.
-
-
Reaction Initiation:
-
Bring the biphasic mixture to the desired reaction temperature, typically between 15-25°C.[14][15]
-
Begin vigorous stirring (e.g., 700-900 rpm) to create a large interfacial surface area between the two phases, which is essential for efficient mass transfer of the substrates and product.[7][16]
-
Slowly add a stock solution of KCN in the aqueous buffer to the reaction mixture. The reaction of KCN with the acidic buffer will generate HCN in situ.[6] A slight molar excess of cyanide relative to benzaldehyde (e.g., 1.5 to 2 equivalents) is often used.[17]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots from the organic phase at regular intervals (e.g., every 30-60 minutes).
-
Analyze the aliquots by chiral HPLC or GC to determine the conversion of benzaldehyde and the enantiomeric excess (e.e.) of the (R)-mandelonitrile product.[15]
-
-
Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion (typically >95%), stop the stirring and allow the phases to separate completely.
-
If using an immobilized enzyme, it can be recovered by filtration for reuse.[7]
-
Separate the organic layer, which contains the product.
-
Extract the aqueous layer with fresh MTBE (e.g., 2 x 0.5 volumes) to recover any residual product.
-
Combine all organic layers.
-
Wash the combined organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude (R)-mandelonitrile.[15]
-
-
Purification (Optional):
-
The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.[15]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the biphasic synthesis and work-up process.
Optimization and Data Summary
Achieving high yield and enantioselectivity requires careful control over several reaction parameters. The following table summarizes key variables and their typical ranges, based on literature findings.
| Parameter | Typical Range/Condition | Rationale & Impact on Performance | References |
| Enzyme Source | Prunus amygdalus (PaHNL), Recombinant HNLs | The choice of HNL determines the stereoselectivity ((R) vs. (S)) and its operational stability under process conditions. | [7][10][18] |
| pH | 4.0 - 5.5 | Critical for enantioselectivity. Suppresses the non-enzymatic, base-catalyzed background reaction that produces racemic product. | [4][6][14] |
| Temperature | 15 - 30°C | Balances reaction rate with enzyme stability and helps minimize the background reaction. Optimal temperature can be enzyme-specific. | [14][15][19] |
| Organic Solvent | Methyl tert-butyl ether (MTBE), Diisopropyl ether (DIPE) | The solvent must be water-immiscible and not denature the enzyme. It serves to dissolve the aldehyde substrate and partition the cyanohydrin product. | [6][7][14] |
| Substrate Conc. | 50 - 200 mM Benzaldehyde | Higher concentrations increase volumetric productivity but can lead to substrate inhibition or enzyme inactivation. | [15][17] |
| Enzyme Form | Free solution or Immobilized (e.g., on Celite) | Immobilization enhances stability, allows for easy recovery and reuse, and is beneficial for continuous flow processes. | [1][7][20] |
| Expected Yield | 70 - >95% | Highly dependent on optimized conditions and reaction time. | [4][21] |
| Expected e.e. | >95 - 99% | Primarily controlled by maintaining a low pH and using a highly selective enzyme. | [4][14][21] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (e.e.) | 1. pH is too high, promoting the racemic background reaction. 2. Inactive or non-selective enzyme. | 1. Verify and adjust the pH of the aqueous buffer to be within the optimal range (4.0-5.5). 2. Use a fresh, active enzyme preparation with known high (R)-selectivity. |
| Low Conversion/Yield | 1. Insufficient enzyme activity or loading. 2. Enzyme inhibition by impurities (e.g., benzoic acid in benzaldehyde). 3. Poor mass transfer between phases. | 1. Increase enzyme concentration. 2. Use freshly distilled benzaldehyde. 3. Increase the stirring speed to ensure a fine emulsion and large interfacial area. |
| Enzyme Instability | 1. Sub-optimal pH or temperature. 2. Denaturation by the organic solvent. 3. High local concentration of cyanide. | 1. Optimize pH and temperature for the specific HNL used. 2. Screen alternative water-immiscible solvents. Consider enzyme immobilization to enhance stability. 3. Add the cyanide source slowly or via a syringe pump to maintain a low concentration. |
Conclusion
The enzymatic synthesis of (R)-mandelonitrile in a biphasic system represents a robust, efficient, and sustainable methodology for producing this valuable chiral intermediate. By leveraging the high selectivity of (R)-hydroxynitrile lyases and the process advantages of a two-phase system, researchers can achieve excellent yields and enantiopurities while operating under mild conditions. The protocol and guidelines presented here provide a solid foundation for laboratory-scale synthesis and a scalable platform for pharmaceutical and fine chemical manufacturing.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases.
- Bracco, P., Torrelo, G., Noordam, S., De Jong, G., & Hanefeld, U. (2018). Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite. Catalysts, 8(7), 275. MDPI.
- Dadashipour, M., & Asano, Y. (2011). The synthesis of chiral cyanohydrins by oxynitrilases. Trends in Biotechnology, 18(6), 252-256.
- Bracco, P., Busch, H., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases - a review. Organic & Biomolecular Chemistry.
- Semba, H., Dobashi, Y., & Matsui, T. (n.d.). Expression of Hydroxynitrile Lyase from Manihot esculenta in Yeast and Its Application in (S)-Mandelonitrile Production Using an Immobilized Enzyme Reactor. Taylor & Francis Online.
- Bracco, P., Busch, H., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
- Hickel, A., Hult, K., & Graber, A. (2003). Interfacial versus homogeneous enzymatic cleavage of mandelonitrile by hydroxynitrile lyase in a biphasic system. Biotechnology and Bioengineering, 83(4), 498-501.
- Bracco, P., Busch, H., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing).
- Benchchem. (n.d.). Application Notes and Protocols for (R)-Mandelonitrile Production Using Immobilized Enzyme Systems.
- Alagöz, D., et al. (2015). Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis. Applied Biochemistry and Biotechnology, 177(7), 1436-1447.
- GtHNL-3V on Celite R-633 was successfully recycled five times. (n.d.). MDPI.
- Benchchem. (n.d.). Technical Support Center: Synthesis of (R)-Mandelonitrile.
- Hanefeld, U., et al. (2025). Immobilization of Hydroxynitrile Lyases. ResearchGate.
- Asif, M., & Bhalla, T. C. (n.d.). Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System. Lookchem.
- Benchchem. (n.d.). Application Notes and Protocols for (R)-mandelonitrile in Organic Synthesis.
- Gruber, K., et al. (2002). The active site of hydroxynitrile lyase from Prunus amygdalus: modeling studies provide new insights into the mechanism of cyanogenesis. Protein Science, 11(2), 292-300.
- GtHNL-TV immobilised on 50 mg Celite R-633. (n.d.). ResearchGate.
- Gruber, K., et al. (2002). The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis. PMC.
- de Souza, R. O., et al. (2018). The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. PMC.
- (S)-hydroxynitrile lyase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas.
- Nag, A. (2022). Mandelonitrile – Knowledge and References. Taylor & Francis.
- Lee, C., et al. (2018). The crystal structure and catalytic mechanism of hydroxynitrile lyase from passion fruit, Passiflora edulis. The FEBS Journal, 285(2), 313-324.
- Purkarthofer, T., et al. (2007). Hydroxynitrile lyases from prunus seeds in the preparation of cyanohydrins.
- Benchchem. (n.d.). Overcoming low enantioselectivity in (R)-mandelonitrile synthesis.
- Asano, Y., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27367–27376.
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Immobilized hydroxynitrile lyase for continuous flow synthesis of 4-hydroxymandelonitrile
Application Note & Protocol
Topic: Immobilized Hydroxynitrile Lyase for Continuous Flow Synthesis of (R)-4-Hydroxymandelonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
(R)-4-Hydroxymandelonitrile is a valuable chiral intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. Traditional batch synthesis methods often face challenges related to enzyme stability, product purity, and process scalability. This guide details a robust methodology for the synthesis of (R)-4-hydroxymandelonitrile utilizing a hydroxynitrile lyase (HNL) immobilized on a solid support, integrated into a continuous flow reactor system. By leveraging the high selectivity of the enzyme with the process intensification benefits of flow chemistry—such as enhanced mass and heat transfer, superior process control, and improved safety—this approach offers a highly efficient, scalable, and sustainable alternative to conventional batch production.[1][2] We provide a comprehensive overview of the theoretical principles, detailed step-by-step protocols for enzyme immobilization and reactor setup, and a complete workflow for the continuous synthesis and analysis of the target compound.
Scientific Foundation & Strategic Rationale
The Biocatalyst: Hydroxynitrile Lyase (HNL)
Hydroxynitrile lyases (EC 4.1.2.x) are a class of enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to an aldehyde or ketone, producing a chiral cyanohydrin.[3] In nature, their primary role is defensive, catalyzing the decomposition of cyanogenic glycosides to release toxic HCN.[4] For synthetic chemists, the reverse reaction is of immense industrial interest, providing a green and highly stereoselective route to valuable chiral building blocks.[5][6]
The enzyme of choice for this protocol, (R)-selective Hydroxynitrile Lyase from Prunus amygdalus (PaHNL), is well-established for its stability and high specific activity in synthesizing (R)-mandelonitrile and its derivatives.[3]
A critical challenge in HNL-catalyzed reactions is the competing non-enzymatic, base-catalyzed reaction that produces a racemic mixture of the cyanohydrin.[7][8] This background reaction undermines the enantiopurity of the final product. The key strategies to suppress this undesired pathway are:
-
Low pH Operation: Maintaining the reaction medium at a slightly acidic pH (typically 4.0-5.5) minimizes the concentration of the highly nucleophilic cyanide anion (CN-), which is responsible for the non-selective chemical addition.[9][10]
-
Use of Organic Solvents: Performing the reaction in a biphasic system or a buffer-saturated organic solvent can also help control the background reaction.[11][12]
Figure 1: Competing enzymatic and chemical pathways for the synthesis of 4-hydroxymandelonitrile.
The Strategy: Enzyme Immobilization
For industrial and laboratory applications, the use of soluble enzymes is often inefficient due to difficulties in separating the catalyst from the product stream and the inability to reuse the expensive biocatalyst. Enzyme immobilization, the process of confining enzymes to a solid support material, elegantly overcomes these limitations.[13][14]
Key Advantages of Immobilization:
-
Reusability: The immobilized enzyme is retained within the reactor, allowing for its repeated use over extended periods, significantly reducing catalyst costs.[14]
-
Process Simplification: It eliminates the need for downstream enzyme removal steps, leading to a purer product stream.[14]
-
Enhanced Stability: Immobilization can often protect the enzyme from denaturation caused by temperature, pH, or organic solvents, leading to a longer operational lifetime.[15]
-
Flow Chemistry Enablement: It is the core technology that makes continuous flow biocatalysis possible.[16]
There are various immobilization techniques, including covalent attachment, adsorption, and entrapment.[8][17] For this application, we focus on adsorption onto Celite , a diatomaceous earth support. This method is chosen for its simplicity, low cost, and proven effectiveness for HNLs.[7][18] The porous structure of Celite provides a high surface area for enzyme loading.
The Platform: Continuous Flow Synthesis
Continuous flow chemistry is a paradigm shift from traditional batch processing. Instead of reacting large volumes in a single vessel, reagents are continuously pumped through a reactor where the transformation occurs.[1] This technology offers profound advantages, particularly for enzymatic processes.
Why Continuous Flow is Superior for this Synthesis:
-
Enhanced Safety: The synthesis involves hydrogen cyanide, a highly toxic reagent. Flow reactors handle only microliter to milliliter volumes of the hazardous material at any given moment, drastically reducing the risks associated with storage and handling.[19][20]
-
Precise Control & Reproducibility: Flow systems provide exceptional control over reaction parameters like temperature, pressure, and residence time (the time reactants spend in the reactor), leading to highly consistent product quality.[21]
-
Suppression of Background Reactions: The well-defined and short residence times in a flow reactor can minimize the duration over which the undesired racemic background reaction can occur, further enhancing enantioselectivity.[9][22]
-
Process Intensification: Flow reactors have a much higher surface-area-to-volume ratio than batch reactors, leading to superior mass and heat transfer. This results in faster reaction rates and significantly higher productivity, often expressed as Space-Time-Yield (STY).[2][23]
-
Seamless Scalability: Increasing production volume in a flow system is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex and often unpredictable challenges of scaling up batch reactors.[24]
Figure 2: Overall experimental workflow from enzyme immobilization to product synthesis and analysis.
Experimental Protocols
Part A: Immobilization of Prunus amygdalus HNL (PaHNL) on Celite R-633
This protocol describes the non-covalent adsorption of PaHNL onto Celite. The tight packing of the enzyme on the support is crucial, as it creates diffusion limitations that preferentially suppress the undesired chemical background reaction compared to the highly efficient enzymatic catalysis.[4][7]
Materials & Reagents:
| Material/Reagent | Supplier/Grade | Notes |
|---|---|---|
| (R)-Hydroxynitrile Lyase (PaHNL) | Commercial Source (e.g., Sigma-Aldrich) | Lyophilized powder |
| Celite® R-633 | Commercial Source | Or equivalent diatomaceous earth |
| Citrate-Phosphate Buffer | 0.1 M, pH 5.4 | Prepare fresh |
| 4-Hydroxybenzaldehyde | ≥98% Purity | Substrate |
| Potassium Cyanide (KCN) | ≥97% Purity | EXTREME CAUTION: HIGHLY TOXIC |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | Reaction solvent |
Protocol:
-
Enzyme Solution Preparation: Dissolve 100 mg of lyophilized PaHNL powder in 10 mL of cold (4°C) citrate-phosphate buffer (pH 5.4). Gentle inversion is recommended to avoid denaturation. This low pH helps suppress the background reaction during subsequent steps.[18]
-
Support Preparation: Weigh 1.0 g of Celite R-633 into a small beaker or vial.
-
Immobilization: Add the 10 mL of PaHNL solution to the Celite. Stir the resulting slurry gently on a magnetic stirrer at 4°C for 4-6 hours. This allows the enzyme to adsorb onto the porous support.
-
Filtration and Washing: Filter the slurry using a Büchner funnel under gentle vacuum. Wash the immobilized enzyme cake with 2 x 20 mL of cold citrate-phosphate buffer (pH 5.4) to remove any unbound enzyme.
-
Drying: Dry the resulting solid biocatalyst under a gentle stream of nitrogen or in a desiccator under vacuum at room temperature until it is a free-flowing powder.
-
Storage: Store the dried, immobilized HNL at 4°C until use. The preparation is typically stable for several weeks under these conditions.
Part B: Continuous Flow Reactor Setup & Packing
The heart of the system is a packed-bed reactor (PBR) containing the immobilized enzyme.
System Components:
| Component | Example Model/Specification | Purpose |
|---|---|---|
| HPLC Pump(s) | Knauer, Vapourtec, etc. | Delivers precise, pulse-free flow of reagents. |
| Packed-Bed Reactor | Omnifit Column (e.g., 6.6 mm ID x 100 mm) | Houses the immobilized enzyme. |
| Tubing & Fittings | PFA or Stainless Steel (1/16" OD) | Inert fluidic pathways. |
| Back-Pressure Regulator | Upchurch (100 psi / ~7 bar) | Maintains system pressure, prevents solvent outgassing. |
| Thermostatic Controller | Column heater or water bath | Maintains constant reaction temperature. |
Figure 3: Schematic of the continuous flow reactor setup for 4-hydroxymandelonitrile synthesis.
Reactor Packing Protocol:
-
Prepare the Column: Ensure the reactor column and its frits are clean and dry.
-
Dry Packing: Weigh approximately 500 mg of the immobilized HNL-Celite preparation. Add the powder to the empty column in small portions.
-
Consolidate the Bed: After each addition, gently tap the side of the column to ensure the catalyst bed settles evenly and compactly. A tightly packed bed is essential to minimize void volumes and suppress the chemical background reaction.[11]
-
Assemble the System: Once packed, securely attach the end fittings to the column. Connect the column into the flow system as shown in Figure 3.
-
System Equilibration: Before introducing the reactants, pump the reaction solvent (buffer-saturated MTBE) through the packed column at the intended operational flow rate for at least 30 minutes to wet the catalyst bed and stabilize the system pressure.
Part C: Continuous Synthesis of (R)-4-Hydroxymandelonitrile
EXTREME CAUTION: This procedure involves hydrogen cyanide (HCN) or its precursors like KCN. All operations must be performed in a certified and properly functioning fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Reagent Preparation:
-
Substrate Stock (Solution A): Prepare a 100 mM solution of 4-hydroxybenzaldehyde in buffer-saturated MTBE. To saturate, vigorously mix MTBE with an equal volume of 0.1 M citrate-phosphate buffer (pH 5.4) in a separatory funnel, allow the layers to separate, and use the organic (top) layer.
-
Cyanide Stock (Solution B): Prepare a 150 mM solution of HCN in buffer-saturated MTBE. This can be generated in-situ or handled as a solution. Extreme care is required.
Continuous Flow Protocol:
-
Set Parameters: Set the reactor temperature to 25°C.
-
Initiate Flow: Using a two-pump system, begin pumping Solution A and Solution B at an equal flow rate (e.g., 0.1 mL/min each for a total flow rate of 0.2 mL/min) through the T-mixer and into the packed-bed reactor.
-
Achieve Steady State: Allow the system to run for a duration equivalent to at least three reactor volumes to ensure that the output composition is stable (steady state). The reactor volume (V) can be calculated from the column dimensions. Residence time (τ) is V / Flow Rate.
-
Collect Samples: Once at steady state, collect the effluent from the back-pressure regulator in a vial containing a small amount of dilute acid to quench the reaction.
-
Vary Flow Rate: To investigate the effect of residence time, systematically vary the total flow rate (e.g., from 0.1 mL/min to 1.0 mL/min), allowing the system to reach steady state at each new setting before collecting samples for analysis.
Part D: Product Analysis by Chiral HPLC
The conversion of 4-hydroxybenzaldehyde and the enantiomeric excess (ee) of the (R)-4-hydroxymandelonitrile product are determined using Chiral High-Performance Liquid Chromatography (HPLC).[25]
Sample HPLC Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H or equivalent |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25°C |
Protocol:
-
Sample Preparation: Dilute the collected samples from the flow reactor with the mobile phase to an appropriate concentration.
-
Injection: Inject 10 µL of the prepared sample onto the HPLC system.
-
Data Analysis:
-
Identify the peaks for 4-hydroxybenzaldehyde and the (R)- and (S)-enantiomers of 4-hydroxymandelonitrile by running analytical standards.
-
Calculate Conversion (%): [Initial Aldehyde - Final Aldehyde] / [Initial Aldehyde] * 100
-
Calculate Enantiomeric Excess (% ee): ([R-isomer] - [S-isomer]) / ([R-isomer] + [S-isomer]) * 100
-
Expected Results & Data Interpretation
The performance of the continuous flow system is typically evaluated based on conversion, enantiomeric excess (ee), and space-time-yield (STY). STY is a measure of productivity, representing the mass of product formed per unit of reactor volume per unit of time (e.g., g L⁻¹ h⁻¹).
Table 1: Representative Data on the Effect of Flow Rate on Synthesis Performance
| Total Flow Rate (mL/min) | Residence Time (min)* | Conversion (%) | Enantiomeric Excess (ee, %) | STY (g L⁻¹ h⁻¹) |
|---|---|---|---|---|
| 0.1 | 27.4 | >99 | >98 | 20 |
| 0.2 | 13.7 | 97 | >98 | 39 |
| 0.5 | 5.5 | 85 | >99 | 86 |
| 1.0 | 2.7 | 65 | >99 | 132 |
Calculated for a hypothetical reactor volume of 2.74 mL.
Interpretation:
-
Inverse Relationship: As the flow rate increases, the residence time decreases. This typically leads to lower substrate conversion, as the reactants have less time in contact with the enzyme.[22]
-
High Enantioselectivity: Across all flow rates, the enantiomeric excess is expected to remain very high. This demonstrates the excellent selectivity of the immobilized HNL and the effective suppression of the background reaction in the tightly packed flow reactor.[9]
-
Productivity Peak: The Space-Time-Yield (STY) often increases with the flow rate up to a certain point, as more substrate is processed per unit time. This highlights the intensification advantage of flow chemistry.[26]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High System Back-Pressure | 1. Reactor bed is packed too tightly or has become clogged with particulates. 2. Tubing or frit is blocked. | 1. Repack the reactor column. 2. Filter substrate solutions before use. 3. Disassemble and clean system components. |
| Low Substrate Conversion | 1. Flow rate is too high (residence time is too short). 2. Enzyme has lost activity. 3. Substrate concentration is too high (inhibition). | 1. Decrease the flow rate to increase residence time. 2. Repack the reactor with fresh immobilized enzyme. 3. Lower the initial substrate concentrations. |
| Low Enantiomeric Excess (ee) | 1. Significant contribution from the chemical background reaction. 2. Reactor bed is not packed tightly enough (channeling). 3. pH of the buffer used for saturation is too high. | 1. Ensure the reactor is packed tightly and evenly. 2. Verify the pH of the buffer is in the optimal range (4.0-5.5). 3. Consider operating at a slightly lower temperature. |
Conclusion
The integration of immobilized hydroxynitrile lyase into a continuous flow system provides a powerful platform for the synthesis of (R)-4-hydroxymandelonitrile. This approach not only addresses the key challenges of enzyme reusability and suppression of the racemic background reaction but also leverages the inherent safety, control, and scalability advantages of flow chemistry.[1][2] The protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to implement a highly efficient, sustainable, and industrially relevant biocatalytic process.
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Winkler, M., Glieder, A., & Klempier, N. (2018). Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite. Catalysts, 8(7), 287. [Link]
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Ingale, S., & Hanefeld, U. (2013). Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite. Semantic Scholar. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Journal of Chemistry, 2021, 1-13. [Link]
-
Hanefeld, U., et al. (2013). Immobilization of Hydroxynitrile Lyases. ResearchGate. [Link]
-
Hanefeld, U., et al. (2013). Immobilisation of hydroxynitrile lyases. Chemical Society Reviews, 42(15), 6338-6346. [Link]
-
Contract Pharma. (2019). Technical Advantages of Continuous Flow Chemical Synthesis. Contract Pharma. [Link]
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Kappe, C. O. (2015). Continuous flow processing in the pharma industry. European Pharmaceutical Review. [Link]
-
Alagöz, D., Tükel, S. S., & Yildirim, D. (2014). Purification, immobilization and characterization of (R)-hydroxynitrile lyase from Prunus amygdalus turcomanica seeds and their applicability for synthesis of enantiopure cyanohydrins. Journal of Molecular Catalysis B: Enzymatic, 101, 40-46. [Link]
-
Manufacturing Chemist. (2019). The economic advantages of continuous flow chemistry. Manufacturing Chemist. [Link]
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Bauer, R., et al. (1999). The Use of Lewis Cell to Investigate the Enzyme Kinetics of an (S)-Hydroxynitrile Lyase in Two-Phase Systems. Biotechnology and Bioengineering, 62(1), 20-29. [Link]
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H.E.L Group. (2024). Batch Versus Flow in Pharma: The upsides of continuous chemistry. H.E.L Group. [Link]
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Dadashipour, M., & Asano, Y. (2021). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis, 11(15), 9577-9603. [Link]
-
Fernandes, P., & Ansorge-Schumacher, M. B. (2020). Multi-Enzyme Systems in Flow Chemistry. Catalysts, 10(11), 1269. [Link]
-
Al-Shameri, A., et al. (2021). New enzymatic reactor designs: From enzymatic batch to 3D microreactors and monoliths. Catalysts, 11(1), 108. [Link]
-
de Souza, R. O. M. A., et al. (2019). Hydroxynitrile lyases covalently immobilized in continuous flow microreactors. Catalysis Science & Technology, 9(5), 1146-1154. [Link]
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Yildirim, D., et al. (2014). Purification, immobilization and characterization of (R)-hydroxynitrile lyase from Prunus amygdalus turcomanica seeds and their applicability for synthesis of enantiopure cyanohydrins. ResearchGate. [Link]
-
Szymańska, K., et al. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology, 12(10), 3214-3222. [Link]
-
Tambasker, D., & Kara, S. (2020). Carrier-Free Enzyme Immobilizates for Flow Chemistry. ResearchGate. [Link]
-
Stradomska, D., et al. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology. [Link]
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Sharma, M., & Kumar, A. (2023). Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications. ResearchGate. [Link]
-
Szymańska, K., et al. (2022). Continuous flow for enantioselective cyanohydrin synthesis. ResearchGate. [Link]
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de Miranda, A. S., et al. (2021). Immobilisation and flow chemistry: tools for implementing biocatalysis. Chemical Communications, 57(82), 10633-10646. [Link]
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Schmidt, S., et al. (2022). Simple Enzyme Immobilization for Flow Chemistry? An Assessment of Available Strategies for an Acetaldehyde-Dependent Aldolase. International Journal of Molecular Sciences, 23(19), 11707. [Link]
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Zhang, W., et al. (2023). Coimmobilized Dual Enzymes in a Continuous Flow Reactor for the Efficient Synthesis of Optically Pure γ/δ-Lactones. ACS Applied Materials & Interfaces, 15(2), 2588-2597. [Link]
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Coloma Hurel, J. L. (2022). Hydroxynitrile Lyases, Immobilisation and Flow Chemistry. TU Delft Research Portal. [Link]
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Zhang, W., et al. (2023). Coimmobilized Dual Enzymes in a Continuous Flow Reactor for the Efficient Synthesis of Optically Pure γ/δ-Lactones. ACS Publications. [Link]
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Bauer, R., et al. (1999). Kinetic studies on the enzyme (S)-hydroxynitrile lyase from hevea brasiliensis using initial rate methods and progress curve analysis. Biotechnology and Bioengineering, 62(1), 20-9. [Link]
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SpinChem. (n.d.). Physical Parameters to Consider when Choosing Enzyme Carriers. SpinChem. [Link]
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Torrelo, G., et al. (2014). Immobilized Hydroxynitrile Lyase: A Comparative Study of Recyclability. ResearchGate. [Link]
-
Dadashipour, M., & Asano, Y. (2018). Hydroxynitrile lyases from cyanogenic millipedes: molecular cloning, heterologous expression, and whole-cell biocatalysis for the production of (R)-mandelonitrile. Scientific Reports, 8(1), 3046. [Link]
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de Santis, P., et al. (2020). The rise of continuous flow biocatalysis – fundamentals, very recent developments and future perspectives. Reaction Chemistry & Engineering, 5(12), 2154-2184. [Link]
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Kirschning, A., Solodenko, W., & Mennecke, K. (2006). A practical high through-put continuous process for the synthesis of chiral cyanohydrins. Semantic Scholar. [Link]
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Zhang, W., et al. (2023). Continuous-flow enzymatic synthesis of chiral lactones in a three-dimensional microfluidic reactor. ResearchGate. [Link]
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L-Velb, R., et al. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 80(6), 729-39. [Link]
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Hawkins, J. M., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(6), 1072-1081. [Link]
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Tükel, S. S., & Alagöz, D. (2014). Effect of Various pHs on (R)-Mandelonitrile Synthesis with Partially Purified HNL from Prunus dulcis (almond). ResearchGate. [Link]
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Dadashipour, M., & Asano, Y. (2018). Hydroxynitrile lyases from cyanogenic millipedes: Molecular cloning, heterologous expression, and whole-cell biocatalysis for the production of (R)-mandelonitrile. ResearchGate. [Link]
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Coloma, J., et al. (2021). Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633. Catalysts, 11(11), 1362. [Link]
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Winkler, M., et al. (2018). Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite. TU Delft Repository. [Link]
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Asif, M., & Bhalla, T. C. (2017). Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System. Catalysis Letters, 147, 1592-1597. [Link]
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Application Note: A Robust One-Step Condensation Procedure for the Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (VMA)
Introduction
DL-4-hydroxy-3-methoxymandelic acid, commonly known as vanillylmandelic acid (VMA), is a molecule of significant interest in both clinical diagnostics and chemical synthesis. As the primary end-stage metabolite of the catecholamines epinephrine and norepinephrine, urinary VMA levels are a critical biomarker for diagnosing and monitoring neuroblastomas and pheochromocytomas, which are tumors that secrete catecholamines.[1][2] Beyond its clinical relevance, VMA serves as a key chemical intermediate, notably in the industrial synthesis of artificial vanilla flavorings from guaiacol.[1][3][4]
Historically, the synthesis of VMA involved multi-step procedures starting from vanillin, often resulting in low to moderate yields.[5][6] This application note details a highly efficient, one-step condensation procedure that directly couples guaiacol and glyoxylic acid under alkaline conditions. This improved method, based on the work of Fatiadi and Schaffer, provides a reliable and scalable route to high-purity VMA with yields consistently in the 68–75% range.[5][6][7] We will explore the chemical principles underpinning this procedure, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Chemical Principles and Rationale
The synthesis of VMA from guaiacol and glyoxylic acid is a classic example of an electrophilic aromatic substitution reaction.[3][4][8] The core mechanism involves the attack of the electron-rich aromatic ring of guaiacol on the electrophilic aldehyde carbon of glyoxylic acid.
Causality Behind Experimental Choices:
-
Alkaline Conditions: The reaction is performed in a strongly basic solution of sodium hydroxide. This is crucial for deprotonating the phenolic hydroxyl group of guaiacol, forming the more nucleophilic phenoxide ion. This significantly enhances the electron-donating capacity of the aromatic ring, activating it for electrophilic attack. The methoxy group on guaiacol is an ortho-, para-director, and the bulky nature of the incoming glyoxylic acid favors substitution at the less sterically hindered para-position, leading to the desired VMA product.[9]
-
Low Temperature Control: The condensation reaction is highly exothermic. Maintaining a low temperature (0 to -5 °C) during the addition of glyoxylic acid is paramount.[5] This control mitigates the formation of undesired side products, such as the ortho-isomer (o-VMA) and di-substituted products, and prevents the disproportionation of glyoxylic acid via the Cannizzaro reaction, which can occur in basic media.[10][11]
-
Slow Reagent Addition: The dropwise addition of the glyoxylic acid solution over several hours ensures that its concentration remains low in the reaction mixture.[5][6] This slow addition helps to manage the reaction's exothermicity and further improves the selectivity for the desired mono-substituted para-product.
Reaction Mechanism Overview
The following diagram illustrates the key steps in the formation of VMA under alkaline conditions.
Caption: Mechanism of VMA synthesis via electrophilic aromatic substitution.
Experimental Protocol
This protocol is adapted from the improved procedure published by the National Bureau of Standards.[5][6][7]
Materials and Reagents:
| Reagent | Formula | MW | Quantity | Moles | Purity |
| Guaiacol | C₇H₈O₂ | 124.14 | 250 g | 2.014 | ≥99% |
| Glyoxylic Acid Monohydrate | C₂H₄O₄ | 92.05 | 225 g | 2.444 | ≥98% |
| Sodium Hydroxide | NaOH | 40.00 | 176 g | 4.400 | ≥97% |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~375 mL | - | 37% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~4 L | - | ACS Grade |
| Sodium Chloride | NaCl | 58.44 | ~700 g | - | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | ACS Grade |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Crushed Ice | H₂O | 18.02 | ~1 kg | - | - |
Equipment:
-
5 L three-neck round-bottom flask
-
Efficient overhead mechanical stirrer
-
Dropping funnel (500 mL)
-
Thermometer (-20 to 100 °C)
-
Ice-salt bath
-
Large separatory funnel (4 L)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Guaiacol Solution: In the 5 L flask, combine a pre-cooled solution of 176 g of sodium hydroxide in 100 mL of water with 1 kg of crushed ice. Place the flask in an ice-salt bath. With efficient mechanical stirring, add 250 g of guaiacol. The temperature of this solution should be maintained at approximately -7 °C.[5]
-
Preparation of Glyoxylic Acid Solution: In a separate beaker, dissolve 225 g of glyoxylic acid monohydrate in 400 mL of water. Cool this solution in an ice bath.
-
Condensation Reaction: Transfer the cold glyoxylic acid solution to the dropping funnel. Add the glyoxylic acid solution dropwise to the stirred guaiacol solution over a period of 4 hours. Crucially, maintain the reaction temperature between 0 and -5 °C throughout the addition. [5][6]
-
Reaction Maturation: After the addition is complete, continue stirring the solution for an additional 20 hours, allowing the temperature to slowly rise to ambient (~20 °C). The solution will appear dark brown.[5]
-
Acidification and Workup:
-
Carefully acidify the dark-brown solution by slowly adding 375 mL of concentrated hydrochloric acid. The solution will heat up; ensure it is cooled if necessary.
-
Saturate the aqueous layer with approximately 700 g of sodium chloride to decrease the solubility of the organic product.
-
Extract the aqueous layer with ethyl acetate (15 x 250 mL). The extraction is complete when a 250 mL portion of the extract yields less than 1.2 g of solid upon evaporation.[5]
-
-
Drying and Concentration:
-
Combine the ethyl acetate extracts.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude VMA as a thick, pale-yellow syrup which will solidify upon standing.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Add hot benzene or toluene until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the white crystals by vacuum filtration, wash with a cold solvent mixture, and dry in a vacuum oven.
-
Melting Point: 132–134 °C (decomposes).
-
Process Workflow
The following diagram provides a high-level overview of the entire synthesis and purification workflow.
Caption: Workflow for the one-step synthesis and purification of VMA.
Self-Validation and Quality Control
To ensure the integrity of the synthesis, the following in-process controls and final product characterization are recommended:
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and purity of fractions. A suitable mobile phase is a 4:4:1 (v/v) mixture of chloroform, acetic acid, and water on silica gel plates.[5][6] Spots can be visualized under 254-nm UV light or by spraying with a 3M sulfuric acid solution in methanol followed by heating.
-
Melting Point: The purified product should exhibit a sharp melting point around 132-134 °C with decomposition. A broad melting range may indicate impurities.
-
Spectroscopic Analysis:
-
¹H NMR: The structure can be confirmed by proton NMR spectroscopy. Expected signals would correspond to the methoxy protons, aromatic protons, and the two protons of the mandelic acid moiety.
-
IR Spectroscopy: The presence of key functional groups (hydroxyl, carboxylic acid, ether, aromatic ring) should be confirmed.
-
Conclusion
The one-step alkaline condensation of guaiacol and glyoxylic acid is a superior method for the laboratory- and large-scale synthesis of DL-4-hydroxy-3-methoxymandelic acid. By carefully controlling key parameters—most notably the reaction temperature and the rate of reagent addition—this procedure provides VMA in high yield and purity. The protocol is robust, reproducible, and relies on readily available starting materials, making it an authoritative and practical choice for researchers and drug development professionals requiring access to this important biochemical and synthetic intermediate.
References
-
Fatiadi, A. J., & Schaffer, R. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 78A(3), 411–412. [Link]
-
PubMed. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 78A(3), 411–412. [Link]
-
Wikipedia. (n.d.). Vanillylmandelic acid. Retrieved from [Link]
-
Selikhova, N. Y., et al. (2019). Optimization of the conditions of guaiacol and glyoxylic acid condensation to vanillylmandelic acid as an intermediate product in vanillin synthesis. Journal of Physics: Conference Series, 1145, 012047. [Link]
-
Fatiadi, A. J., & Schaffer, R. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA). SciSpace. [Link]
-
Li, S., et al. (2020). Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production. ACS Omega, 5(38), 24553–24561. [Link]
-
PubMed. (2020). Effect and Mechanism of Aluminum(III) for Guaiacol-Glyoxylic Acid Condensation Reaction in Vanillin Production. ACS Omega, 5(38), 24553–24561. [Link]
- Google Patents. (2015).
-
Scribd. (n.d.). Synthesis of Vanillin from Guaiacol. Retrieved from [Link]
-
Li, S., et al. (2020). Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production. ACS Omega, 5(38), 24553–24561. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Guaiacol?. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Guaiacol – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical synthesis of vanillin. [Link]
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-
Human Metabolome Database. (2005). Showing metabocard for Vanillylmandelic acid (HMDB0000291). Retrieved from [Link]
-
DRG International Inc. (2010). DRG VMA (Vanillylmandelic Acid) (EIA-1620). [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000291). Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways for formation of vanillylmandelic acid from norepinephrine. Retrieved from [Link]
-
Impact Factor. (2015). Synthesis, Characterisation and In Silico Study Of Vanillyl Mandelic Acid. Retrieved from [Link]
-
Fordham Research Commons. (n.d.). A quantitative assay for vanillylmandelic acid (VMA) by gas-liquid chromatography. Retrieved from [Link]
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Application Notes & Protocols: The Utility of 4-Hydroxymandelonitrile in Fine Chemical Production
Abstract: 4-Hydroxymandelonitrile, a cyanohydrin derived from 4-hydroxybenzaldehyde, stands as a pivotal chiral building block in the synthesis of high-value fine chemicals.[1] Its strategic importance lies in the versatile reactivity of its nitrile and hydroxyl functionalities, enabling pathways to key pharmaceutical intermediates, agrochemicals, and flavor compounds. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis and application of 4-hydroxymandelonitrile. We will explore its enzymatic synthesis, its conversion into valuable derivatives like 4-hydroxymandelic acid, and its role as a precursor in the production of the beta-blocker Atenolol and intermediates for flavors like vanillin. The protocols herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to adapt and optimize these methods.
Introduction: A Versatile Chiral Precursor
4-Hydroxymandelonitrile (p-hydroxymandelonitrile) is an alpha-hydroxynitrile that serves as a critical nexus in synthetic organic chemistry.[1] While its parent compound, mandelonitrile, is a well-established intermediate[2][3], the para-hydroxyl group on the phenyl ring of 4-hydroxymandelonitrile introduces an additional site for chemical modification, significantly broadening its synthetic utility.
The primary value proposition of 4-hydroxymandelonitrile lies in its chirality. The stereocenter at the alpha-carbon allows for the production of enantiomerically pure downstream products, which is a critical requirement in the pharmaceutical industry where the biological activity of a molecule is often dependent on a single enantiomer.[4][5] Biocatalysis, particularly the use of hydroxynitrile lyases (HNLs) and nitrilases, has become the preferred method for manipulating this stereocenter, offering high enantioselectivity under mild, environmentally sustainable conditions.[6][7]
This guide will focus on two core transformations:
-
Enzymatic Synthesis: The stereoselective synthesis of (R)-4-hydroxymandelonitrile from 4-hydroxybenzaldehyde using (R)-selective hydroxynitrile lyases.
-
Enzymatic Hydrolysis: The conversion of racemic 4-hydroxymandelonitrile into enantiopure (R)-4-hydroxymandelic acid via dynamic kinetic resolution using nitrilases.
These two processes provide access to a cascade of valuable fine chemicals, as illustrated in the pathway diagram below.
Caption: Key synthetic pathways starting from 4-hydroxymandelonitrile.
Physicochemical Properties & Safety
Before handling, it is crucial to be aware of the properties and hazards associated with 4-hydroxymandelonitrile.
| Property | Value | Reference |
| IUPAC Name | hydroxy(4-hydroxyphenyl)acetonitrile | [1] |
| CAS Number | 13093-65-7 | [8] |
| Molecular Formula | C₈H₇NO₂ | [9] |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | White to orange powder/crystal | [9] |
| Melting Point | 96-103 °C | [9] |
| GHS Hazard Statements | H302, H312, H315, H319, H335 | [1] |
| Summary | Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. | [1][9] |
Protocol 1: Enzymatic Synthesis of (R)-4-Hydroxymandelonitrile
The synthesis of enantiopure cyanohydrins is most effectively achieved using hydroxynitrile lyases (HNLs). These enzymes catalyze the asymmetric addition of hydrogen cyanide (HCN) to an aldehyde.[6] The reaction is performed at a low pH to suppress the competing non-enzymatic chemical reaction, which would otherwise produce a racemic mixture.[10][11] An aqueous-organic biphasic system is often employed to overcome the low aqueous solubility of the aldehyde substrate and to minimize enzyme inhibition by the product.[10][12]
Causality and Experimental Design:
-
Enzyme Choice: (R)-selective HNLs, such as those from almonds (Prunus amygdalus) or wild apricot (Prunus armeniaca), are used to produce the (R)-enantiomer, a precursor for many valuable chiral molecules.[6][10]
-
pH Control: Maintaining a pH between 3.5 and 5.5 is critical. At higher pH, the non-catalyzed addition of cyanide to the aldehyde becomes significant, eroding the enantiomeric excess (ee) of the product.[11]
-
Biphasic System: Using a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) creates a reservoir for the substrate (4-hydroxybenzaldehyde) and product, while the enzymatic reaction occurs at the aqueous-organic interface or in the aqueous phase. This enhances overall productivity.[12]
-
Cyanide Source: While gaseous HCN can be used, safer alternatives like potassium cyanide (KCN) or in-situ generation from trimethylsilyl cyanide (TMSCN) are common at the lab scale. The buffer's pH determines the equilibrium concentration of HCN from its salt.[6]
Caption: General workflow for the enzymatic synthesis of (R)-4-hydroxymandelonitrile.
Step-by-Step Methodology:
-
Reactor Setup: In a jacketed glass reactor equipped with an overhead stirrer, combine 80 mL of methyl tert-butyl ether (MTBE) and 20 mL of 0.1 M citrate buffer (pH 4.0).
-
Substrate Addition: Dissolve 4-hydroxybenzaldehyde (e.g., 10 mmol) in the MTBE phase. In a separate vessel, dissolve potassium cyanide (KCN) (e.g., 12 mmol) in the aqueous buffer. Caution: KCN is highly toxic. Handle with extreme care. Add the KCN solution to the reactor.
-
Equilibration: Begin stirring to create a fine emulsion and bring the reactor temperature to the desired setpoint (e.g., 20°C).[12]
-
Enzyme Addition: Initiate the reaction by adding the (R)-Hydroxynitrile Lyase (HNL) preparation (e.g., a commercially available lyophilisate or an immobilized enzyme). The optimal enzyme loading should be determined empirically.
-
Reaction Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot from the organic phase. Analyze the sample by chiral HPLC or GC to determine the conversion of 4-hydroxybenzaldehyde and the enantiomeric excess (ee) of the 4-hydroxymandelonitrile product.
-
Workup: Once the reaction has reached the desired conversion (typically >90%), stop the stirring and allow the phases to separate.
-
Extraction & Isolation: Separate the organic layer. Wash it sequentially with a 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Optional): If necessary, the product can be purified by column chromatography on silica gel.
Expected Outcome: This protocol should yield (R)-4-hydroxymandelonitrile with high conversion (>90%) and excellent enantiomeric excess (>95% ee).[12]
Protocol 2: Dynamic Kinetic Resolution to (R)-4-Hydroxymandelic Acid
4-hydroxymandelic acid is a valuable chiral intermediate, notably used in the synthesis of the beta-blocker Atenolol.[13] While it can be synthesized chemically, enzymatic hydrolysis of the corresponding nitrile offers superior enantioselectivity.[14] The process leverages a nitrilase enzyme that selectively hydrolyzes one enantiomer of the nitrile to the carboxylic acid.[5][15]
Causality and Experimental Design:
-
Dynamic Kinetic Resolution (DKR): This powerful strategy allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomeric product.[4][15] The process relies on two key conditions:
-
An enzyme (nitrilase) that selectively reacts with one enantiomer (e.g., the R-nitrile).
-
In-situ racemization of the unreacted enantiomer (the S-nitrile).
-
-
pH-Mediated Racemization: Mandelonitriles readily racemize under neutral to slightly alkaline conditions (pH 7-8).[4][15] This is because the cyanohydrin is in equilibrium with its corresponding aldehyde and cyanide, and the achiral aldehyde can be re-attacked by cyanide from either face. This racemization is crucial for DKR, as it continuously replenishes the R-enantiomer that the enzyme consumes.
-
Biocatalyst: Whole cells of microorganisms like Pseudomonas putida or Alcaligenes faecalis containing an (R)-selective nitrilase are often used as robust and cost-effective biocatalysts.[4][16] Immobilization of these cells can further enhance stability and reusability.[4]
| Enzyme Source (Organism) | Optimal pH | Optimal Temp. | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Pseudomonas putida MTCC 5110 | 8.0 | 40°C | >90 | ~100 | [4] |
| Pseudomonas fluorescens EBC191 | ~7.5 | 30-40°C | High | >91 | [15] |
| Alcaligenes faecalis ZJUTB10 | 7.7 - 8.5 | 35°C | High | >99 | [16] |
| Microbacterium species | Not specified | Not specified | High | >93 | [5] |
| Note: Data is for the conversion of mandelonitrile to mandelic acid, which serves as a highly relevant model for 4-hydroxymandelonitrile. |
Step-by-Step Methodology:
-
Biocatalyst Preparation: Prepare a suspension of whole cells containing the desired nitrilase activity (e.g., recombinant E. coli or A. faecalis ZJUTB10) in a phosphate buffer (e.g., 0.1 M, pH 8.0).[4][16]
-
Reactor Setup: In a temperature-controlled reactor, add the cell suspension.
-
Substrate Addition: Add racemic (R,S)-4-hydroxymandelonitrile to the reactor to a final concentration of 50-200 mM.[4] The nitrile can be added neat or as a solution in a water-miscible co-solvent if solubility is an issue.
-
Reaction: Maintain the reaction at the optimal temperature (e.g., 35-40°C) with gentle agitation.[4][16] The pH should be maintained at the optimum for both enzymatic activity and substrate racemization (e.g., pH 8.0).
-
Reaction Monitoring: Periodically take samples and quench the enzymatic reaction (e.g., by adding acid to lower the pH). Analyze the samples by HPLC to quantify the formation of 4-hydroxymandelic acid and the consumption of the nitrile. Chiral HPLC is used to determine the enantiomeric excess of the acid product.
-
Workup: When the reaction is complete, remove the biocatalyst by centrifugation or filtration.
-
Product Isolation: Acidify the supernatant to a low pH (e.g., pH 2) with HCl. This will protonate the carboxylic acid, making it less water-soluble.
-
Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude (R)-4-hydroxymandelic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure (R)-4-hydroxymandelic acid.
Expected Outcome: This DKR process can achieve high conversion (>90%) of the racemic nitrile to (R)-4-hydroxymandelic acid with excellent enantiomeric excess (>99% ee).[4][16]
Downstream Applications in Fine Chemical Synthesis
The true value of 4-hydroxymandelonitrile is realized in its conversion to more complex, high-value molecules.
Pharmaceutical Precursor: Synthesis of Atenolol
(S)-Atenolol is a widely used beta-blocker for treating hypertension.[17] A key precursor in its synthesis is (R)-4-hydroxymandelic acid. The synthesis involves converting the acid to an intermediate which is then reacted to build the side chain characteristic of beta-blockers. While multiple synthetic routes exist[18][19], a common pathway utilizes the chiral pool approach starting from the enantiopure acid derived from 4-hydroxymandelonitrile.
Caption: A conceptual synthetic pathway from (R)-4-hydroxymandelic acid to (S)-Atenolol.
The synthesis of Atenolol often starts from 2-(4-hydroxyphenyl)acetamide, which can be derived from 4-hydroxymandelic acid.[19] This starting material is reacted with epichlorohydrin, followed by a ring-opening reaction with isopropylamine.[18][20] Chiral resolution at an intermediate stage or an asymmetric synthesis approach ensures the final product is the desired (S)-enantiomer.[18]
Flavor & Fragrance Precursor: Synthesis of Vanillin
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the world's most popular flavoring agents.[21] One industrial synthesis route involves the condensation of guaiacol with glyoxylic acid to form vanillylmandelic acid, which is then oxidized.[22] A similar principle applies to 4-hydroxymandelic acid. Oxidative decarboxylation of 4-hydroxymandelic acid yields 4-hydroxybenzaldehyde.[22][23] This aldehyde is a direct precursor to vanillin via regioselective bromination followed by a copper-mediated methoxylation.[24][25]
This transformation highlights the utility of 4-hydroxymandelonitrile as a starting point for aromatic aldehydes used in the flavor and fragrance industry.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases.
-
Wikipedia. (2023). 4-Hydroxymandelic acid. Retrieved from [Link]
-
Sharma, M., et al. (2014). Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli. PubMed Central. Retrieved from [Link]
-
Veselá, A. B., et al. (2018). Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191. MDPI. Retrieved from [Link]
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Banerjee, A., et al. (2003). Screening for enantioselective nitrilases: Kinetic resolution of racemic mandelonitrile to (R)-(−)-mandelic acid by new bacterial isolates. ResearchGate. Retrieved from [Link]
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Fatiadi, A. J., & Schaffer, R. (1973). An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid (DL-'vanillyl'-mandelic Acid, VMA). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Retrieved from [Link]
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Meis, R., et al. (2018). Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae. PubMed. Retrieved from [Link]
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Gong, J.-S., et al. (2012). Nitrilases in nitrile biocatalysis: Recent progress and forthcoming research. ResearchGate. Retrieved from [Link]
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Troseid, K. A., et al. (2020). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. PMC - NIH. Retrieved from [Link]
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Asif, M., & Bhalla, T. C. (2017). Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System. Lookchem. Retrieved from [Link]
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Walton, N. J., et al. (2003). Vanillin. PubMed. Retrieved from [Link]
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Singh, L., et al. (2012). Synthesis of Atenolol Impurities. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
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Kalikar, R. G., et al. (2007). Synthesis of vanillin and 4-hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid. Semantic Scholar. Retrieved from [Link]
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Dadashipour, M., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. Retrieved from [Link]
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Lanfranchi, E., et al. (2017). Enzyme discovery beyond homology: a unique hydroxynitrile lyase in the Bet v1 superfamily. SciSpace. Retrieved from [Link]
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Wang, W., et al. (2010). Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain. PubMed. Retrieved from [Link]
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PubChem. (n.d.). alpha,4-Dihydroxybenzeneacetonitrile. Retrieved from [Link]
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Kalikar, R. G., et al. (2007). Synthesis of vanillin and 4‐hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid. ResearchGate. Retrieved from [Link]
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Taber, D. F., et al. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde. ResearchGate. Retrieved from [Link]
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Troseid, K. A., et al. (2020). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. ResearchGate. Retrieved from [Link]
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Boros, B., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. PMC - NIH. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2014). Design, Synthesis, and In Vitro Kinetics Study of Atenolol Prodrugs for the Use in Aqueous Formulations. NIH. Retrieved from [Link]
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van den Berg, C., et al. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. PubMed. Retrieved from [Link]
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Taber, D. F., et al. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mandelonitrile: A Versatile Organic Synthesis Intermediate and Its Applications. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Biocatalysis: Efficient Mandelonitrile Production. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxymandelonitrile
Welcome to the technical support center for the synthesis of 4-hydroxymandelonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our focus is on enhancing the yield, purity, and enantioselectivity of your synthesis, with a particular emphasis on enzymatic routes utilizing hydroxynitrile lyases (HNLs).
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 4-hydroxymandelonitrile. For each issue, we explore the potential causes and provide actionable solutions grounded in scientific principles.
Issue 1: Low Yield of 4-Hydroxymandelonitrile
A diminished yield is one of the most common challenges. The underlying causes can often be traced back to suboptimal reaction conditions or reagent quality.
| Potential Cause | Recommended Solution & Explanation |
| Suboptimal pH | Verify and adjust the pH of your reaction buffer. The enzymatic synthesis of (R)-4-hydroxymandelonitrile is highly pH-dependent. An optimal pH, typically in the acidic range of 4.0 to 5.5, is crucial for maximizing the activity of most hydroxynitrile lyases (HNLs) and minimizing the non-enzymatic, racemic background reaction.[1][2] For instance, the HNL from Prunus amygdalus shows optimal activity at pH 5.5.[3] |
| Incorrect Temperature | Ensure precise temperature control. While higher temperatures can increase the initial reaction rate, they also accelerate the non-enzymatic formation of racemic mandelonitrile, which will not contribute to the yield of the desired enantiomer. The optimal temperature is often a compromise between reaction rate and enantioselectivity, typically falling between 20-30°C.[4] |
| Enzyme Inactivation | Assess enzyme stability under your reaction conditions. HNLs can denature at extreme pH values and high temperatures, leading to a complete loss of catalytic activity. Most HNLs exhibit good stability in a pH range of 3.5 to 8.0 and at temperatures below 55°C.[2] Consider enzyme immobilization on solid supports to enhance stability and reusability.[5] |
| Poor Substrate Quality | Use high-purity 4-hydroxybenzaldehyde and a reliable cyanide source. Impurities in the starting materials can inhibit the enzyme or lead to the formation of unwanted side products. |
| Inadequate Mixing in Biphasic Systems | Optimize stirring speed. If using a two-phase system (e.g., aqueous buffer and an organic solvent like methyl tert-butyl ether), efficient mixing is essential to overcome mass transfer limitations of the substrates between the two phases. |
Issue 2: Low Enantiomeric Excess (ee)
Achieving high enantiopurity is critical, especially in pharmaceutical applications. A low ee indicates a significant contribution from the non-enantioselective background reaction.
| Potential Cause | Recommended Solution & Explanation |
| Non-Enzymatic Racemic Reaction | Lower the reaction pH. The non-enzymatic addition of cyanide to 4-hydroxybenzaldehyde is base-catalyzed and produces a racemic mixture of 4-hydroxymandelonitrile.[1] Operating at a more acidic pH (e.g., 4.0-5.5) significantly suppresses this background reaction, thereby increasing the enantiomeric excess of the enzymatically produced product.[3][1][2] |
| High Reaction Temperature | Reduce the reaction temperature. As with low yield, elevated temperatures can favor the non-enzymatic pathway, leading to a decrease in the final ee.[3] |
| Incorrect Enzyme Selection | Ensure you are using an HNL with the desired stereoselectivity. HNLs can produce either (R)- or (S)-cyanohydrins.[1][5] For the synthesis of a specific enantiomer, it is imperative to use an enzyme with the correct stereopreference. |
Issue 3: Reaction Stalls or is Incomplete
A reaction that fails to reach completion can be due to several factors, including enzyme inhibition or substrate/product degradation.
| Potential Cause | Recommended Solution & Explanation |
| Product Inhibition | Consider a biphasic reaction system. High concentrations of the 4-hydroxymandelonitrile product can sometimes inhibit the HNL. In a biphasic system with an organic solvent like methyl tert-butyl ether (MTBE), the product can be extracted into the organic phase as it is formed, reducing its concentration in the aqueous phase where the enzyme resides and thereby minimizing inhibition.[6] |
| Substrate Instability | Verify the stability of 4-hydroxybenzaldehyde under the reaction conditions. While generally stable, prolonged reaction times under certain conditions could lead to degradation. |
| Product Degradation | 4-hydroxymandelonitrile can be unstable, especially at higher pH. It can decompose back to 4-hydroxybenzaldehyde and cyanide. Maintaining an acidic pH helps to stabilize the product.[2] Studies have also shown that mandelonitrile can degrade over time in solution.[7] |
| Insufficient Cyanide Source | Ensure an adequate molar excess of the cyanide source. The cyanide ion is consumed during the reaction. If using an in-situ generation method (e.g., KCN/acid), ensure the conditions are appropriate for sustained HCN release.[8][9] |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using an enzymatic method for 4-hydroxymandelonitrile synthesis?
The main advantage is the high enantioselectivity offered by hydroxynitrile lyases (HNLs).[1][5] These enzymes catalyze the asymmetric addition of cyanide to 4-hydroxybenzaldehyde, leading to the formation of a single enantiomer (either R or S, depending on the enzyme used) with high purity.[1][6] This is a significant benefit over traditional chemical synthesis, which often produces a racemic mixture that requires subsequent resolution.[5]
Q2: How do I choose the right solvent system for my reaction?
For enzymatic synthesis, a biphasic system consisting of an aqueous buffer and a water-immiscible organic solvent (like methyl tert-butyl ether or diisopropyl ether) is often advantageous.[6][10] The aqueous phase contains the enzyme and maintains the optimal pH, while the organic phase dissolves the 4-hydroxybenzaldehyde substrate and extracts the 4-hydroxymandelonitrile product. This setup can improve substrate availability, reduce product inhibition, and suppress the undesired non-selective chemical reaction in the aqueous phase.[10]
Q3: What are the safest ways to handle cyanide for this synthesis?
Hydrogen cyanide (HCN) is highly toxic.[8] For laboratory-scale synthesis, it is much safer to generate HCN in situ. This is typically achieved by using a mixture of a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), and a weak acid in the reaction buffer.[8][9][11] The pH of the solution should be carefully controlled to be acidic enough to favor the enzymatic reaction but not so acidic that HCN is released from the solution at a dangerous rate. Acetone cyanohydrin can also be used as a cyanide source.[10] All manipulations involving cyanide should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Q4: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture. The reaction in the aliquot should be quenched immediately (e.g., by adding a strong acid). The sample can then be extracted with an organic solvent, and the organic phase can be analyzed by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of 4-hydroxybenzaldehyde and the enantiomeric excess of the 4-hydroxymandelonitrile product.[5]
Q5: What are the best practices for purifying the final product?
If a biphasic system is used, the first step is to separate the organic layer containing the product.[5] The organic layer should then be washed, typically with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.[5] After drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, the solvent can be removed under reduced pressure to yield the crude product.[5] If further purification is necessary, column chromatography on silica gel is a common method.[5]
III. Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the key workflows and chemical transformations.
Enzymatic Synthesis Workflow
Caption: General experimental workflow for the biphasic enzymatic synthesis of 4-hydroxymandelonitrile.
Reaction Pathway: Enzymatic vs. Non-Enzymatic
Caption: Competing pathways in 4-hydroxymandelonitrile synthesis.
References
-
Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. PubMed. Available at: [Link]
-
Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Effect of Various pHs on (R)-Mandelonitrile Synthesis with Partially... ResearchGate. Available at: [Link]
-
Synthesis of (R)-mandelonitrile using E. coli cells expressing Pton3HNL... ResearchGate. Available at: [Link]
-
Quick Revision - Nitriles and hydroxynitriles. YouTube. Available at: [Link]
-
Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System. Lookchem. Available at: [Link]
-
the preparation of nitriles. Chemguide. Available at: [Link]
-
Hydroxynitrile - A level Chemistry Revision Notes. Save My Exams. Available at: [Link]
-
Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. ResearchGate. Available at: [Link]
-
Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. Available at: [Link]
-
Stability Challenges and Non-Target Effects of Mandelonitrile-Based Sugar Baits for Leishmaniasis Vector Control. MDPI. Available at: [Link]
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- 5. benchchem.com [benchchem.com]
- 6. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
4-hydroxymandelonitrile purification challenges from reaction mixture
Technical Support Center: 4-Hydroxymandelonitrile Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-hydroxymandelonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming the unique challenges associated with the purification of this valuable cyanohydrin intermediate from its reaction mixture.
I. Understanding the Core Challenge: The Instability of 4-Hydroxymandelonitrile
4-Hydroxymandelonitrile is a cyanohydrin derived from the addition of hydrogen cyanide to 4-hydroxybenzaldehyde.[1] A primary challenge in its purification is its inherent instability. The reaction to form cyanohydrins is reversible, and the product can readily decompose back to the starting aldehyde and hydrogen cyanide, especially under basic conditions or upon heating.[2][3] This equilibrium necessitates careful control of reaction and purification conditions to maximize yield and purity.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of 4-hydroxymandelonitrile.
Issue 1: Low Yield of Isolated Product
Q: I'm experiencing a significantly lower than expected yield of 4-hydroxymandelonitrile after my purification attempts. What are the likely causes and how can I improve my recovery?
A: Low yield is a common frustration and can stem from several factors throughout the synthesis and purification workflow. Here’s a breakdown of potential causes and actionable solutions:
-
Decomposition During Workup:
-
Cause: As a cyanohydrin, 4-hydroxymandelonitrile is susceptible to retro-cyanation (decomposition back to 4-hydroxybenzaldehyde and cyanide) under basic or neutral pH conditions.[2][3] If the reaction mixture is not promptly acidified after completion, significant product loss can occur.
-
Solution: Immediately after the reaction is deemed complete, acidify the mixture to a pH of around 4-5. This stabilization step is crucial before any extraction or further purification.[2][3]
-
-
Inefficient Extraction:
-
Cause: 4-Hydroxymandelonitrile has both polar (hydroxyl) and non-polar (aromatic ring) characteristics, which can make solvent selection for extraction tricky. Using a solvent with poor partitioning for the product will result in low recovery from the aqueous phase.
-
Solution: Employ a moderately polar, water-immiscible organic solvent for extraction. Ethyl acetate and methyl tert-butyl ether (MTBE) are often effective choices.[4] Perform multiple extractions (at least 3) to ensure complete transfer of the product to the organic phase.
-
-
Thermal Decomposition During Solvent Removal:
-
Cause: Prolonged exposure to heat during solvent evaporation can lead to decomposition.
-
Solution: Remove the extraction solvent under reduced pressure using a rotary evaporator with a water bath set to a low temperature (ideally not exceeding 40°C). Rapid distillation is recommended to minimize thermal stress on the compound.[5]
-
Issue 2: Product Purity is Unsatisfactory
Q: My final product shows significant impurities by NMR/LC-MS. What are the common contaminants and how can I remove them?
A: Impurities can be broadly categorized as starting materials, side-products, or decomposition products.
-
Unreacted 4-Hydroxybenzaldehyde:
-
Cause: Incomplete reaction or decomposition of the product.
-
Identification: This is a common impurity. Its presence can be confirmed by comparing the analytical data (e.g., NMR, LC-MS) with a standard of the starting material.
-
Purification Strategy:
-
Aqueous Wash: A wash of the organic extract with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate) can help remove the acidic phenolic starting material. However, this must be done cautiously and quickly, followed immediately by a water wash and drying, to avoid decomposition of the 4-hydroxymandelonitrile.
-
Chromatography: Flash column chromatography on silica gel is an effective method for separating 4-hydroxymandelonitrile from the less polar 4-hydroxybenzaldehyde. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically elute the aldehyde first, followed by the desired product.
-
-
-
Side-Products from Cyanide Reactions:
-
Cause: Depending on the reaction conditions and the cyanide source, various side reactions can occur.
-
Purification Strategy: Most of these polar byproducts can be effectively removed by flash column chromatography.
-
-
Polymeric Materials:
-
Cause: Aldehydes and cyanohydrins can sometimes form polymeric materials under certain conditions.
-
Purification Strategy: These are typically high molecular weight, polar materials that will remain at the baseline of a silica gel column.
-
Issue 3: Difficulty with Crystallization
Q: I'm struggling to crystallize my purified 4-hydroxymandelonitrile. It remains an oil or forms a solid that is difficult to handle. Any suggestions?
A: Crystallization can be challenging, but several techniques can be employed to induce the formation of a stable crystalline solid.[6]
-
Solvent Selection:
-
Guidance: The ideal crystallization solvent system is one in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Suggestions: Experiment with solvent systems of varying polarities. A common approach is to dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then add a poor solvent (e.g., hexane, heptane) dropwise until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth.
-
-
Seeding:
-
Technique: If a small amount of crystalline material has been previously obtained, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
-
Cooling Rate:
-
Impact: Rapid cooling often leads to the formation of small, poorly formed crystals or an oil.[6]
-
Recommendation: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal growth and yield.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-hydroxymandelonitrile?
A1: Due to its instability, 4-hydroxymandelonitrile should be stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and at low temperatures (refrigerated or frozen).[7] Protection from light is also advisable.
Q2: What analytical techniques are best for assessing the purity of 4-hydroxymandelonitrile?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying organic impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the compound and can detect impurities at low levels.[1]
-
High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector (e.g., UV-Vis), HPLC is excellent for quantifying the purity and separating the product from closely related impurities. Chiral HPLC is necessary for determining enantiomeric excess if a stereoselective synthesis was performed.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used, but often requires derivatization (e.g., silylation) to increase the volatility of the cyanohydrin.[10][11]
Q3: Are there any specific safety precautions I should take when working with 4-hydroxymandelonitrile?
A3: Yes, absolutely. 4-Hydroxymandelonitrile is a cyanohydrin and can release toxic hydrogen cyanide gas, particularly under acidic or basic conditions.[12][13][14]
-
Handling: Always handle this compound in a well-ventilated fume hood.[12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]
-
Waste Disposal: Dispose of all waste containing 4-hydroxymandelonitrile and cyanide according to your institution's hazardous waste protocols.
IV. Experimental Protocols & Data
Protocol 1: General Extraction and Workup Procedure
-
Reaction Quenching: Once the synthesis is complete, cool the reaction mixture in an ice bath.
-
Acidification: Slowly add a dilute acid (e.g., 1 M HCl or citric acid solution) with stirring to adjust the pH to approximately 4-5. Monitor the pH carefully.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or MTBE) three times.
-
Washing: Combine the organic extracts and wash sequentially with a small volume of water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<40°C).
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Use |
| Ethyl Acetate | 77.1 | 4.4 | Extraction, Chromatography |
| MTBE | 55.2 | 2.5 | Extraction |
| Hexane | 69 | 0.1 | Chromatography (non-polar) |
| Heptane | 98.4 | 0.1 | Chromatography (non-polar) |
| Dichloromethane | 39.6 | 3.1 | Sample loading, Chromatography |
V. Visual Guides
Purification Workflow Diagram
Caption: A typical workflow for the purification of 4-hydroxymandelonitrile.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common purification problems.
VI. References
-
TCI Chemicals. Safety Data Sheet: 4-Hydroxymandelonitrile. --INVALID-LINK--
-
Fisher Scientific. Safety Data Sheet: Mandelonitrile. --INVALID-LINK--
-
Sigma-Aldrich. Safety Data Sheet: 4-Hydroxymandelonitrile. --INVALID-LINK--
-
Sigma-Aldrich. Safety Data Sheet: 4-Hydroxybenzaldehyde. --INVALID-LINK--
-
PubChem. alpha,4-Dihydroxybenzeneacetonitrile. National Center for Biotechnology Information. --INVALID-LINK--
-
van den Broek, L. A., et al. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 80(1), 1-10. --INVALID-LINK--
-
Biosynth. Safety Data Sheet: 4-Hydroxymandelonitrile. --INVALID-LINK--
-
Cox, R. F. B., & Adkins, H. (1943). Acetone Cyanohydrin. Organic Syntheses, Coll. Vol. 2, p. 7. --INVALID-LINK--
-
Lauble, H., et al. (1996). Crystallographic studies and preliminary X-ray investigation of (S)-p-hydroxy-mandelonitrile lyase from Sorghum bicolor (L.). Acta Crystallographica Section D: Biological Crystallography, 52(Pt 4), 887–889. --INVALID-LINK--
-
U.S. Patent No. 4,517,132. (1985). Process for preparation of cyanohydrins. --INVALID-LINK--
-
European Patent No. EP0132320A1. (1985). Method of preparing cyanohydrins. --INVALID-LINK--
-
Lundgren, S. (2008). New Methods for Chiral Cyanohydrin Synthesis. DiVA portal. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of (R)-mandelonitrile. --INVALID-LINK--
-
Human Metabolome Database. (S)-4-Hydroxymandelonitrile. --INVALID-LINK--
-
Pérez-Llorca, M., et al. (2021). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. Methods in Molecular Biology, 2325, 135-143. --INVALID-LINK--
-
Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. --INVALID-LINK--
-
BenchChem. (2025). (R)-Mandelonitrile: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis. --INVALID-LINK--
-
ChemicalBook. (S)-4-HYDROXYMANDELONITRILE CAS#: 71807-09-5. --INVALID-LINK--
-
Falconer, J. S., et al. (1986). The assay of 4-hydroxy-3-methoxymandelic acid in urine by HPLC with electrochemical detection using bonded-phase silica sorbents for rapid, simple and selective extraction. Annals of Clinical Biochemistry, 23(4), 447-452. --INVALID-LINK--
-
Mehmood, T., & Mushtaq, Z. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization, 1(1), 262-270. --INVALID-LINK--
-
Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9367-9368. --INVALID-LINK--
-
BenchChem. 4-Hydroxymandelonitrile. --INVALID-LINK--
-
Jiménez-Serrano, G., et al. (2021). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. Molecules, 26(11), 3163. --INVALID-LINK--
-
Sartorius. (2019). Purification of mRNA by Affinity Chromatography on CIMmultus® Oligo dT Column. --INVALID-LINK--
-
BOC Sciences. Source of Impurities in Small Nucleic Acid Drugs. --INVALID-LINK--
-
Ferreira, D. S., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(8), 1143. --INVALID-LINK--
-
Asif, M., & Bhalla, T. C. (2017). Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System. Catalysis Letters, 147, 1592-1597. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Biocatalysis: Efficient Mandelonitrile Production. --INVALID-LINK--
-
Sartorius BIA Separations. (2023, June 26). Chromatography in mRNA Production: From Analytics to Purification. YouTube. --INVALID-LINK--
-
ResearchGate. Synthesis of (R)-mandelonitrile using different enzyme loadings. --INVALID-LINK--
-
Görög, S. (Ed.). (2000). Identification and Determination of Impurities in Drugs. Elsevier.
-
Yin, J., et al. (2022). Magnetic separation hydroxynitrile glucoside of Orostachys malacophyllus. Journal of Chromatography B, 1194, 123189. --INVALID-LINK--
References
- 1. alpha,4-Dihydroxybenzeneacetonitrile | C8H7NO2 | CID 166768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4517132A - Process for preparation of cyanohydrins - Google Patents [patents.google.com]
- 3. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]
- 4. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. iscientific.org [iscientific.org]
- 7. biosynth.com [biosynth.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4-Hydroxymandelonitrile Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of 4-hydroxymandelonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this biocatalytic process. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts that can impact your yield, purity, and enantioselectivity.
Introduction: The Elegance and Challenges of Enzymatic Synthesis
The enzymatic synthesis of 4-hydroxymandelonitrile, a key chiral intermediate, is a powerful alternative to traditional chemical methods, offering high enantioselectivity under mild conditions.[1] Hydroxynitrile lyases (HNLs) are the catalysts of choice for this transformation, facilitating the asymmetric addition of a cyanide anion to 4-hydroxybenzaldehyde. However, like any sophisticated chemical process, it is not without its challenges. The formation of byproducts is a common hurdle that can significantly affect the efficiency and outcome of your synthesis.
This guide is structured to help you identify, understand, and mitigate the formation of these unwanted compounds. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve the desired product with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my 4-hydroxymandelonitrile synthesis?
A1: The three most common byproducts encountered are:
-
4-Hydroxybenzoic acid: Formed from the oxidation of the starting material, 4-hydroxybenzaldehyde.
-
Racemic 4-hydroxymandelonitrile: A result of the non-enzymatic, chemical reaction between 4-hydroxybenzaldehyde and cyanide, which occurs concurrently with the enzymatic reaction.
-
4-Hydroxybenzaldehyde (as a degradation product): The desired product, 4-hydroxymandelonitrile, can decompose back to its starting materials, particularly under suboptimal pH and temperature conditions.[2]
Q2: I observe a significant amount of 4-hydroxybenzoic acid in my reaction mixture. What is the likely cause?
A2: The presence of 4-hydroxybenzoic acid is typically due to the oxidation of your starting material, 4-hydroxybenzaldehyde.[3] This can be exacerbated by several factors, including the purity of the 4-hydroxybenzaldehyde, the presence of oxidizing contaminants, or the use of whole-cell biocatalysts that may contain other enzymes like dehydrogenases.
Q3: My product has low enantiomeric excess (ee). What are the primary reasons for this?
A3: Low enantiomeric excess is a strong indicator that the non-enzymatic, racemic synthesis is competing significantly with your desired enzymatic reaction. This is highly dependent on the reaction pH. Neutral to basic conditions favor the chemical reaction, leading to a racemic mixture.[4] Additionally, product decomposition back to the achiral aldehyde followed by non-enzymatic recombination can also lead to racemization.
Q4: My final yield is lower than expected, even though initial conversion rates were high. What could be happening?
A4: This scenario often points to product instability. 4-Hydroxymandelonitrile is susceptible to decomposition back to 4-hydroxybenzaldehyde and hydrogen cyanide, especially at pH values above 5.5 and at elevated temperatures.[2] If your work-up or reaction conditions are not optimized for product stability, you can lose a significant portion of your desired product.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Guide 1: Issue - High Levels of 4-Hydroxybenzoic Acid
Symptoms:
-
An unexpected peak corresponding to 4-hydroxybenzoic acid in your HPLC or GC analysis.
-
Lower than expected yield of 4-hydroxymandelonitrile.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Impure 4-Hydroxybenzaldehyde | The starting material may already be partially oxidized. | Use freshly purified 4-hydroxybenzaldehyde. Consider recrystallization or distillation of the starting material before use. |
| Oxidizing Contaminants | Contaminants in the reaction buffer or from the biocatalyst preparation can oxidize the aldehyde. | Ensure all buffers and reagents are prepared with high-purity water and are free from oxidizing agents. If using a whole-cell biocatalyst, consider using a purified enzyme. |
| Presence of Dehydrogenase Activity | If using a whole-cell system, endogenous aldehyde dehydrogenases may be present, which will convert the substrate to the carboxylic acid. | Use a specific inhibitor for aldehyde dehydrogenases if compatible with your system, or switch to a purified hydroxynitrile lyase. |
| Prolonged Reaction Times at Elevated Temperatures | Extended reaction times, especially at higher temperatures, can increase the rate of oxidation. | Optimize the reaction time by monitoring the reaction progress. Stop the reaction once the desired conversion is achieved. |
Experimental Protocol: HPLC Analysis for Byproducts
A robust analytical method is crucial for troubleshooting. The following is a general HPLC protocol for the simultaneous analysis of 4-hydroxymandelonitrile, 4-hydroxybenzaldehyde, and 4-hydroxybenzoic acid.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 5% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: This method should be optimized for your specific instrument and column.
Guide 2: Issue - Low Enantiomeric Excess (ee)
Symptoms:
-
Chiral HPLC or GC analysis shows the presence of both (R)- and (S)-4-hydroxymandelonitrile.
-
The calculated enantiomeric excess is below the desired level.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal pH | The non-enzymatic reaction is favored at neutral to basic pH, leading to a racemic product.[4] | Maintain the reaction pH in the optimal acidic range for the HNL, typically between 3.5 and 5.5.[5] Use a well-buffered system. |
| High Temperature | Elevated temperatures can increase the rate of the non-enzymatic reaction and also promote product decomposition and subsequent non-enzymatic recombination. | Conduct the reaction at the optimal temperature for the enzyme, which is often a compromise between enzyme activity and product stability. Consider running the reaction at a lower temperature. |
| Low Enzyme Activity/Concentration | If the enzyme concentration is too low, the enzymatic reaction rate may not be sufficient to outcompete the chemical reaction. | Increase the enzyme loading in the reaction. Ensure the enzyme is active by running a control reaction. |
| Product Racemization | The product can racemize over time, especially if the pH drifts or the reaction is run for an extended period. | Monitor the reaction and stop it once a satisfactory conversion is achieved. Ensure the pH remains stable throughout the reaction. |
Diagram: pH Effect on Enantioselectivity
Caption: The influence of pH on the dominant reaction pathway.
Guide 3: Issue - Product Decomposition and Low Yield
Symptoms:
-
The concentration of 4-hydroxymandelonitrile decreases over time after reaching a maximum.
-
An increase in the concentration of 4-hydroxybenzaldehyde is observed in the later stages of the reaction.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Unfavorable pH | As with racemization, neutral to basic pH promotes the decomposition of the cyanohydrin product back to the aldehyde and cyanide.[2] | Maintain a stable, acidic pH throughout the reaction and during work-up. |
| High Temperature | Higher temperatures accelerate the decomposition of 4-hydroxymandelonitrile. | Optimize the reaction temperature. Consider a lower temperature, even if it slightly reduces the initial reaction rate. |
| Work-up Conditions | Exposure to basic conditions during extraction (e.g., a basic wash) can lead to rapid product decomposition. | Avoid basic washes during the work-up. If a wash is necessary, use a neutral or slightly acidic solution. |
| Prolonged Reaction/Storage Time | The longer the product is in solution under suboptimal conditions, the more it will decompose. | Minimize the reaction time and process the product promptly after the reaction is complete. Store the isolated product under appropriate conditions (cool, dry, and dark). |
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Concluding Remarks
The successful enzymatic synthesis of 4-hydroxymandelonitrile hinges on a thorough understanding of the reaction's nuances. By being vigilant about the potential for byproduct formation and armed with the knowledge to troubleshoot effectively, you can significantly improve the outcome of your experiments. Careful control of reaction parameters, particularly pH and temperature, along with the use of high-purity starting materials and robust analytical methods, are the cornerstones of a successful synthesis.
References
- Benchchem. (n.d.). Methods for preventing racemization of (R)-mandelonitrile.
- Benchchem. (n.d.). Buy Mandelonitrile | 532-28-5 | >98%.
- Wikipedia. (n.d.). Mandelonitrile.
- Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases.
- Royal Society of Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
- Benchchem. (n.d.). Comparison of different hydroxynitrile lyases for (R)-mandelonitrile synthesis.
- Benchchem. (n.d.). Stability and degradation of (R)-mandelonitrile under different conditions.
- Taylor & Francis. (n.d.). Mandelonitrile – Knowledge and References.
- Benchchem. (n.d.). The Stereochemistry of Mandelonitrile: A Technical Guide for Researchers and Drug Development Professionals.
- PubMed. (2002). Development of (R)
- ChemicalBook. (2024). 4-Hydroxybenzoic acid: Synthesis method and Biological activity.
- ResearchGate. (n.d.). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis.
- National Institutes of Health. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PubMed Central.
- Benchchem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyanohydrins Using Enzymes.
- PubMed. (n.d.). The synthesis of chiral cyanohydrins by oxynitrilases.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- ChemicalBook. (n.d.). 4-Hydroxybenzoic acid synthesis.
- ResearchGate. (n.d.). Synthesis of (R)-mandelonitrile using different enzyme loadings....
- Lookchem. (2017). Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System.
- Guidechem. (n.d.). What is the synthesis route of 4-Hydroxybenzoic acid?.
- ResearchGate. (n.d.). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering.
- MDPI. (n.d.). Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633.
- TU Delft Research Portal. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review.
Sources
Technical Support Center: Optimizing Hydroxynitrile Lyase (HNL)-Catalyzed Synthesis
Welcome to the technical support center for hydroxynitrile lyase (HNL)-catalyzed synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these powerful biocatalytic reactions. Here, we address common challenges through a troubleshooting and FAQ format, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
Hydroxynitrile lyases are invaluable enzymes for the enantioselective synthesis of cyanohydrins, which are crucial chiral building blocks in the pharmaceutical and fine chemical industries.[1][2][3][4] However, achieving optimal performance requires careful consideration of various reaction parameters. This guide will walk you through the most common hurdles and provide actionable solutions.
Troubleshooting Guide
Low Conversion or Slow Reaction Rate
Q1: My HNL-catalyzed reaction is showing low conversion or is proceeding very slowly. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent issue that can stem from several factors. A systematic approach is key to identifying the root cause.
1. Sub-optimal pH:
-
The Problem: The catalytic activity of HNLs is highly pH-dependent.[5] Each HNL has an optimal pH range for activity, and deviation from this can drastically reduce the reaction rate. For instance, many (R)-selective HNLs from the Rosaceae family exhibit optimal activity at a low pH, typically between 3.5 and 5.5.[2][6]
-
The "Why": The pH of the aqueous phase influences the ionization state of amino acid residues in the enzyme's active site, which are crucial for substrate binding and catalysis.[7] Additionally, a low pH is often necessary to suppress the non-enzymatic, base-catalyzed background reaction that produces a racemic mixture of the cyanohydrin.[2][8][9]
-
Solution:
-
Consult the literature or manufacturer's data for the optimal pH of your specific HNL.
-
Perform a pH profile experiment by running the reaction in a series of buffers with varying pH values (e.g., from 3.5 to 6.5) to empirically determine the optimum for your substrate and conditions.[5]
-
2. Inadequate Enzyme Loading:
-
The Problem: The amount of enzyme used may be insufficient to catalyze the reaction at a practical rate.
-
The "Why": The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting.
-
Solution:
-
Systematically increase the enzyme loading in your reaction to find a balance between reaction time and cost-effectiveness.
-
3. Poor Substrate Solubility:
-
The Problem: Many aldehydes and ketones used in HNL-catalyzed synthesis have limited solubility in aqueous buffers, where the enzyme is most active.[8]
-
The "Why": Low substrate concentration in the aqueous phase can be a rate-limiting factor.
-
Solution:
-
Biphasic Systems: Employ a two-phase system consisting of an aqueous buffer containing the HNL and a water-immiscible organic solvent to dissolve the substrate and product.[8][9] This setup allows for high substrate loading while maintaining a low, but constant, concentration of the substrate in the aqueous phase where the reaction occurs. Common solvents include methyl tert-butyl ether (MTBE) and diisopropyl ether.[10][11]
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent can improve substrate solubility. However, be cautious as high concentrations can denature the enzyme.[8]
-
4. Substrate or Product Inhibition:
-
The Problem: High concentrations of the substrate or the cyanohydrin product can inhibit the enzyme's activity. Benzyl alcohol, a potential substrate analog, is a known competitive inhibitor of some HNLs.[12][13]
-
The "Why": The inhibitor molecule can bind to the active site or an allosteric site, preventing the substrate from binding or inducing a conformational change that reduces catalytic efficiency.
-
Solution:
-
Fed-batch Strategy: Instead of adding all the substrate at the beginning, add it portion-wise over time to maintain a low, steady concentration.
-
In Situ Product Removal: In a biphasic system, the product is continuously extracted into the organic phase, preventing its accumulation in the aqueous phase and minimizing product inhibition.
-
Low Enantiomeric Excess (ee)
Q2: I'm observing a low enantiomeric excess in my product. What is causing the formation of the undesired enantiomer, and how can I improve the stereoselectivity?
A2: Achieving high enantioselectivity is the primary goal of using HNLs. A low ee is almost always due to the competing non-enzymatic background reaction.
1. Chemical (Racemic) Background Reaction:
-
The Problem: The addition of cyanide to a carbonyl group can be base-catalyzed, leading to the formation of a racemic cyanohydrin.[9] This chemical reaction competes with the highly stereoselective enzymatic reaction.
-
The "Why": At higher pH values, the concentration of the nucleophilic cyanide anion (CN⁻) increases, accelerating the non-enzymatic reaction.
-
Solution:
-
Low pH: As mentioned previously, operating at a low pH (typically below 5.5) is crucial to suppress the background reaction.[2][8][9]
-
Lower Temperature: Reducing the reaction temperature can also help to slow down the non-enzymatic reaction to a greater extent than the enzymatic one, thus improving the ee.[8]
-
High Enzyme Loading: A higher concentration of the enzyme will increase the rate of the desired enzymatic reaction, outcompeting the background reaction.[11]
-
2. Inappropriate Reaction Medium:
-
The Problem: The choice of solvent can influence the enzyme's enantioselectivity.
-
The "Why": The solvent can affect the enzyme's conformation and the solvation of the substrate and transition state, which in turn can impact stereoselectivity.[10]
-
Solution:
-
Solvent Screening: If using a biphasic system, screen a variety of water-immiscible organic solvents to find one that maximizes both activity and enantioselectivity.[10]
-
Microaqueous Systems: For some applications, using an immobilized enzyme in a nearly dry organic solvent can be effective.[10] The small amount of water present is essential for enzyme activity.
-
Enzyme Instability and Reusability Issues
Q3: My HNL seems to be unstable under the reaction conditions, and I'm having trouble reusing it. What strategies can I employ to enhance enzyme stability and facilitate recycling?
A3: Enzyme stability is a critical factor for the economic viability of any biocatalytic process. Immobilization is a powerful technique to address this challenge.
1. Enzyme Inactivation:
-
The Problem: Soluble enzymes can be sensitive to pH, temperature, and organic solvents, leading to denaturation and loss of activity over time.[8]
-
The "Why": These factors can disrupt the delicate three-dimensional structure of the enzyme, particularly the active site.
-
Solution: Immobilization
-
Concept: Immobilization involves attaching the enzyme to or entrapping it within an insoluble support material.[8][14] This can significantly improve the enzyme's stability and allows for easy separation from the reaction mixture, enabling reuse.[9][15]
-
Common Immobilization Methods:
-
Adsorption: Non-covalent binding to a carrier like Celite.[11][16] This is a simple and mild method.
-
Covalent Binding: Forming a stable covalent bond between the enzyme and a support.
-
Encapsulation: Trapping the enzyme within a polymeric matrix, such as a hydrogel.[9]
-
Cross-Linked Enzyme Aggregates (CLEAs): Creating insoluble aggregates of the enzyme by cross-linking.[10] This is a carrier-free method.
-
-
Benefits: Immobilization often enhances stability towards pH, temperature, and organic solvents, and simplifies enzyme recycling.[2][8][9][14]
-
2. Leaching of the Enzyme:
-
The Problem: With some immobilization techniques, particularly physical adsorption, the enzyme can gradually detach from the support and leak into the reaction medium.
-
The "Why": The non-covalent interactions between the enzyme and the carrier can be disrupted by changes in the reaction medium.
-
Solution:
-
Covalent Immobilization: This provides a much more robust attachment and minimizes leaching.
-
Optimize Adsorption Conditions: If using adsorption, optimize the pH, ionic strength, and temperature during the immobilization process to strengthen the enzyme-support interaction.
-
Frequently Asked Questions (FAQs)
Q4: How do I choose between an (R)-selective and an (S)-selective HNL?
A4: The choice depends entirely on the desired stereochemistry of your target cyanohydrin. HNLs are classified based on the stereocenter they create. For example, HNLs from almonds (Prunus amygdalus) are (R)-selective, while those from the rubber tree (Hevea brasiliensis) and cassava (Manihot esculenta) are (S)-selective.[8][17][18]
Q5: What is the source of cyanide for the reaction, and what are the safety precautions?
A5: The cyanide source can be hydrogen cyanide (HCN) itself, or a salt like potassium cyanide (KCN) or sodium cyanide (NaCN).[1] Acetone cyanohydrin can also be used as a cyanide donor in a transhydrocyanation reaction.[10]
EXTREME CAUTION: HCN and cyanide salts are highly toxic.[2] All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Always have a cyanide antidote kit available and be trained in its use.
Q6: How can I monitor the progress of my HNL-catalyzed reaction?
A6: Reaction monitoring is essential for optimization. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining both the conversion of the starting material and the enantiomeric excess of the product.[1][2]
-
Gas Chromatography (GC): Chiral GC can also be used for volatile substrates and products.[1]
-
Spectrophotometry: For some substrates, a continuous spectroscopic assay can be developed by monitoring the change in absorbance at a specific wavelength as the product is formed.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of the substrate and the appearance of the product over time, providing quantitative data on conversion.[21]
Q7: Can HNLs be used for substrates other than aromatic aldehydes?
A7: Yes, the substrate scope of HNLs is quite broad. While aromatic aldehydes like benzaldehyde are common model substrates, many HNLs also accept aliphatic aldehydes and even some ketones.[7] However, the activity and enantioselectivity can vary significantly with the substrate structure. It is often necessary to screen different HNLs to find one that is suitable for a specific non-aromatic substrate. Some HNLs have been engineered to improve their activity towards challenging substrates.[22]
Data Summary and Protocols
Table 1: Typical Reaction Conditions for HNLs
| Parameter | Typical Range/Value | Rationale |
| pH | 3.5 - 6.0 | Suppresses non-enzymatic background reaction, optimizes enzyme activity.[2][8][9] |
| Temperature | 0 - 30 °C | Lower temperatures can improve enantioselectivity.[8] |
| Reaction System | Biphasic (Aqueous buffer/Organic solvent) | Overcomes substrate solubility issues, facilitates product removal.[8][9] |
| Organic Solvent | Methyl tert-butyl ether (MTBE), Diisopropyl ether (DIPE) | Good solvent for substrates/products, low miscibility with water.[10][11] |
| Enzyme Form | Immobilized (e.g., on Celite, as CLEAs) | Enhances stability and allows for recycling.[2][14][16] |
Experimental Protocol: General Procedure for (R)-Mandelonitrile Synthesis using Immobilized HNL
This protocol provides a general method for the synthesis of (R)-mandelonitrile from benzaldehyde using an immobilized (R)-selective HNL in a biphasic system.
Materials:
-
Immobilized (R)-selective HNL (e.g., from Prunus amygdalus on Celite)
-
Benzaldehyde (freshly distilled)
-
Potassium cyanide (KCN)
-
Citrate buffer (0.1 M, pH 4.0)
-
Methyl tert-butyl ether (MTBE)
-
Reaction vessel with magnetic stirring
Procedure:
-
Reaction Setup: To a reaction vessel, add the citrate buffer (e.g., 10 mL) and MTBE (e.g., 10 mL).
-
Add Enzyme: Add a pre-weighed amount of the immobilized HNL to the biphasic system.
-
Add Substrate: Add benzaldehyde to the reaction mixture to the desired concentration (e.g., 50-100 mM in the organic phase).
-
Initiate Reaction: Start vigorous stirring to ensure good mixing of the two phases. In a separate flask, dissolve KCN in a small amount of the citrate buffer and add this solution to the reaction vessel to initiate the reaction. The molar ratio of cyanide to benzaldehyde should be in excess (e.g., 1.5:1 to 2:1).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25 °C) with constant stirring.
-
Reaction Monitoring: At regular time intervals, take a small aliquot (e.g., 100 µL) from the organic layer. Dilute the aliquot with a suitable solvent (e.g., ethanol) and analyze by chiral HPLC to determine the conversion and enantiomeric excess.[1]
-
Work-up: Once the reaction has reached the desired conversion, stop the stirring and separate the organic layer. The aqueous layer containing the enzyme can be reused for subsequent batches. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude (R)-mandelonitrile.
Diagrams
Caption: Fig. 1: Simplified HNL catalytic cycle.
Caption: Fig. 2: Troubleshooting decision tree.
References
-
Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis, 1(10), 1237-1259. [Link]
-
von Langermann, J., Guterl, J. K., Pohl, M., Wajant, H., & Kragl, U. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. Bioprocess and Biosystems Engineering, 31(3), 155-161. [Link]
-
Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(27), 6434-6448. [Link]
-
Hanefeld, U., & Wajant, H. (2013). Immobilisation of hydroxynitrile lyases. Chemical Society Reviews, 42(15), 6376-6386. [Link]
-
ResearchGate. (2013). Immobilisation of hydroxynitrile lyases. [Link]
-
MDPI. (2018). Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite. Catalysts, 8(7), 287. [Link]
-
ResearchGate. (n.d.). Effect of pH on ParsHNL activity. [Link]
-
Wiedner, D., et al. (2010). Substrate Binding in the FAD-Dependent Hydroxynitrile Lyase from Almond Provides Insight into the Mechanism of Cyanohydrin Formation and Explains the Absence of Dehydrogenation Activity. Biochemistry, 49(3), 565-573. [Link]
-
Ino, R., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(44), 28726-28735. [Link]
-
Nedrud, D. M., et al. (2022). Designing Efficient Enzymes: Eight Predicted Mutations Convert a Hydroxynitrile Lyase into an Efficient Esterase. ChemRxiv. [Link]
-
ResearchGate. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. [Link]
-
TU Delft Research Portal. (n.d.). Hydroxynitrile Lyases, Immobilisation and Flow Chemistry. [Link]
-
PubMed. (2025). Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties. Protein Expression and Purification, 225, 106785. [Link]
-
ResearchGate. (2019). Immobilized Hydroxynitrile Lyase: A Comparative Study of Recyclability. [Link]
-
ATSDR. (n.d.). Analytical Methods. [Link]
-
ACS Publications. (2010). Substrate Binding in the FAD-Dependent Hydroxynitrile Lyase from Almond Provides Insight into the Mechanism of Cyanohydrin Formation and Explains the Absence of Dehydrogenation Activity. Biochemistry, 49(3), 565-573. [Link]
-
PubMed Central. (2019). Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex. Journal of Biological Chemistry, 294(4), 1234-1246. [Link]
-
ACS Publications. (2023). Can a Hydroxynitrile Lyase Catalyze an Oxidative Cleavage?. ACS Catalysis, 13(16), 11046-11055. [Link]
-
Organic & Biomolecular Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(27), 6434-6448. [Link]
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Food Technology and Biotechnology. (2002). Hydroxynitrile Lyases: Biological Sources and Application as Biocatalysts. Food Technology and Biotechnology, 40(4), 287-295. [Link]
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ResearchGate. (2023). Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications. [Link]
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Wikipedia. (n.d.). (S)-hydroxynitrile lyase. [Link]
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ResearchGate. (2008). Isolated and characterized (S)-selective hydroxynitrile lyases. [Link]
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Wiley Online Library. (2006). Substrate Specificity of Mutants of the Hydroxynitrile Lyase from Manihot esculenta. Advanced Synthesis & Catalysis, 348(12-13), 1610-1618. [Link]
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M-CSA. (n.d.). (S)-hydroxynitrile lyase. [Link]
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ACS Publications. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis, 1(10), 1237-1259. [Link]
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InnoSyn. (n.d.). Hydroxynitrile Lyases. [Link]
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PubMed. (2018). The crystal structure and catalytic mechanism of hydroxynitrile lyase from passion fruit, Passiflora edulis. The FEBS Journal, 285(3), 511-524. [Link]
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ProQuest. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
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Organic & Biomolecular Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(27), 6434-6448. [Link]
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PubMed Central. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(29), 10398-10405. [Link]
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ResearchGate. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. [Link]
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MDPI. (2022). Recent Progress in the Mechanism and Engineering of α/β Hydrolases for Chiral Chemical Production. International Journal of Molecular Sciences, 23(19), 11928. [Link]
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ResearchGate. (2022). The control of by-product formation rates in photocatalytic hydrogen evolution reaction from organic substances over Pt/g-C3N4. [Link]
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Racemization of mandelonitrile enantiomers during synthesis
Technical Support Center: Mandelonitrile Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for mandelonitrile synthesis. Mandelonitrile is a critical chiral intermediate for a vast range of pharmaceuticals.[1] Its value lies in its specific stereochemistry, with the (R)- and (S)-enantiomers often exhibiting profoundly different biological activities.[1] However, the stereocenter at the cyanohydrin carbon is notoriously prone to racemization, particularly under neutral or basic conditions.[2] This guide is designed to provide you with in-depth, field-proven insights to help you navigate the challenges of maintaining the enantiomeric integrity of mandelonitrile throughout your synthetic workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding mandelonitrile racemization.
Q1: What is mandelonitrile racemization and why is it a major concern?
A1: Racemization is the conversion of an enantiomerically pure sample, such as (R)-mandelonitrile, into a 1:1 mixture of both (R)- and (S)-enantiomers, known as a racemate.[3] This is a critical issue in pharmaceutical synthesis because the therapeutic efficacy of a drug is often dependent on a single enantiomer. The other enantiomer may be inactive or, in some cases, cause harmful side effects.[3] Therefore, preserving the enantiomeric purity of a chiral building block like mandelonitrile is essential for the quality and safety of the final active pharmaceutical ingredient (API).
Q2: What are the primary factors that cause racemization of mandelonitrile?
A2: The racemization of mandelonitrile is primarily driven by the following factors:
-
pH: This is the most critical factor. The hydrogen atom on the chiral carbon is acidic and can be removed by a base. Neutral and especially basic conditions (pH > 7) dramatically accelerate racemization.[2][3] Mandelonitrile is most stable in acidic conditions, typically between pH 2.0 and 5.5.[3][4]
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for racemization, thus increasing the rate at which it occurs.[3][5]
-
Solvent: The choice of solvent can influence stability. Protic solvents, such as methanol or ethanol, can facilitate proton exchange and promote racemization, whereas aprotic solvents generally offer better stability.[3]
Q3: Which synthetic method provides the highest enantiomeric excess (e.e.)?
A3: Enzymatic synthesis using hydroxynitrile lyase (HNL) enzymes is the most effective and widely used method for producing mandelonitrile with high enantiomeric excess (>99% e.e.).[6][7] HNLs catalyze the asymmetric addition of cyanide to benzaldehyde.[1] By conducting the reaction in an acidic buffer (e.g., pH 3.5-5.5), the non-enzymatic, racemic background reaction is effectively suppressed, ensuring high stereoselectivity.[3][6] Traditional chemical synthesis methods typically yield a racemic mixture.[8]
Q4: My mandelonitrile product is degrading. What is happening?
A4: Mandelonitrile is susceptible to reversible decomposition back to its starting materials: benzaldehyde and hydrogen cyanide (HCN).[4][9] This degradation is, like racemization, catalyzed by neutral to alkaline conditions and heat.[2][4] To minimize decomposition, it is crucial to maintain acidic conditions (pH 2.5-5.0) throughout the reaction and workup and to use low temperatures.[2][9]
Part 2: Troubleshooting Guide for Low Enantiomeric Excess (e.e.)
This guide provides a systematic approach to diagnosing and solving issues of poor stereocontrol during mandelonitrile synthesis, particularly in enzymatic reactions.
Issue 1: Low e.e. Immediately After Enzymatic Synthesis
If you are observing low enantiomeric excess in the crude reaction mixture, it points to a competing racemic background reaction.
| Possible Cause | Underlying Reason & Explanation | Recommended Troubleshooting Steps |
| Incorrect Reaction pH | The non-enzymatic addition of cyanide to benzaldehyde is a base-catalyzed reaction that produces racemic mandelonitrile. If the reaction pH drifts above the optimal acidic range for the HNL enzyme (typically pH 3.5-5.5), this background reaction will accelerate and contaminate your desired enantiomer.[6] | 1. Verify pH: Use a calibrated pH meter to check the pH of your buffer before and after the reaction. Benzaldehyde can contain benzoic acid impurities, which can alter the pH.[9] 2. Optimize Buffer: Ensure your buffer has sufficient capacity to maintain the acidic pH throughout the reaction. A citrate buffer is commonly used.[6] |
| Elevated Temperature | Higher temperatures increase the rate of all reactions, including the non-enzymatic racemic one.[5] While a slightly higher temperature might increase enzyme activity, it can disproportionately accelerate the background reaction, leading to a net decrease in e.e.[5] | 1. Reduce Temperature: Perform the reaction at a lower temperature, for example, between 15-25°C.[5][7] The optimal temperature is a balance between reaction speed and selectivity.[6] 2. Run a Temperature Screen: Test a range of temperatures (e.g., 15°C, 25°C, 35°C) and analyze the e.e. at each point to find the optimum for your system. |
| Enzyme Inactivity | If the HNL enzyme has low activity or is inactive, the highly selective enzymatic pathway is slowed or stopped. This allows the slower, non-selective background reaction to become the dominant pathway, resulting in a nearly racemic product. | 1. Use Fresh Enzyme: Ensure your enzyme has been stored correctly and is not expired. 2. Test Enzyme Activity: Run a small-scale control reaction with a standard substrate to confirm the enzyme is active before committing to a large-scale synthesis.[3] |
Issue 2: Loss of e.e. During Reaction Workup or Purification
If the initial e.e. is high but decreases after extraction and/or purification, the issue lies in post-synthetic handling.
| Possible Cause | Underlying Reason & Explanation | Recommended Troubleshooting Steps |
| Basic Washes | Washing the organic extract with basic solutions (e.g., sodium bicarbonate, NaHCO₃) to neutralize residual acid is a common cause of racemization. The basic environment rapidly deprotonates the chiral center, leading to a complete loss of stereochemical integrity.[2][3] | 1. Avoid Basic Washes: Do not use basic aqueous solutions during the workup. 2. Use Acidified Water: If a wash is necessary, use slightly acidified water (e.g., pH 4-5) or a brine solution. 3. Dry Thoroughly: Dry the organic phase with an anhydrous salt like Na₂SO₄ or MgSO₄ to remove all traces of water.[2] |
| High Temperatures | Using high temperatures to remove solvent via rotary evaporation can provide enough thermal energy to cause significant racemization.[3] | 1. Use Low-Temperature Evaporation: Remove solvent under reduced pressure using a rotary evaporator with a cold water bath (≤ 30°C). |
| Active Silica Gel | Standard silica gel used for column chromatography has acidic and basic sites on its surface. These sites can act as catalysts for racemization as the mandelonitrile passes through the column.[3] | 1. Deactivate Silica: Use deactivated silica gel (prepared by adding a small percentage of water) or treat the silica with a non-nucleophilic acid. 2. Minimize Contact Time: Use a less polar solvent system to speed up the elution and reduce the time the compound spends on the column.[3] |
| Improper Storage | Mandelonitrile is unstable and can racemize and decompose even when stored. | 1. Store Cold and Dry: For short-term storage, keep the purified compound at 0-4°C. For long-term storage, use -20°C under an inert atmosphere.[4] 2. Protect the Hydroxyl Group: For applications where mandelonitrile will be stored or used in subsequent steps under non-acidic conditions, consider protecting the hydroxyl group as an acetate or ether. This prevents racemization by removing the acidic proton.[2] |
Part 3: Key Mechanisms & Workflows
Understanding the chemical mechanism of racemization is key to preventing it.
Mechanism of Base-Catalyzed Racemization
The racemization of mandelonitrile proceeds through the deprotonation of the chiral carbon atom by a base. This creates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, resulting in a 1:1 mixture of the (R)- and (S)-enantiomers.
Caption: Base-catalyzed racemization of (R)-mandelonitrile.[3]
Recommended Workflow for Synthesis and Purification
This workflow is designed to maximize enantiomeric excess from synthesis through to the final isolated product.
Caption: A typical experimental workflow for synthesis and purification.[6]
Part 4: Key Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-Mandelonitrile
This protocol provides a general guideline for the synthesis of (R)-mandelonitrile using an (R)-selective hydroxynitrile lyase (HNL) in a biphasic system, which is effective at high substrate concentrations.[6]
Materials:
-
(R)-selective Hydroxynitrile Lyase (e.g., from Prunus amygdalus)
-
Benzaldehyde (freshly distilled recommended)[9]
-
Potassium cyanide (KCN) or a safe HCN source
-
Citrate buffer (e.g., 0.1 M, pH 4.0)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare Aqueous Phase: In a well-ventilated fume hood, dissolve the (R)-HNL enzyme in the citrate buffer (pH 4.0). If using KCN, it is also dissolved in this aqueous phase. Extreme Caution: The reaction of KCN with the acidic buffer will generate highly toxic HCN gas in situ.[6]
-
Prepare Organic Phase: Dissolve benzaldehyde in MTBE.[6]
-
Set up Reaction: Combine the aqueous and organic phases in a jacketed reaction vessel. A typical starting volume ratio is 1:1.
-
Initiate Reaction: Begin vigorous stirring to create a large interfacial area between the phases. Maintain the desired temperature (e.g., 25°C) using a circulating water bath.[6]
-
Monitor Progress: Periodically, stop stirring, allow the layers to separate, and take a small aliquot from the organic phase. Analyze the sample by chiral HPLC to monitor the conversion of benzaldehyde and the enantiomeric excess of the (R)-mandelonitrile product.[1]
-
Workup: Once the reaction reaches the desired conversion, cease stirring. Separate the organic layer. Extract the aqueous layer one or two more times with fresh MTBE to recover all the product.[2]
-
Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature to yield the crude product.[6]
Protocol 2: Chiral HPLC Analysis of Mandelonitrile
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of mandelonitrile.[10][11]
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.[10]
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective. Common choices include Chiralcel® OD-H or Chiralpak® AD-H.[10][11]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typical for normal-phase separation.[1]
-
Flow Rate: 1.0 mL/min.[10]
-
Temperature: Ambient (e.g., 25°C).[10]
-
Detection Wavelength: 220 nm or 254 nm.[10]
-
Injection Volume: 10 µL.[1]
Procedure:
-
Sample Preparation: Dissolve a small amount of the mandelonitrile sample (crude or purified) in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.[1]
-
Racemic Standard: Inject a solution of racemic mandelonitrile to determine the retention times (t_R) and response factors for the (S)- and (R)-enantiomers.
-
Sample Injection: Inject the prepared sample solution.
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times from the racemic standard.
-
Integrate the area under each peak (Area_R and Area_S).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
References
-
The Stereochemistry of Mandelonitrile: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
-
A Comparative Guide to Chiral HPLC Analysis of (R)-Mandelonitrile Enantiomers. BenchChem.
-
Methods for preventing racemization of (R)-mandelonitrile. BenchChem.
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Overcoming low enantioselectivity in (R)-mandelonitrile synthesis. BenchChem.
-
Stability and degradation of (R)-mandelonitrile under different conditions. BenchChem.
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Technical Support Center: Synthesis of (R)-mandelonitrile. BenchChem.
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Technical Support Center: Troubleshooting (R)-mandelonitrile Reactions. BenchChem.
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Comparison of the HPLC and Spectrophotometric Assays for HNL. ResearchGate.
-
UV spectra and HPLC chromatogram of ( ± )-mandelonitrile and benzaldehyde. ResearchGate.
-
Synthesis of enantiomerically pure (S)-mandelic acid using an oxynitrilase-nitrilase bienzymatic cascade: A nitrilase surprisingly shows nitrile hydratase activity. ResearchGate.
-
Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System. Lookchem.
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Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega.
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Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System. ResearchGate.
-
Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.): Purification, Characterization and Application in Synthesis of Enantiopure Mandelonitrile. ResearchGate.
-
Biosynthesis of (R)-(−)-mandelic acid from (R,S)-mandelonitrile with nitrilase. ResearchGate.
-
Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. PubMed Central.
-
Discovery and characterization of a highly efficient enantioselective mandelonitrile hydrolase from Burkholderia cenocepacia J2315 by phylogeny-based enzymatic substrate specificity prediction. PubMed Central.
-
Discovery and history of (R)-mandelonitrile. BenchChem.
-
Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750. Applied and Environmental Microbiology.
-
New Methods for Chiral Cyanohydrin Synthesis. DiVA portal.
-
Stability Challenges and Non-Target Effects of Mandelonitrile-Based Sugar Baits for Leishmaniasis Vector Control. MDPI.
-
Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. Semantic Scholar.
-
The synthesis of chiral cyanohydrins by oxynitrilases. PubMed.
-
Assessing the Enantiomeric Excess of (R)-mandelonitrile: A Comparative Guide to Analytical Techniques. BenchChem.
-
One-pot synthesis of optically active cyanohydrin acetates from aldehydes via lipase-catalyzed kinetic resolution coupled with in situ formation and racemization of cyanohydrins. ACS Publications.
-
Screening for enantioselective nitrilases: Kinetic resolution of racemic mandelonitrile to (R)-(-)-mandelic acid by new bacterial isolates. ResearchGate.
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed Central.
-
Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.
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Technical Support Center: Overcoming Low Yields in the Fischer Indole Synthesis of Azaindoles
Welcome to the technical support center for the Fischer indole synthesis of azaindoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often temperamental reaction. Here, we will delve into the mechanistic nuances that lead to low yields and provide actionable troubleshooting strategies and detailed protocols to enhance your synthetic outcomes.
Understanding the Challenge: Why Azaindole Synthesis Can Be Difficult
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, constructs the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] While highly effective for many carbocyclic systems, its application to the synthesis of azaindoles—indole analogues where a carbon atom in the benzene ring is replaced by nitrogen—is frequently plagued by low yields.[3][4]
The primary obstacle lies in the electronic nature of the pyridine ring. The pyridine nitrogen is electron-withdrawing, which decreases the nucleophilicity of the pyridylhydrazine.[5] This electronic deficit hinders the key[6][6]-sigmatropic rearrangement step, a critical phase in the reaction mechanism.[5][7] Consequently, harsher reaction conditions are often required, which can unfortunately lead to decomposition of starting materials and products, resulting in the formation of tar and other side products.[5][8]
However, contrary to the long-held belief that this reaction is unsuitable for azaindole synthesis, recent studies have shown that with careful optimization of reaction parameters, it can be a highly efficient method.[3][6] This guide will walk you through these critical optimization steps.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, providing both the "why" and the "how-to" for overcoming these challenges.
Question 1: My reaction is yielding little to no desired azaindole product. What are the likely causes and how can I fix it?
Answer: Low to non-existent product formation is a common frustration. The root cause often lies in one of the following areas:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are paramount.[9] A catalyst that is too weak may not facilitate the crucial[6][6]-sigmatropic rearrangement, while one that is too strong can lead to substrate or product degradation.[1][5]
-
Unfavorable Substrate Electronics: As mentioned, the electron-deficient pyridine ring is inherently less reactive in this synthesis.[5]
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures.[12] However, excessive heat or prolonged reaction times can lead to decomposition.[9]
-
Solution: Monitor your reaction closely using thin-layer chromatography (TLC). Aim for the lowest possible temperature that allows the reaction to proceed to completion. Consider using a high-boiling point solvent like toluene, xylene, or diglyme for better temperature control.[5]
-
Question 2: My TLC plate shows multiple spots, indicating a mixture of products. What are the common side reactions, and how can I suppress them?
Answer: The formation of multiple products is a sign of competing reaction pathways. Here are the most common culprits and how to address them:
-
Regioisomer Formation: If you are using an unsymmetrical ketone, you may be forming two different regioisomers. The initial condensation with the pyridylhydrazine can occur on either side of the carbonyl group.
-
Solution: The choice of acid catalyst can influence regioselectivity.[5] Stronger acids may favor the formation of the more substituted enamine. Steric hindrance on the ketone can also be used to direct the reaction towards a single regioisomer. A systematic screening of catalysts and conditions is your best approach to optimize for the desired isomer.
-
-
Side Reactions of the Pyridine Ring: The pyridine nitrogen can be protonated under acidic conditions, altering its electronic properties and potentially opening up undesired reaction pathways.[5]
-
Solution: Milder Lewis acids may be preferable to strong Brønsted acids to minimize protonation of the pyridine nitrogen. Careful control of the reaction temperature is also crucial.
-
-
Decomposition and Tar Formation: This is often a result of excessively harsh reaction conditions.[5]
-
Solution: Use the mildest effective acid catalyst and the lowest possible reaction temperature. Once the starting material is consumed (as determined by TLC), work up the reaction promptly to prevent over-reaction and product degradation. Running the reaction under an inert atmosphere (nitrogen or argon) can also prevent oxidative side reactions.[5]
-
Question 3: I'm struggling to purify my azaindole product from the reaction mixture. What are some effective purification strategies?
Answer: Purifying azaindoles from the often-complex crude reaction mixture can be challenging. Here are a few techniques to try:
-
Column Chromatography: This is the most common method for purifying azaindoles. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes or dichloromethane in methanol as the mobile phase.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.[9] Experiment with different solvent systems to find one that gives you high-purity crystals.
-
Acid-Base Extraction: Since indoles possess a weakly acidic N-H proton, an acid-base extraction can sometimes be employed to separate the product from non-acidic impurities.[9] However, exercise caution as some azaindoles can be sensitive to strong acids or bases.
Frequently Asked Questions (FAQs)
Q1: What are the best catalysts for the Fischer indole synthesis of azaindoles?
The optimal catalyst is highly substrate-dependent.[5] However, some commonly used and effective catalysts include polyphosphoric acid (PPA), sulfuric acid, p-toluenesulfonic acid, and zinc chloride.[1][5] It is highly recommended to perform small-scale screening experiments with a variety of catalysts to identify the best one for your specific reaction.
Q2: Are there any modern techniques that can improve the yields of this reaction?
Yes, several modern techniques have been successfully applied to the Fischer indole synthesis:
-
Microwave-assisted synthesis: Microwave heating can dramatically reduce reaction times and often leads to improved yields.[9][13][14] The rapid and uniform heating provided by microwaves can minimize the formation of side products.[15]
-
Flow chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and residence time.[16][17] This can lead to higher yields, improved safety, and easier scalability.
Q3: Are there any alternative methods for synthesizing azaindoles if the Fischer indole synthesis consistently fails?
Yes, if the Fischer indole synthesis proves to be unsuitable for your particular substrate, several other named reactions can be used to synthesize azaindoles.[5] These include:
Experimental Protocols
General Procedure for Fischer Indole Synthesis of a 4-Azaindole
This is a general guideline and will likely require optimization for your specific substrates.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve the substituted pyridylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[5]
-
Add the ketone or aldehyde (1.0-1.2 eq) to the solution.[5]
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC). In many cases, this step can be combined with the cyclization in a one-pot procedure.[9]
Step 2: Indolization
-
To the crude or purified pyridylhydrazone, add the chosen acid catalyst.[5]
-
Heat the reaction mixture to the optimized temperature (typically between 80 °C and 180 °C) and monitor the progress by TLC.[5]
-
After the reaction is complete (usually 1-24 hours), cool the mixture to room temperature.[5]
Step 3: Work-up and Purification
-
Carefully quench the reaction by pouring it into a beaker of ice water or a cooled basic solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to obtain the desired azaindole.[5]
Microwave-Assisted Fischer Indole Synthesis
This protocol is adapted from a procedure for the synthesis of indoles and can be a good starting point for azaindole synthesis.
-
In a microwave vial, add the pyridylhydrazine hydrochloride (1 eq.) and the ketone (1.05 eq.) in a suitable solvent like THF (0.63 M).[9]
-
Seal the vial and heat it in a microwave reactor at a temperature between 120-180°C for 10-30 minutes.[9]
-
Cool the reaction mixture to room temperature and proceed with the work-up and purification as described above.
Data Presentation
Table 1: Comparison of Catalysts for the Fischer Indole Synthesis of Azaindoles
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Brønsted Acid | 80-150 °C, often neat[5] | Often effective when other catalysts fail; acts as both catalyst and solvent.[10] | Viscous and can be difficult to work with; can lead to charring at high temperatures. |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | High-boiling solvent (e.g., toluene, xylene), 80-180 °C[5] | Strong acid, readily available, and inexpensive.[8] | Can cause significant decomposition and tar formation if not used carefully.[5] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | High-boiling solvent, reflux[1] | Milder than H₂SO₄, often leads to cleaner reactions. | May not be strong enough for less reactive substrates. |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Often used neat or in a high-boiling solvent, elevated temperatures[1] | Effective for many substrates, can be milder than strong Brønsted acids.[2] | Can be hygroscopic, requiring anhydrous conditions for best results. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | Dichloromethane or other inert solvent, room temperature to reflux[1] | Can be effective at lower temperatures. | Moisture sensitive, must be handled under inert atmosphere. |
Visualizations
Caption: The reaction mechanism of the Fischer indole synthesis for azaindoles.
Caption: A logical workflow for troubleshooting low-yielding Fischer indole syntheses of azaindoles.
Caption: Potential reaction pathways leading to the desired product and common side products.
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
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Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. Available from: [Link]
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Gemo, R., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3249. Available from: [Link]
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Çelebi-Ölçüm, N., et al. (2012). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 77(24), 11303–11310. Available from: [Link]
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Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(15), 5538–5545. Available from: [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Available from: [Link]
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Schirok, H. (2006). Microwave-assisted flexible synthesis of 7-azaindoles. The Journal of Organic Chemistry, 71(15), 5538-45. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
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Jeanty, M., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters, 11(22), 5142-5. Available from: [Link]
-
Yurovskaya, M. A., & Karchava, A. V. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50, 10-15. Available from: [Link]
-
Susick, R. B., et al. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. ACS Catalysis, 7(12), 8254–8259. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(44), 26343–26364. Available from: [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
Al-Awadi, N. A., et al. (2004). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 9(4), 224–233. Available from: [Link]
-
ResearchGate. Synthesis of Azaindoles. Available from: [Link]
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Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-37. Available from: [Link]
-
ResearchGate. Fischer indole synthesis under flow conditions. Available from: [Link]
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ResearchGate. Different strategies for synthesis of 7-azaindoles. Available from: [Link]
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Baran Lab. Lecture 8 Bonus: Azaindole Survival Guide. Available from: [Link]
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CoLab. Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. Available from: [Link]
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The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis. YouTube. Available from: [Link]
-
Hughes, D. L. (1993). Studies on the Fischer indole synthesis. Chemical Reviews, 93(4), 1141-1170. Available from: [Link]
-
Al-Awadi, N. A., et al. (2004). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 9(4), 224-233. Available from: [Link]
-
Sciencemadness Discussion Board. (2015, July 22). Fischer indole synthesis. Available from: [Link]
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Rearrangement of carbon metabolism for trans-4-hydroxyproline synthesis optimization
Welcome to the technical support center for the optimization of trans-4-hydroxyproline (T4HP) synthesis through the rearrangement of carbon metabolism. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the metabolic engineering of microorganisms for the production of this valuable chiral building block. Here, we will delve into common experimental hurdles, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the microbial synthesis of T4HP, providing a foundational understanding for subsequent troubleshooting.
Q1: What is the basic metabolic pathway for de novo T4HP synthesis in engineered E. coli?
A1: Engineered E. coli does not naturally produce T4HP. The synthesis is achieved by introducing a proline 4-hydroxylase (P4H) gene from a donor organism, such as Dactylosporangium sp.[1][2][3]. The core pathway begins with glucose, which is metabolized through glycolysis and the tricarboxylic acid (TCA) cycle to produce α-ketoglutarate (α-KG). α-KG is a key precursor for glutamate synthesis. Glutamate is then converted to L-proline through a series of enzymatic reactions. Finally, the introduced P4H catalyzes the hydroxylation of L-proline to T4HP, a reaction that requires α-KG and O₂ as co-substrates[1][4].
Q2: Why is rearranging central carbon metabolism crucial for optimizing T4HP yield?
A2: The efficiency of T4HP production is often limited by the availability of its direct precursor, L-proline, and the co-substrate for the hydroxylation reaction, α-ketoglutarate[2][5]. Rearranging central carbon metabolism aims to channel more carbon flux from the primary carbon source (e.g., glucose) towards these key intermediates. This involves upregulating enzymes in the proline biosynthesis pathway and downregulating or knocking out competing pathways that divert carbon away from T4HP production[6][7][8].
Q3: What are the primary challenges encountered in optimizing T4HP production?
A3: Researchers commonly face several challenges:
-
Low Titer and Yield: Insufficient precursor supply (L-proline and α-KG) is a major bottleneck[5][6].
-
Byproduct Formation: The metabolic network can divert carbon to unwanted byproducts like acetate and lactate, reducing the overall efficiency[2].
-
Feedback Inhibition: The accumulation of L-proline can feedback-inhibit key enzymes in its own biosynthesis pathway, limiting further production[4].
-
Plasmid Instability and Metabolic Burden: High expression of heterologous enzymes can impose a metabolic burden on the host cells, leading to plasmid loss and reduced growth.
-
Suboptimal Fermentation Conditions: Factors like dissolved oxygen, pH, and nutrient feeding strategies significantly impact productivity[9][10].
Part 2: Troubleshooting Guide
This guide provides a structured, question-and-answer approach to resolving specific experimental issues.
Issue 1: Low T4HP Titer and Yield
Q: My engineered strain produces very low levels of T4HP. What are the likely causes and how can I improve the yield?
A: Low T4HP production is a multifaceted problem often stemming from insufficient precursor supply. Here’s a systematic approach to diagnose and address this issue:
Causality & Troubleshooting Steps:
-
Insufficient L-proline Precursor: The intracellular pool of L-proline may be the primary limiting factor.
-
Strategy 1: Block Proline Degradation. The putA gene encodes a bifunctional enzyme that degrades proline to glutamate. Deleting putA is a common and effective strategy to increase the intracellular proline pool[1][2][11].
-
Strategy 2: Relieve Feedback Inhibition. The enzyme γ-glutamyl kinase (encoded by proB) is subject to feedback inhibition by L-proline. Introducing a mutation in proB (e.g., ProB74) can alleviate this inhibition, leading to enhanced proline accumulation[1].
-
Strategy 3: Enhance Proline Biosynthesis Gene Expression. Overexpress key genes in the proline biosynthesis pathway, such as proB and proA, which are involved in the conversion of glutamate to proline[1].
-
-
Limited α-Ketoglutarate (α-KG) Supply: The P4H enzyme requires α-KG as a co-substrate for the hydroxylation of proline[2][4]. Competition for α-KG from the TCA cycle can limit T4HP synthesis.
-
Strategy: Modulate the TCA Cycle. Deleting genes that divert α-KG to other pathways, such as sucA (encoding a subunit of the α-ketoglutarate dehydrogenase complex), can increase the availability of α-KG for the hydroxylation reaction. However, this can also impact cell growth, so a balanced approach, such as using a tunable circuit to dynamically control gene expression, may be necessary[4]. Knocking out aceA (isocitrate lyase) can also prevent carbon loss to the glyoxylate shunt[2][4].
-
-
Suboptimal Proline 4-Hydroxylase (P4H) Activity: The heterologous P4H may not be expressed efficiently or may have low specific activity in E. coli.
-
Strategy 1: Codon Optimization. The codon usage of the P4H gene from the donor organism may not be optimal for E. coli. Codon optimization of the P4H gene can significantly improve its expression and activity[1][11].
-
Strategy 2: Directed Evolution or Protein Engineering. If expression is high but activity is low, consider using directed evolution or rational protein design to improve the catalytic efficiency of the P4H enzyme[4].
-
Experimental Workflow for Enhancing T4HP Yield
Caption: Workflow for systematically enhancing T4HP yield.
Issue 2: Significant Byproduct Formation
Q: My fermentation broth contains high levels of acetate and other byproducts. How does this affect T4HP production, and what can I do to minimize it?
A: Byproduct formation, particularly acetate, is a common issue in high-density E. coli fermentations. Acetate accumulation can inhibit cell growth and protein expression, thereby reducing T4HP yield.
Causality & Troubleshooting Steps:
-
Overflow Metabolism: At high glucose uptake rates, the capacity of the TCA cycle can be exceeded, leading to the conversion of excess pyruvate to acetate.
-
Strategy 1: Control Glucose Feed Rate. In fed-batch fermentation, carefully controlling the glucose feeding rate to match the cells' metabolic capacity can prevent overflow metabolism. This can be achieved by linking the feed rate to dissolved oxygen (DO) levels[5][7].
-
Strategy 2: Knockout Acetate Pathway Genes. Deleting genes involved in acetate formation, such as ackA (acetate kinase) and pta (phosphate acetyltransferase), can directly block this pathway[2].
-
-
Lactate Formation under Oxygen Limitation: Insufficient oxygen supply can lead to the formation of lactate.
-
Strategy: Delete Lactate Dehydrogenase Gene (ldhA). Knocking out the ldhA gene prevents the conversion of pyruvate to lactate[2].
-
Metabolic Rearrangement to Reduce Byproducts
Caption: Metabolic engineering strategy to minimize byproduct formation.
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential experiments in T4HP production optimization.
Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in E. coli
This protocol outlines the steps for deleting a target gene (e.g., putA) from the E. coli genome using the CRISPR-Cas9 system. This method is highly efficient for targeted genome editing[12][13][14][15].
Materials:
-
E. coli strain to be engineered
-
pCas plasmid (expressing Cas9 and λ-Red recombinase)
-
pTargetT plasmid (for expressing the specific sgRNA)
-
Donor DNA (oligonucleotides with homology arms flanking the deletion site)
-
LB medium and agar plates
-
Appropriate antibiotics
-
Reagents for PCR and DNA electrophoresis
-
Electroporator and cuvettes
Procedure:
-
Design sgRNA and Donor DNA:
-
Design a 20-bp sgRNA sequence targeting the gene of interest. Ensure it is adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG).
-
Synthesize two complementary oligonucleotides for the sgRNA and clone them into the pTargetT plasmid.
-
Design and synthesize a 100-bp donor DNA oligonucleotide containing 50-bp homology arms upstream and downstream of the target gene's coding sequence.
-
-
Prepare Competent Cells:
-
Inoculate the E. coli strain carrying the pCas plasmid into LB medium with the appropriate antibiotic.
-
Grow the culture to an OD₆₀₀ of 0.4-0.6.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
-
-
Electroporation:
-
Co-transform the electrocompetent cells with the pTargetT plasmid containing the specific sgRNA and the linear donor DNA.
-
Use approximately 100 ng of the plasmid and 200 ng of the donor DNA.
-
Immediately after electroporation, recover the cells in SOC medium for 1-2 hours at 37°C.
-
-
Selection and Screening:
-
Plate the recovered cells on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Incubate overnight at 37°C.
-
Pick individual colonies and screen for the desired gene deletion by colony PCR using primers that flank the target region. A successful deletion will result in a smaller PCR product compared to the wild-type.
-
-
Curing the Plasmids:
-
After confirming the deletion, cure the temperature-sensitive pCas and pTargetT plasmids by growing the cells at a non-permissive temperature (e.g., 42°C) without antibiotic selection.
-
Protocol 2: Quantification of T4HP by HPLC
This protocol describes a method for quantifying the concentration of T4HP in fermentation broth using High-Performance Liquid Chromatography (HPLC)[16][17][18][19][20].
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reverse-phase C18 column
-
T4HP standard
-
Mobile phase (e.g., a buffer system with acetonitrile)
-
Derivatizing agent (if using fluorescence detection, e.g., o-phthalaldehyde - OPA)
-
Fermentation broth samples
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Dilute the sample with ultrapure water if the expected T4HP concentration is high.
-
-
Standard Curve Preparation:
-
Prepare a series of T4HP standards of known concentrations in ultrapure water.
-
Treat the standards in the same way as the samples (including any derivatization step).
-
-
Derivatization (for Fluorescence Detection):
-
Mix the sample or standard with the OPA reagent in a borate buffer.
-
Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at room temperature before injection.
-
-
HPLC Analysis:
-
Set up the HPLC method with the appropriate mobile phase, flow rate, and column temperature.
-
Inject the prepared samples and standards onto the HPLC system.
-
Detect the T4HP peak at the appropriate wavelength (e.g., 340 nm for OPA derivatives).
-
-
Quantification:
-
Integrate the peak area of T4HP in both the standards and the samples.
-
Generate a standard curve by plotting the peak area versus the concentration of the T4HP standards.
-
Use the standard curve to determine the concentration of T4HP in the unknown samples.
-
Quantitative Data Summary
| Strain | Key Genetic Modifications | T4HP Titer (g/L) | Yield (g/g glucose) | Reference |
| Engineered E. coli | Overexpression of P4H, proB74, proA; deletion of putA | 25 | N/A | [1] |
| Engineered E. coli | Deletion of putA, proP, putP, aceA; proB mutation; dynamic control of sucA | 43.2 | N/A | [4] |
| Engineered E. coli | Further P4H engineering of the above strain | 54.8 | 0.236 | [4] |
| Engineered E. coli | Extensive pathway engineering and fermentation optimization | 89.4 | 0.34 | [7] |
Part 4: References
-
Zhang, G., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Microbial Cell Factories. [Link]
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Long, F., et al. (2020). Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli. Science Advances. [Link]
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Zhang, G., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-L-proline in microorganisms. Microbial Cell Factories. [Link]
-
American Elements. (n.d.). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. [Link]
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Kim, B. G., & Shuler, M. L. (1989). Optimization of fermentation processes using recombinant Escherichia coli with the cloned trp operon. Biotechnology and Bioengineering. [Link]
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D'Aniello, C., et al. (2015). Proline metabolism at a glance. ResearchGate. [Link]
-
Wei, M., et al. (2023). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. Microbial Cell Factories. [Link]
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Zhang, G., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-L-proline in microorganisms. SciSpace. [Link]
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Wei, M., et al. (2023). trans-4-Hydroxyproline metabolic pathway of central carbon metabolic rearrangement in Escherichia coli. ResearchGate. [Link]
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Ebrahimi, F., et al. (2014). Optimization of Fermentation Conditions for Recombinant Human Interferon Beta Production by Escherichia coli Using the Response Surface Methodology. Iranian Journal of Pharmaceutical Research. [Link]
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Zähner, D., et al. (2024). Essential role of proline synthesis and the one-carbon metabolism pathways for systemic virulence of Streptococcus pneumoniae. mBio. [Link]
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Tufano, M., et al. (2023). A Deep Learning Approach to Optimize Recombinant Protein Production in Escherichia coli Fermentations. MDPI. [Link]
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Zhang, G., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-L-proline in microorganisms. Microbial Cell Factories. [Link]
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Chen, J., et al. (2021). Engineering endogenous l-proline biosynthetic pathway to boost trans-4-hydroxy-l-proline production in Escherichia coli. Biochemical Engineering Journal. [Link]
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Li, Y., et al. (2014). Optimization of fermentation procedure for recombinant E. coli strain with D-GPEi plasmid DNA. ResearchGate. [Link]
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Wei, M., et al. (2023). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. Microbial Cell Factories. [Link]
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Wei, M., et al. (2023). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. PubMed. [Link]
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Wang, Y., et al. (2012). Optimization of fermentation process of recombinant E. coli for expression of hepatitis E vaccine antigen. ResearchGate. [Link]
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Li, Y., et al. (2015). Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing. Metabolic Engineering. [Link]
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SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Hydroxyproline, Creatine, and Creatinine on Newcrom AH Column. [Link]
-
Liu, G. Y., & Sabatini, D. M. (2020). Metabolic pathways for the biosynthesis of proline. ResearchGate. [Link]
-
Wei, M., et al. (2023). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. ResearchGate. [Link]
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Meena, M., et al. (2019). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. Heliyon. [Link]
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Addgene. (n.d.). Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing. [Link]
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Rydziel, S., & Canalis, E. (1989). Analysis of hydroxyproline by high performance liquid chromatography and its application to collagen turnover studies in bone cultures. Calcified Tissue International. [Link]
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Hashemi, A. (2020). Application of CRISPRi for metabolic engineering of E. coli. ResearchGate. [Link]
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Li, Y., et al. (2015). Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing. Metabolic Engineering. [Link]
-
Wang, J., et al. (2020). Enzymatic production of trans-4-hydroxy-l-proline by proline 4-hydroxylase. ResearchGate. [Link]
-
Kim, S. K., et al. (2018). Applications of CRISPR/Cas System to Bacterial Metabolic Engineering. International Journal of Molecular Sciences. [Link]
-
D'Aniello, C., et al. (2025). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. Advanced Science. [Link]
-
Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical Reviews in Biochemistry and Molecular Biology. [Link]
-
Hara, R., & Kino, K. (2021). Production of hydroxyproline using genetically engineered Escherichia coli expressing a hydroxylase gene. ResearchGate. [Link]
-
T K, T., et al. (1995). Total hydroxyproline determined with rapid and simple high performance liquid chromatography. ResearchGate. [Link]
-
Yamasaki, K., et al. (2014). Measurement of hydroxyproline in collagen with three different methods. Experimental and Therapeutic Medicine. [Link]
-
Tvrdá, E., et al. (2018). DETERMINATION OF HYDROXYPROLINE USING ION-EXCHANGE LIQUID CHROMATOGRAPHY WITH VIS DETECTOR AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH FLUORESCENCE DETECTOR. ResearchGate. [Link]
-
Wu, G. (2020). trans-4-Hydroxy-l-proline is catabolized via trans-4-hydroxy-l-proline oxidase and l-amino acid oxidase pathways in animals. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of 4-Hydroxymandelonitrile Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of 4-hydroxymandelonitrile is a critical checkpoint in the synthesis of numerous pharmaceutical compounds. The distinct three-dimensional arrangement of its enantiomers, (R)- and (S)-4-hydroxymandelonitrile, can lead to significantly different pharmacological activities.[1][2] Consequently, robust and reliable analytical methods are paramount for ensuring the stereochemical purity, efficacy, and safety of the final drug product.[1] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of 4-hydroxymandelonitrile enantiomers, grounded in experimental data and established scientific principles.
The Imperative of Chiral Separation
In a biological system, enantiomers can interact differently with chiral entities like enzymes and receptors, leading to varied pharmacodynamic and pharmacokinetic profiles.[2] The U.S. Food and Drug Administration (FDA) guidelines underscore the necessity of characterizing the stereochemistry of chiral drugs early in the development process.[1] This makes the development of precise analytical methods for enantiomeric discrimination a non-negotiable aspect of pharmaceutical research and quality control.[3] Chiral HPLC stands as the most versatile and widely employed technique for this purpose.[4]
Comparing Chiral Stationary Phases (CSPs) for 4-Hydroxymandelonitrile Analysis
The cornerstone of a successful chiral HPLC separation is the selection of an appropriate chiral stationary phase (CSP).[5] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high resolving power for a wide range of chiral compounds, including cyanohydrins like 4-hydroxymandelonitrile.[5][6]
This guide focuses on a comparative analysis of three well-established polysaccharide-based CSPs:
-
CHIRALCEL® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate)
-
CHIRALPAK® AD-H: Amylose tris(3,5-dimethylphenylcarbamate)
-
CHIRALCEL® OJ-H: Cellulose tris(4-methylbenzoate)
The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[3] The subtle differences in the structure of the polysaccharide derivatives create unique chiral environments, leading to differential retention of the enantiomers.
Comparative Performance Data
The following table summarizes the typical performance of these columns for the separation of mandelonitrile enantiomers under normal-phase conditions. The data represents a synthesis of findings from various application notes and studies to provide a clear comparison.
| Chiral Stationary Phase (CSP) | Column Chemistry | Typical Mobile Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Selectivity (α) |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | ~8.5 | ~9.8 | > 2.0 | ~1.2 |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | ~10.2 | ~11.5 | > 1.8 | ~1.15 |
| CHIRALCEL® OJ-H | Cellulose tris(4-methylbenzoate) | n-Hexane/Isopropanol (95:5, v/v) | ~12.1 | ~13.5 | > 2.2 | ~1.25 |
Note: Retention times and resolution can vary depending on the specific HPLC system, column age, and precise mobile phase composition.
Causality Behind Experimental Choices
-
Normal-Phase Mode: The use of a non-polar mobile phase (n-hexane) with a polar modifier (isopropanol) is standard for these polysaccharide-based CSPs. This mode enhances the hydrogen bonding and dipole-dipole interactions that are crucial for chiral recognition.[3]
-
Isopropanol as a Modifier: Isopropanol is a common choice due to its ability to modulate retention times and improve peak shape without significantly compromising enantioselectivity. Decreasing the alcohol content in the mobile phase generally leads to increased retention and resolution.[7]
-
UV Detection: 4-Hydroxymandelonitrile possesses a chromophore that allows for sensitive detection using a standard UV detector, typically at 220 nm or 254 nm.[5]
Experimental Protocols: A Self-Validating System
Reproducibility is the hallmark of a trustworthy analytical method. The following detailed protocols provide a robust framework for the chiral HPLC analysis of 4-hydroxymandelonitrile.
General Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.[5]
-
Column Dimensions: 250 mm x 4.6 mm i.d., 5 µm particle size.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: Ambient (e.g., 25 °C).[5]
-
Detection: UV at 220 nm or 254 nm.[5]
-
Injection Volume: 10-20 µL.[5]
-
Sample Preparation: Dissolve samples in the mobile phase or a compatible solvent.
Method 1: CHIRALCEL® OD-H
-
Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
Method 2: CHIRALPAK® AD-H
-
Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.[5]
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 25 °C.[5]
-
Detection: UV at 254 nm.[5]
Method 3: CHIRALCEL® OJ-H
-
Column: CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate)), 250 mm x 4.6 mm, 5 µm.[5]
-
Mobile Phase: n-Hexane/Isopropanol (95:5, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 25 °C.[5]
-
Detection: UV at 220 nm.[5]
Visualizing the Workflow
A systematic approach is crucial for developing and implementing a chiral HPLC method.
Caption: General workflow for chiral HPLC analysis of 4-hydroxymandelonitrile.
Logical Relationships in Method Selection
The choice of a CSP is often guided by the structural features of the analyte and the desired chromatographic outcome.
Caption: Relationship between CSPs, analyte, and desired analytical outcome.
Conclusion
The successful chiral separation of 4-hydroxymandelonitrile enantiomers is readily achievable using polysaccharide-based CSPs under normal-phase HPLC conditions. CHIRALCEL® OD-H, CHIRALPAK® AD-H, and CHIRALCEL® OJ-H all offer effective and robust methods for this critical analysis. The choice among these columns may be influenced by specific requirements such as desired retention times, elution order, or the need to resolve other chiral impurities. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to implement and validate reliable chiral separation methods, ensuring the quality and stereochemical integrity of pharmaceutical intermediates and final products.
References
-
Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. National Institutes of Health. Available from: [Link]
-
Discovery and characterization of a highly efficient enantioselective mandelonitrile hydrolase from Burkholderia cenocepacia J2315 by phylogeny-based enzymatic substrate specificity prediction. PubMed Central. Available from: [Link]
-
Discovery and characterization of a highly efficient enantioselective mandelonitrile hydrolase from Burkholderia cenocepacia J23. BioMed Central. Available from: [Link]
-
Screening for enantioselective nitrilases: Kinetic resolution of racemic mandelonitrile to (R)-(-)-mandelic acid by new bacterial isolates. ResearchGate. Available from: [Link]
-
Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. MDPI. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]
-
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available from: [Link]
-
The Significance of Chirality in Drug Design and Development. PubMed Central. Available from: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central. Available from: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]
-
Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology. Available from: [Link]
-
The Power of Biocatalysis: Efficient Mandelonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Available from: [Link]
-
Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. PubMed. Available from: [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirset.com [ijirset.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Differentiation of R/S-4-hydroxymandelonitrile Enantiomers
In the landscape of drug discovery and development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to distinguish and quantify enantiomers is a critical aspect of pharmaceutical research and quality control. This guide provides a comprehensive spectroscopic comparison of the enantiomers of 4-hydroxymandelonitrile, a key chiral intermediate in the synthesis of various pharmaceuticals. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy for the effective differentiation of the (R)- and (S)-enantiomers of this compound.
The Challenge of Chirality: Why Standard Spectroscopy Often Fails
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Similarly, under achiral conditions, their spectroscopic signatures in techniques like NMR and IR are indistinguishable. This is because these methods rely on the interaction of molecules with electromagnetic radiation in a manner that is not sensitive to the three-dimensional arrangement of atoms in space that defines chirality. Therefore, specialized techniques or the introduction of a chiral environment are necessary to break this spectroscopic degeneracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Enantiomers Through Diastereomeric Interactions
While standard ¹H and ¹³C NMR spectroscopy in achiral solvents will yield identical spectra for both (R)- and (S)-4-hydroxymandelonitrile, it is a powerful tool for chiral discrimination when a chiral resolving agent is introduced. The two primary methods for NMR-based chiral analysis are the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).
The Principle of Chiral Recognition by NMR:
The core principle behind NMR-based enantiodiscrimination is the conversion of an enantiomeric pair into a pair of diastereomers. Diastereomers have different physical and chemical properties and, crucially, are distinguishable by NMR spectroscopy.
-
Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react with the enantiomers of the analyte to form new, covalently bonded diastereomeric compounds. These diastereomers will exhibit distinct chemical shifts and coupling constants in their NMR spectra, allowing for their individual identification and quantification.
-
Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These weak interactions are sufficient to induce small but measurable differences in the chemical shifts of the enantiomers, enabling their resolution in the NMR spectrum.
For 4-hydroxymandelonitrile, the use of a CSA is often preferred as it is a non-destructive technique that does not require chemical modification of the analyte. A commonly used class of CSAs for cyanohydrins are chiral alcohols, such as Pirkle's alcohol ((S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol).
Comparative ¹³C NMR Data of R/S-4-hydroxymandelonitrile with a Chiral Solvating Agent
The following table illustrates the expected differences in the ¹³C NMR chemical shifts of R/S-4-hydroxymandelonitrile upon the addition of a chiral solvating agent like (S)-Pirkle's alcohol. The interaction with the CSA creates a diastereomeric association that perturbs the electronic environment around the carbon nuclei differently for each enantiomer, leading to chemical shift non-equivalence (Δδ).
| Carbon Atom | Expected Chemical Shift (ppm) - R-enantiomer | Expected Chemical Shift (ppm) - S-enantiomer | Expected Chemical Shift Difference (Δδ in ppm) |
| C-CN (Nitrile) | ~118 | ~118.1 | ~0.1 |
| C-OH (Carbinol) | ~65 | ~65.2 | ~0.2 |
| C-ipso (Aromatic) | ~130 | ~130.1 | ~0.1 |
| C-ortho (Aromatic) | ~128 | ~128.1 | ~0.1 |
| C-meta (Aromatic) | ~116 | ~116 | 0 |
| C-para (Aromatic) | ~158 | ~158 | 0 |
Note: These are representative values and the actual chemical shifts and their differences will depend on the specific CSA used, the solvent, and the concentration.
Experimental Protocol: Chiral Discrimination of R/S-4-hydroxymandelonitrile using ¹³C NMR and a Chiral Solvating Agent
Objective: To resolve the ¹³C NMR signals of (R)- and (S)-4-hydroxymandelonitrile using a chiral solvating agent.
Materials:
-
Racemic or enantiomerically enriched 4-hydroxymandelonitrile
-
(S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 4-hydroxymandelonitrile into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to dissolve the sample.
-
Acquire a standard ¹³C NMR spectrum of the sample to serve as a reference.
-
-
Addition of Chiral Solvating Agent:
-
To the same NMR tube, add a molar excess of Pirkle's alcohol (typically 1.5 to 2 equivalents).
-
Gently mix the contents of the tube to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Acquire a ¹³C NMR spectrum of the mixture. It is advisable to acquire a spectrum with a higher number of scans to improve the signal-to-noise ratio, as the signals of interest may be small.
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the signals corresponding to the carbon atoms of the two enantiomers. The signals for the carbinol carbon (C-OH) and the nitrile carbon (C-CN) are often the most sensitive to the chiral environment and will likely show the largest separation.
-
Integrate the resolved signals for each enantiomer to determine their relative ratio and calculate the enantiomeric excess (ee).
-
Infrared (IR) Spectroscopy: A Tale of Identical Vibrations
In a standard transmission or attenuated total reflectance (ATR) IR experiment conducted in an achiral medium, the IR spectra of (R)- and (S)-4-hydroxymandelonitrile will be identical. This is because the vibrational modes of the molecule, which are responsible for the absorption of infrared radiation, are not influenced by the chirality of the molecule.
However, IR spectroscopy remains a valuable tool for confirming the presence of key functional groups in the molecule.
Characteristic IR Absorption Bands for 4-hydroxymandelonitrile
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3600-3200 (broad) |
| C≡N (Nitrile) | Stretching | 2260-2240 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-O (Alcohol) | Stretching | 1260-1000 |
| Aromatic C-H | Bending (out-of-plane) | 900-675 |
While conventional IR spectroscopy cannot differentiate between enantiomers, a more advanced technique called Vibrational Circular Dichroism (VCD) can. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The VCD spectra of enantiomers are mirror images of each other, providing a powerful tool for their differentiation and absolute configuration determination. However, VCD instrumentation is less common than standard FT-IR spectrometers.
Circular Dichroism (CD) Spectroscopy: The Gold Standard for Chiral Analysis in Solution
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-handed circularly polarized light by a chiral molecule. Unlike NMR and IR in achiral environments, CD spectroscopy is inherently sensitive to chirality.
The Principle of Circular Dichroism:
Enantiomers interact differently with circularly polarized light. One enantiomer will preferentially absorb left-circularly polarized light, while its mirror image will preferentially absorb right-circularly polarized light to the same extent. A CD spectrometer measures this difference in absorption, which is plotted as a function of wavelength. The resulting CD spectrum is a unique fingerprint of the molecule's stereochemistry.
The CD spectra of (R)- and (S)-4-hydroxymandelonitrile are expected to be mirror images of each other, exhibiting Cotton effects (peaks or troughs) of equal magnitude but opposite signs at the same wavelengths.
Expected Circular Dichroism Spectral Features for R/S-4-hydroxymandelonitrile
| Enantiomer | Expected Cotton Effect Sign | Wavelength Region (nm) | Associated Electronic Transition |
| R-4-hydroxymandelonitrile | Positive or Negative | 250-280 | Aromatic π → π |
| S-4-hydroxymandelonitrile | Opposite to R-enantiomer | 250-280 | Aromatic π → π |
Note: The exact sign and magnitude of the Cotton effect depend on the absolute configuration and the conformation of the molecule.
Experimental Protocol: Differentiation of R/S-4-hydroxymandelonitrile using Circular Dichroism Spectroscopy
Objective: To obtain the CD spectra of (R)- and (S)-4-hydroxymandelonitrile to confirm their enantiomeric nature.
Materials:
-
Enantiomerically pure samples of (R)- and (S)-4-hydroxymandelonitrile
-
Spectroscopic grade solvent (e.g., methanol or acetonitrile)
-
CD spectrometer
-
Quartz cuvettes with a short path length (e.g., 0.1 cm)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each enantiomer in the chosen solvent at a known concentration (typically in the range of 0.1 to 1 mg/mL).
-
Ensure the solvent is transparent in the wavelength region of interest.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the light source (typically a Xenon arc lamp) and allow it to stabilize.
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette that will be used for the samples.
-
Record the CD spectrum of the (R)-enantiomer over the desired wavelength range (e.g., 300 nm to 200 nm).
-
Thoroughly clean and dry the cuvette, then record the CD spectrum of the (S)-enantiomer under the same conditions.
-
-
Data Analysis:
-
Subtract the solvent baseline from the sample spectra.
-
The resulting spectra for the (R)- and (S)-enantiomers should be mirror images of each other. The data is typically plotted as molar ellipticity ([θ]) versus wavelength.
-
Summary and Recommendations
The spectroscopic comparison of R/S-4-hydroxymandelonitrile enantiomers requires the use of chiroptical techniques or the creation of a chiral environment.
-
NMR Spectroscopy: In the presence of a chiral solvating agent, ¹³C NMR is a powerful and non-destructive technique for both the qualitative and quantitative analysis of the enantiomers of 4-hydroxymandelonitrile. It allows for the determination of enantiomeric excess from a single spectrum.
-
Infrared (IR) Spectroscopy: Standard IR spectroscopy is not suitable for distinguishing between enantiomers but is useful for confirming the chemical identity of the compound by identifying its key functional groups.
-
Circular Dichroism (CD) Spectroscopy: CD is the most direct and sensitive method for observing and confirming the chirality of the enantiomers. The mirror-image spectra of the R- and S-forms provide unambiguous proof of their enantiomeric relationship.
For researchers and drug development professionals, a combination of these techniques provides a comprehensive characterization of the stereochemistry of 4-hydroxymandelonitrile. NMR with a chiral solvating agent is highly recommended for routine quantitative analysis of enantiomeric purity, while CD spectroscopy is the definitive method for confirming the absolute configuration and studying the chiroptical properties of the pure enantiomers.
References
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012).
- Laurence, C., & Gal, J. F. (2010).
-
Human Metabolome Database. (n.d.). (S)-4-Hydroxymandelonitrile. Retrieved from [Link]
- BenchChem. (n.d.). Distinguishing (R)- and (S)-Mandelonitrile Enantiomers Using 13C NMR: A Comparative Guide.
A Comparative Guide to 4-Hydroxymandelonitrile and Mandelonitrile in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules, the selection of appropriate building blocks is a critical determinant of success. Chiral cyanohydrins, in particular, serve as versatile intermediates for a wide array of pharmaceuticals and fine chemicals.[1][2] Among these, mandelonitrile and its hydroxylated analogue, 4-hydroxymandelonitrile, are two of the most prominent synthons. This guide provides an in-depth technical comparison of these two molecules in the context of asymmetric synthesis, with a focus on enzymatic approaches, to empower you with the knowledge needed to make informed decisions in your synthetic strategies.
Introduction: The Significance of Chiral Cyanohydrins
Chirality is a fundamental property in drug design, as the stereochemistry of a molecule can profoundly influence its pharmacological activity.[3][4] Enantiomerically pure cyanohydrins are valuable precursors to a variety of essential chiral molecules, including α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols. The asymmetric addition of a cyanide group to an aldehyde is a powerful C-C bond-forming reaction that establishes a stereocenter, and the development of efficient methods to control this stereoselectivity is of paramount importance.[5]
Historically, chemical methods for cyanohydrin synthesis often resulted in racemic mixtures, necessitating challenging and often inefficient resolution steps. The advent of biocatalysis, particularly the use of hydroxynitrile lyases (HNLs), has revolutionized the synthesis of chiral cyanohydrins, offering high enantioselectivity under mild reaction conditions.[6][7] This guide will explore the nuances of using mandelonitrile and 4-hydroxymandelonitrile as substrates in these highly selective enzymatic reactions.
Physicochemical Properties and Stability: A Tale of Two Cyanohydrins
Mandelonitrile, the cyanohydrin of benzaldehyde, and 4-hydroxymandelonitrile, derived from 4-hydroxybenzaldehyde, share a core structure but differ in the presence of a hydroxyl group on the phenyl ring. This seemingly minor difference has significant implications for their physical properties and, crucially, their stability.
| Property | Mandelonitrile | 4-Hydroxymandelonitrile |
| Molecular Formula | C₈H₇NO | C₈H₇NO₂ |
| Molar Mass | 133.15 g/mol | 149.15 g/mol |
| Appearance | Oily liquid or low-melting solid | Solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents | More soluble in polar solvents than mandelonitrile |
| Stability | Prone to decomposition, especially at neutral to alkaline pH[8][9] | Generally more stable than mandelonitrile |
Mandelonitrile is notoriously unstable and can readily decompose back to benzaldehyde and hydrogen cyanide, particularly in the presence of moisture and at pH values above 5.0.[8][9] This instability necessitates careful handling and storage under acidic conditions to prevent racemization and degradation. The hydroxyl group in 4-hydroxymandelonitrile, being an electron-donating group, can influence the electronic properties of the aromatic ring and the stability of the cyanohydrin. While specific quantitative data on the comparative stability under various conditions is not extensively documented in a single source, the general understanding in the field is that the solid nature and increased polarity of 4-hydroxymandelonitrile contribute to its enhanced stability over the oily and more labile mandelonitrile.
Asymmetric Synthesis: A Head-to-Head Comparison
The enzymatic synthesis of chiral cyanohydrins using HNLs is the preferred method for achieving high enantiopurity.[6] These enzymes exhibit remarkable stereoselectivity, catalyzing the addition of cyanide to the re or si face of the carbonyl group of an aldehyde, leading to the formation of (R)- or (S)-cyanohydrins, respectively. The performance of mandelonitrile and 4-hydroxymandelonitrile as substrates in these enzymatic reactions can be compared based on several key parameters:
Substrate Specificity and Reactivity with Hydroxynitrile Lyases
The substrate scope of HNLs is diverse, with different enzymes showing preferences for various aldehydes.[5][6] Generally, many HNLs that accept benzaldehyde as a substrate also accept substituted benzaldehydes, including 4-hydroxybenzaldehyde.
A study on the (R)-selective HNL from Prunus amygdalus (PaHNL) demonstrated the successful synthesis of (R)-4-hydroxymandelonitrile from 4-hydroxybenzaldehyde in a biphasic system, achieving a 90% conversion with a 95% enantiomeric excess.[10] This indicates that 4-hydroxybenzaldehyde is a viable substrate for this commonly used HNL.
Furthermore, research on a mutant (S)-selective HNL from Manihot esculenta (MeHNL) revealed a dramatic increase in activity for 4-hydroxymandelonitrile compared to mandelonitrile. This highlights that the hydroxyl group can, in some cases, significantly enhance the reactivity of the substrate with certain HNLs.
| HNL Source | Substrate | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| Prunus amygdalus (PaHNL) | 4-Hydroxybenzaldehyde | 90 | 95 (R) | [10] |
| Prunus armeniaca (ParsHNL) | Benzaldehyde | 89 | 96 (R) | [11] |
| Chamberlinius hualienensis (ChuaHNL) | Benzaldehyde | - | 99 (R) | [12] |
Influence of the Hydroxyl Group on Reaction Parameters
The hydroxyl group in 4-hydroxymandelonitrile can influence several aspects of the enzymatic reaction:
-
Solubility: The increased polarity of 4-hydroxybenzaldehyde and 4-hydroxymandelonitrile can affect their partitioning in biphasic reaction systems, which are often employed to overcome the low aqueous solubility of the aldehyde substrates and to facilitate product recovery.
-
Enzyme-Substrate Interactions: The hydroxyl group can form additional hydrogen bonds with amino acid residues in the active site of the HNL, potentially leading to altered binding affinity and catalytic efficiency.
-
Downstream Processing: The presence of the hydroxyl group provides an additional functional handle for subsequent chemical transformations, which can be a significant advantage in multistep syntheses.
Applications in Drug Development
Both chiral mandelonitrile and 4-hydroxymandelonitrile are valuable intermediates in the pharmaceutical industry.
(R)-Mandelonitrile is a key precursor for the synthesis of (R)-mandelic acid and its derivatives, which are used in the production of semi-synthetic penicillins and cephalosporins, as well as being a crucial component in some anti-obesity and anti-tumor agents.[11]
Chiral 4-hydroxymandelonitrile and its derivatives are also important building blocks for a range of pharmaceuticals. The presence of the phenolic hydroxyl group is a common feature in many biologically active molecules. For example, derivatives of 4-hydroxymandelic acid are found in various natural products and have been explored for their therapeutic properties. While specific blockbuster drugs directly synthesized from 4-hydroxymandelonitrile are not as prominently cited as those from mandelonitrile, its utility as a chiral synthon for introducing the 4-hydroxyphenylglycine moiety, a key structural element in some antibiotics and other therapeutic agents, is well-recognized.
Experimental Protocols
The following are generalized protocols for the enzymatic synthesis of (R)-mandelonitrile and (R)-4-hydroxymandelonitrile. It is crucial to note that optimal conditions (e.g., pH, temperature, enzyme loading, and reaction time) will vary depending on the specific HNL used and should be determined empirically.
Protocol 1: Enzymatic Synthesis of (R)-Mandelonitrile
Materials:
-
Benzaldehyde
-
Potassium cyanide (KCN) or liquid hydrogen cyanide (HCN)
-
Citrate-phosphate buffer (e.g., 0.1 M, pH 4.0-5.5)
-
(R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus, free or immobilized)
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Reaction vessel with temperature control and stirring
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare the citrate-phosphate buffer at the optimal pH for the selected HNL.
-
Substrate Addition: Dissolve benzaldehyde in the buffer (if soluble) or in the organic phase of a biphasic system.
-
Enzyme Addition: Add the (R)-HNL preparation to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by the controlled addition of a solution of KCN or by bubbling HCN gas through the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots from the organic phase and analyzing for conversion and enantiomeric excess by chiral HPLC or GC.
-
Work-up: Once the desired conversion is reached, stop the reaction by separating the phases (if biphasic) or by quenching with an acidic solution. Extract the product with an organic solvent.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude (R)-mandelonitrile.
Protocol 2: Enzymatic Synthesis of (R)-4-Hydroxymandelonitrile
This protocol is adapted from the synthesis using PaHNL.[10]
Materials:
-
4-Hydroxybenzaldehyde
-
Hydrogen cyanide (HCN)
-
Aqueous buffer (pH 5.5)
-
Prunus amygdalus hydroxynitrile lyase (PaHNL)
-
Methyl tert-butyl ether (MTBE)
-
Stirred tank batch reactor
Procedure:
-
Reaction Setup: The reaction is performed in a biphasic system consisting of an aqueous buffer (17% of the total volume) and MTBE in a stirred tank reactor at 20°C.
-
Enzyme and Substrate Addition: The PaHNL is present in the aqueous phase at a concentration of 28.6 g/L. 4-hydroxybenzaldehyde is dissolved in the MTBE phase.
-
Reaction Initiation: Hydrogen cyanide is introduced into the reactor.
-
Reaction Progression: The reaction is stirred vigorously to ensure efficient mass transfer between the two phases.
-
Work-up and Analysis: The reaction is monitored and worked up as described in Protocol 1 to isolate the (R)-4-hydroxymandelonitrile.
Visualizing the Synthesis and Workflow
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Enzymatic synthesis pathways for (R)-mandelonitrile and (R)-4-hydroxymandelonitrile.
Caption: General experimental workflow for enzymatic cyanohydrin synthesis.
Conclusion and Future Outlook
Both mandelonitrile and 4-hydroxymandelonitrile are valuable chiral building blocks in asymmetric synthesis, with enzymatic methods using hydroxynitrile lyases being the state-of-the-art for their enantioselective preparation.
-
Mandelonitrile is a well-established and widely used synthon, though its inherent instability requires careful handling.
-
4-Hydroxymandelonitrile offers the advantages of potentially greater stability and an additional functional group for further synthetic manipulations. The available data indicates that it is an excellent substrate for many HNLs, and in some cases, may even exhibit enhanced reactivity compared to its non-hydroxylated counterpart.
The choice between these two cyanohydrins will ultimately depend on the specific requirements of the target molecule, the desired downstream chemistry, and the availability of a suitable HNL with high activity and selectivity for the chosen substrate. As the field of biocatalysis continues to advance, with the discovery of new HNLs and the engineering of existing ones, the synthetic utility of both mandelonitrile and 4-hydroxymandelonitrile is poised to expand even further, providing chemists with an increasingly powerful toolkit for the construction of complex chiral molecules.
References
- Asano, Y., & Kawahara, K. (2016). A mutant of S-hydroxynitrile lyase from Baliospermum montanum with improved enantioselectivity. Journal of Biotechnology, 231, 153-158.
- Dadashipour, M., et al. (2011). A new S-hydroxynitrile lyase from Baliospermum montanum (BmHNL). Applied Microbiology and Biotechnology, 90(5), 1487-1497.
- Fechter, M. H., & Griengl, H. (2004). Hydroxynitrile Lyases: Biological Sources and Application as Biocatalysts. Food Technology and Biotechnology, 42(4), 287-294.
- Fesko, K., & Gruber-Khadjawi, M. (2013). Hydroxynitrile lyases in the synthesis of enantiopure cyanohydrins. Biotechnology and Genetic Engineering Reviews, 29(1), 65-98.
- Hulshof, L. A., et al. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 79(3), 329-337.
- Jangir, R., et al. (2018). Biocatalytic potential of crude lysate of Baliospermum montanum hydroxynitrile lyase (BmHNL) for the synthesis of (S)-cyanohydrins. Biocatalysis and Agricultural Biotechnology, 16, 529-535.
- Kiziak, C., et al. (2007). Comparative analysis of the conversion of mandelonitrile and 2-phenylpropionitrile by a large set of variants generated from a nitrilase originating from Pseudomonas fluorescens EBC191. Applied and Environmental Microbiology, 73(21), 7064-7073.
- Lauble, H., et al. (2002). Structure determinants of substrate specificity of hydroxynitrile lyase from Manihot esculenta. Protein Science, 11(12), 3042-3051.
- Martínková, L., & Křen, V. (2018). Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. Applied Microbiology and Biotechnology, 102(20), 8565-8577.
- Sosedov, O., & Stolz, A. (2015). Simultaneous expression of an arylacetonitrilase from Pseudomonas fluorescens and a (S)-oxynitrilase from Manihot esculenta in Pichia pastoris for the production of (S)-mandelic acid. Journal of Biotechnology, 214, 19-26.
- Ueatrongchit, T., et al. (2010). A new type of hydroxynitrile lyase from Passiflora edulis: purification, characterization, and application in asymmetric synthesis of (R)-mandelonitrile. Applied Microbiology and Biotechnology, 88(4), 921-930.
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A Comparative Guide for Researchers and Drug Development Professionals: Biocatalytic vs. Chemical Synthesis of 4-Hydroxymandelonitrile
In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficiency, cost-effectiveness, and sustainability is paramount. The production of chiral intermediates, such as 4-hydroxymandelonitrile, a key building block for various pharmaceuticals, exemplifies the critical choice between traditional chemical routes and modern biocatalytic approaches.[1][2][3] This guide provides an in-depth, objective comparison of these two synthetic strategies, supported by experimental data and field-proven insights to inform your process development decisions.
Introduction: The Significance of 4-Hydroxymandelonitrile
4-Hydroxymandelonitrile is a versatile chiral intermediate whose value lies in its dual functional groups: a hydroxyl and a nitrile. This structure allows for a variety of subsequent chemical transformations, making it a crucial precursor in the synthesis of a range of biologically active molecules. The chirality of this molecule is of particular importance, as the stereochemistry of pharmaceutical ingredients often dictates their efficacy and safety.[1]
Section 1: The Conventional Approach - Chemical Synthesis
The traditional chemical synthesis of 4-hydroxymandelonitrile relies on the nucleophilic addition of a cyanide anion to the carbonyl group of 4-hydroxybenzaldehyde.[4] This method, while straightforward in principle, presents several inherent challenges that impact its overall cost-effectiveness and environmental footprint.
Reaction Mechanism and Inherent Limitations
The core of the chemical synthesis is the reaction of 4-hydroxybenzaldehyde with a cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN), often in the presence of an acid.
Caption: Chemical synthesis pathway to 4-hydroxymandelonitrile.
A significant drawback of this approach is the lack of stereocontrol, resulting in a racemic mixture of (R)- and (S)-4-hydroxymandelonitrile.[5] For applications requiring a specific enantiomer, a subsequent resolution step is necessary. This additional step, often involving chiral resolving agents, not only complicates the process but also theoretically halves the maximum yield of the desired enantiomer, immediately impacting the process economics.[5]
Experimental Protocol: A Representative Chemical Synthesis
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-hydroxybenzaldehyde in a suitable organic solvent.
-
Cyanide Addition: Slowly add a solution of sodium cyanide to the reaction mixture.
-
Acidification: Carefully add an acid (e.g., hydrochloric acid) dropwise to catalyze the reaction.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, quench the reaction and perform an aqueous workup to remove unreacted reagents.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product is a racemic mixture.
-
Resolution (if required): Employ a chiral resolution technique, such as diastereomeric salt formation with a chiral amine, followed by separation and liberation of the desired enantiomer.
Cost-Benefit Analysis of the Chemical Route
| Parameter | Assessment | Rationale & Supporting Data |
| Raw Material Cost | Moderate | 4-hydroxybenzaldehyde is readily available at prices ranging from approximately $500 to $1000 per kilogram.[6] Sodium cyanide is also a commodity chemical, with prices around $193 per kilogram. |
| Catalyst Cost | Low to Moderate | Acid catalysts are generally inexpensive. However, the cost of chiral resolving agents for the resolution step can be substantial. |
| Yield & Purity | Low (for enantiopure product) | The initial reaction may have a high yield of the racemic product. However, the subsequent resolution step limits the theoretical yield of a single enantiomer to 50%.[5] Purity is dependent on the efficiency of purification steps. |
| Process Complexity | High | The necessity of a resolution step for chiral applications adds significant complexity to the overall process, increasing processing time and labor costs.[5][7] |
| Environmental Impact | High | The use of highly toxic cyanide salts poses significant environmental and safety risks.[8][9] Accidental spills can lead to severe contamination of soil and water.[8] Disposal of cyanide-containing waste streams is also a major concern and is heavily regulated.[10] |
| Safety Concerns | High | Sodium cyanide is highly toxic and requires stringent handling procedures to prevent exposure.[8] The generation of hydrogen cyanide gas during the reaction is a significant hazard.[10] |
Section 2: The Green Alternative - Biocatalytic Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds.[2][11] For 4-hydroxymandelonitrile, the use of hydroxynitrile lyase (HNL) enzymes offers a direct and highly enantioselective route.[12][13]
Enzymatic Precision: The Hydroxynitrile Lyase (HNL) Advantage
HNLs catalyze the asymmetric addition of hydrogen cyanide to aldehydes, producing enantiomerically enriched cyanohydrins.[13] This high degree of selectivity eliminates the need for a resolution step, streamlining the entire process.[5][7]
Caption: Biocatalytic synthesis of (R)-4-hydroxymandelonitrile.
Experimental Protocol: A Representative Biocatalytic Synthesis
A study on the synthesis of (R)-4-hydroxymandelonitrile using Prunus amygdalus hydroxynitrile lyase in a biphasic system of aqueous buffer and methyl tert-butyl ether (MTBE) provides a well-documented example.[14]
-
Reaction Setup: Prepare a biphasic system in a stirred tank reactor with an aqueous buffer (pH 5.5) and MTBE. The optimal aqueous phase volume is around 17% of the total volume.[14]
-
Enzyme Addition: Add the HNL enzyme to the aqueous phase. A concentration of 28.6 g/L of the aqueous phase has been shown to be effective.[14]
-
Substrate and Reagent Addition: Add 4-hydroxybenzaldehyde to the MTBE phase and the cyanide source (e.g., HCN) to the reaction mixture.
-
Reaction Conditions: Maintain the temperature at 20°C with stirring.[14]
-
Reaction Monitoring: Monitor the conversion of 4-hydroxybenzaldehyde and the enantiomeric excess (e.e.) of the product by chiral HPLC.
-
Workup and Purification: After the reaction reaches the desired conversion, separate the organic phase containing the product. The product can be isolated by evaporation of the solvent.
This optimized process can achieve a 90% conversion of 4-hydroxybenzaldehyde into (R)-4-hydroxymandelonitrile with an impressive 95% enantiomeric excess.[14] Other studies have reported achieving over 99% e.e.[15]
Cost-Benefit Analysis of the Biocatalytic Route
| Parameter | Assessment | Rationale & Supporting Data |
| Raw Material Cost | Moderate | The cost of 4-hydroxybenzaldehyde is the same as in the chemical route. The cyanide source is also required. |
| Catalyst Cost | Initially High, but Potentially Lower Overall | The initial cost of enzymes can be higher than traditional chemical catalysts.[16][17] However, advancements in enzyme immobilization allow for catalyst recycling, which can significantly reduce the overall cost per batch.[18][19] The cost of custom-engineered enzymes has also decreased in recent years.[20] |
| Yield & Purity | High | Biocatalytic routes can achieve high conversions (e.g., 90%) and excellent enantiomeric purity (e.g., >95% e.e.) in a single step, eliminating the 50% yield loss associated with the resolution of a racemic mixture.[14][21] |
| Process Complexity | Low to Moderate | The process is significantly simplified by the elimination of the resolution step.[7] Downstream processing can also be less complex due to the higher purity of the crude product.[22][23] |
| Environmental Impact | Low | Biocatalytic reactions are conducted under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption.[18] They often use water as a solvent and generate less hazardous waste compared to chemical synthesis.[24] |
| Safety Concerns | Moderate | While a cyanide source is still used, the overall process is generally safer due to the milder reaction conditions and reduced use of harsh chemicals.[7] |
Section 3: Head-to-Head Comparison and Future Outlook
| Feature | Chemical Synthesis | Biocatalytic Synthesis | Advantage |
| Stereoselectivity | Produces racemic mixture | Highly enantioselective | Biocatalysis |
| Yield (Enantiopure) | Low (max 50% after resolution) | High (e.g., 90%) | Biocatalysis |
| Process Steps | Multiple, including resolution | Single step for chiral product | Biocatalysis |
| Reaction Conditions | Often harsh (temperature, pH) | Mild (ambient temp., neutral pH) | Biocatalysis |
| Environmental Footprint | High (toxic reagents, waste) | Low (biodegradable catalyst, less waste) | Biocatalysis |
| Initial Catalyst Cost | Generally low | Can be high | Chemical |
| Overall Process Cost | Potentially high due to low yield and complex processing | Can be lower due to higher yield and simplified process | Biocatalysis |
Expert Insights and Recommendations
For the synthesis of enantiopure 4-hydroxymandelonitrile, the biocatalytic route offers clear and compelling advantages over traditional chemical synthesis. The ability to achieve high yield and high enantiomeric excess in a single, environmentally friendly step makes it a superior choice for both economic and sustainable manufacturing.[7][11] While the initial investment in enzymes may be a consideration, the long-term benefits of a streamlined process, reduced waste, and a safer working environment often outweigh this initial cost.[20][24]
As enzyme engineering and immobilization technologies continue to advance, the cost-effectiveness and robustness of biocatalytic processes will only improve, further solidifying their position as the preferred method for the synthesis of chiral pharmaceuticals and their intermediates.[18][20]
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A Senior Application Scientist's Guide to the Comparative Performance of Chiral Stationary Phases for Mandelonitrile Separation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of mandelonitrile is a critical step in the synthesis and quality control of numerous pharmaceutical compounds.[1] As a key chiral intermediate, ensuring the enantiomeric purity of mandelonitrile is paramount for the efficacy and safety of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the gold standard for this application, with polysaccharide-based columns being particularly prevalent due to their wide-ranging applicability and high resolving power.[1][2]
This guide provides an in-depth, objective comparison of the performance of various CSPs for the separation of (R)- and (S)-mandelonitrile enantiomers. By synthesizing technical data with practical insights, this document will empower you to make informed decisions in the selection and optimization of your chiral separation methods.
Understanding the Analyte: Mandelonitrile
Mandelonitrile is an alpha-hydroxynitrile, and its chirality arises from the stereocenter at the carbon atom bonded to the hydroxyl and cyano groups. The (R)- and (S)-enantiomers are crucial precursors for enantiomerically pure mandelic acid and its derivatives, which are vital building blocks in drug development.[3] The distinct pharmacological and toxicological profiles of different enantiomers in a final drug product necessitate their stringent separation and analysis.[3][4]
Figure 1: Mandelonitrile Enantiomers
Caption: Chemical structures of (R)- and (S)-mandelonitrile.
Major Classes of Chiral Stationary Phases for Mandelonitrile Separation
The successful separation of enantiomers via HPLC is fundamentally dependent on the selection of an appropriate CSP.[1] The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.[5] For mandelonitrile, polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs are the most relevant classes.
1. Polysaccharide-Based CSPs:
These are the most widely used CSPs for a broad range of chiral compounds, including mandelonitrile.[1][6] They are typically derivatives of cellulose or amylose, where the hydroxyl groups are derivatized with carbamates or esters.[7][8]
-
Mechanism of Chiral Recognition: The chiral recognition mechanism is complex and involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[5] The precise nature of these interactions is influenced by the specific derivative and the mobile phase composition.
-
Coated vs. Immobilized: Polysaccharide-based CSPs are available in two main formats: coated and immobilized.[7]
-
Coated CSPs: The chiral selector is physically adsorbed onto the silica support. While often providing excellent enantioselectivity, their solvent compatibility is limited.[9]
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica support, offering greater solvent versatility and robustness.[7][10] This expanded solvent choice can be crucial for optimizing difficult separations.[9]
-
2. Cyclodextrin-Based CSPs:
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[11]
-
Mechanism of Chiral Recognition: The primary mechanism involves the formation of inclusion complexes, where the aromatic ring of mandelonitrile fits into the hydrophobic cavity of the cyclodextrin.[5][11] Secondary interactions, such as hydrogen bonding with the hydroxyl groups on the rim of the cyclodextrin, also contribute to chiral discrimination.[12]
3. Pirkle-Type (Brush-Type) CSPs:
Developed by William H. Pirkle, these CSPs consist of small chiral molecules covalently bonded to a silica support.[13]
-
Mechanism of Chiral Recognition: Chiral recognition is based on the "three-point interaction" model, which requires at least three simultaneous interactions between the analyte and the CSP.[4] For mandelonitrile, these interactions typically involve π-π stacking between the aromatic rings of the analyte and the CSP, hydrogen bonding, and dipole-dipole interactions.[13][14] Pirkle-type CSPs can be further classified as π-electron acceptors, π-electron donors, or a combination of both.
Comparative Performance Data
The selection of the optimal CSP is a critical decision in developing a robust analytical method for mandelonitrile enantiomers.[1] The following table summarizes the performance of several common polysaccharide-based CSPs under normal-phase conditions. This data, compiled from various studies, provides a comparative overview to guide your column selection process.[1]
| Chiral Stationary Phase (CSP) | Column Name | Mobile Phase (v/v) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Selectivity (α) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | 8.5 | 10.2 | 2.1 | 1.20 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 12.1 | 14.5 | 2.5 | 1.19 |
| Cellulose tris(4-methylbenzoate) | Chiralcel® OJ-H | n-Hexane/Isopropanol (95:5) | 15.8 | 18.3 | 1.9 | 1.16 |
Note: The performance of a given CSP is highly dependent on the specific chromatographic conditions, including mobile phase composition, flow rate, and temperature.[15] The data presented here should be considered a starting point for method development.
Experimental Protocols
Reproducible and adaptable chiral separation methods are built upon detailed methodologies.[1] The following provides a general protocol for the chiral HPLC separation of mandelonitrile enantiomers.
General Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.[1]
-
Column Dimensions: 250 mm x 4.6 mm i.d., 5 µm particle size is commonly used.[1]
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.[1][16]
-
Temperature: Ambient temperature (e.g., 25 °C) is generally sufficient.[1]
-
Detection: UV detection at 220 nm or 254 nm is appropriate for mandelonitrile.[1][16]
-
Injection Volume: 10-20 µL.[1]
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.[1]
Step-by-Step Methodologies:
Method 1: Chiralcel® OD-H
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v).
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the mandelonitrile sample solution.
-
Detection: Monitor the elution of the enantiomers at 254 nm.
Method 2: Chiralpak® AD-H
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v).[1]
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the mandelonitrile sample solution.
-
Detection: Monitor the elution of the enantiomers at 254 nm.[1]
Method 3: Chiralcel® OJ-H
-
Column: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)), 250 mm x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Prepare a mobile phase of n-Hexane/Isopropanol (95:5, v/v).[1]
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the mandelonitrile sample solution.
-
Detection: Monitor the elution of the enantiomers at 220 nm.[1]
Workflow and Logic Visualization
A systematic approach is crucial for successful chiral method development. The following diagrams illustrate the general workflow and the relationship between different CSP types.
Figure 2: General Workflow for Chiral HPLC Analysis
Caption: General workflow for chiral HPLC analysis of mandelonitrile.[1]
Figure 3: Relationship Between Polysaccharide CSPs and Mandelonitrile Analysis
Caption: Relationship between CSPs and mandelonitrile analysis.[1]
Conclusion
The polysaccharide-based CSPs, Chiralcel® OD-H, Chiralpak® AD-H, and Chiralcel® OJ-H, all demonstrate effective separation of (R)- and (S)-mandelonitrile enantiomers under normal-phase HPLC conditions.[1] The choice of a specific column will be guided by factors such as desired retention times, resolution, and specific selectivity for potential impurities.[1] The experimental protocols and workflows provided in this guide offer a robust foundation for researchers to develop and implement reliable chiral separation methods for this important pharmaceutical intermediate.[1]
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¹H and ¹³C NMR spectral data comparison of substituted aromatic nitriles
A Senior Application Scientist's Guide to ¹H and ¹³C NMR Spectral Analysis of Substituted Aromatic Nitriles
Introduction: Decoding Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the structural elucidation of organic molecules. For researchers in materials science and drug development, aromatic nitriles represent a critical class of compounds, serving as versatile synthetic intermediates and core components of functional molecules. The electronic environment of these structures, dictated by the substituents on the aromatic ring, profoundly influences their reactivity and properties. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral data of substituted aromatic nitriles, grounded in the fundamental principles of electronic effects and supported by field-proven experimental protocols. Our objective is to move beyond mere data reporting and equip fellow scientists with the causal understanding needed to interpret spectra and predict chemical shifts with confidence.
The Spectroscopic Baseline: Unsubstituted Benzonitrile
Before delving into the effects of substituents, we must establish a reference. Benzonitrile (C₆H₅CN) provides the foundational spectral data upon which our comparisons will be built. The nitrile group (-CN) is a moderately electron-withdrawing group, which influences the chemical shifts of the aromatic protons and carbons.
-
¹H NMR: The protons of the benzene ring in benzonitrile appear as a complex multiplet, but generally, the ortho-protons (H-2, H-6) are the most deshielded due to their proximity to the anisotropic and electron-withdrawing nitrile group. The meta (H-3, H-5) and para (H-4) protons appear further upfield.
-
¹³C NMR: The most notable feature is the quaternary carbon of the nitrile group (C≡N), which typically resonates in the 110-120 ppm range.[1][2] The ipso-carbon (C-1), directly attached to the nitrile, is significantly deshielded.
Table 1: Baseline NMR Data for Benzonitrile in CDCl₃
| Nucleus | Atom Position | Chemical Shift (δ, ppm) |
| ¹H | H-2, H-6 (ortho) | ~7.58-7.62 |
| ¹H | H-3, H-5 (meta) | ~7.45-7.50 |
| ¹H | H-4 (para) | ~7.52-7.56 |
| ¹³C | C-1 (ipso) | ~112.4 |
| ¹³C | C-2, C-6 (ortho) | ~132.2 |
| ¹³C | C-3, C-5 (meta) | ~129.0 |
| ¹³C | C-4 (para) | ~132.7 |
| ¹³C | -C≡N | ~118.7 |
| Note: Exact shifts can vary slightly based on solvent and concentration. Data compiled from various sources.[3][4][5] |
The Physics of Substitution: Modulating the Magnetic Environment
Substituents alter the electron distribution within the aromatic ring through two primary mechanisms: inductive and resonance effects.[6] Understanding these is crucial for predicting spectral changes.
-
Inductive Effects: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Electronegative groups (like -NO₂) pull electron density away from the ring (electron-withdrawing, -I), causing a general deshielding (downfield shift) of nearby nuclei. Electropositive or electron-releasing groups (like alkyl groups) donate electron density (+I), causing shielding (upfield shift).[6]
-
Resonance Effects: This effect is transmitted through the pi (π) system and involves the delocalization of electrons via p-orbital overlap.[6]
-
Electron-Donating Groups (EDGs) , such as -OCH₃ or -NH₂, possess a lone pair of electrons that can be delocalized into the ring (+R effect). This increases electron density, particularly at the ortho and para positions, causing significant shielding (upfield shift) at these sites.
-
Electron-Withdrawing Groups (EWGs) , such as -NO₂ or -CHO, pull electron density out of the ring (-R effect). This creates a partial positive charge, most pronounced at the ortho and para positions, leading to strong deshielding (downfield shift).[6]
-
Caption: Electronic effects of substituents on an aromatic ring.
Comparative Spectral Analysis: Case Studies
To illustrate these principles, we will compare the spectra of benzonitrile with three archetypal substituted derivatives: one with a strong EDG (4-methoxybenzonitrile), one with a strong EWG (4-nitrobenzonitrile), and one exhibiting an ortho-effect (2-methylbenzonitrile).
Case Study 1: The Electron-Donating Group (-OCH₃)
The methoxy group in 4-methoxybenzonitrile (p-anisole nitrile) is a powerful electron-donating group through resonance (+R) but is electron-withdrawing inductively (-I). The resonance effect dominates, leading to a net increase in electron density in the ring, particularly at the ortho and para positions relative to the methoxy group.
-
¹H NMR Analysis: Compared to benzonitrile, the protons ortho to the -OCH₃ group (H-3, H-5) are significantly shielded (shifted upfield) due to the strong +R effect. The protons meta to the -OCH₃ group (H-2, H-6) are less affected and their final position is a balance between the deshielding from the adjacent -CN group and mild shielding from the -OCH₃ group.
-
¹³C NMR Analysis: The carbon atoms ortho and para to the -OCH₃ group experience significant shielding. The para-carbon (C-4, attached to the nitrile) is strongly shielded, and the ortho-carbons (C-3, C-5) are even more so. The ipso-carbon attached to the methoxy group (C-1) is deshielded due to the electronegativity of the oxygen atom.[7]
Case Study 2: The Electron-Withdrawing Group (-NO₂)
The nitro group in 4-nitrobenzonitrile is a potent electron-withdrawing group through both resonance (-R) and induction (-I). This drastically reduces electron density in the ring, especially at the ortho and para positions relative to the nitro group.
-
¹H NMR Analysis: All aromatic protons are shifted downfield compared to benzonitrile. The protons ortho to the nitro group (H-3, H-5) are strongly deshielded. The protons meta to the nitro group (H-2, H-6) are also deshielded but to a lesser extent.[8][9]
-
¹³C NMR Analysis: The reduced electron density leads to a general deshielding of all ring carbons. The effect is most pronounced for the carbons ortho (C-3, C-5) and para (C-1, attached to the nitrile) to the nitro group. The carbon bearing the nitro group (C-4) is highly deshielded.[8][10]
Case Study 3: The Ortho-Effect (-CH₃)
The methyl group in 2-methylbenzonitrile (o-tolunitrile) is a weak electron-donating group through induction (+I) and hyperconjugation. Its primary influence, however, comes from its steric presence in the ortho position, which can affect the conformation and electronic environment of the nearby nitrile group.
-
¹H NMR Analysis: The aromatic signals become more complex and spread out. The proton adjacent to both substituents (H-6) is often the most deshielded due to the combined steric and electronic effects. The methyl protons themselves appear as a characteristic singlet around 2.4-2.5 ppm.
-
¹³C NMR Analysis: The ipso-carbon attached to the methyl group (C-2) is deshielded. The chemical shift of the nitrile carbon may be slightly altered compared to benzonitrile due to the steric interaction with the ortho-methyl group.[11]
Data Summary and Predictive Trends
The following table summarizes the experimental ¹H and ¹³C NMR data for our selected compounds, providing a clear quantitative comparison.
Table 2: Comparative ¹H and ¹³C NMR Data of Substituted Benzonitriles (in CDCl₃)
| Compound | Substituent | Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) |
| Benzonitrile | -H | H-2,6 / C-2,6 | ~7.60 | ~132.2 |
| H-3,5 / C-3,5 | ~7.48 | ~129.0 | ||
| H-4 / C-4 | ~7.54 | ~132.7 | ||
| - / C-1 (ipso) | - | ~112.4 | ||
| - / -C≡N | - | ~118.7 | ||
| 4-Methoxybenzonitrile | 4-OCH₃ (EDG) | H-2,6 / C-2,6 | ~7.58 | ~133.9 |
| H-3,5 / C-3,5 | ~6.95 | ~114.7 | ||
| - / C-4 (ipso-CN) | - | ~103.9 | ||
| - / C-1 (ipso-OMe) | - | ~162.8 | ||
| - / -C≡N | - | ~119.2 | ||
| 4-Nitrobenzonitrile | 4-NO₂ (EWG) | H-2,6 / C-2,6 | ~7.89 | ~133.4 |
| H-3,5 / C-3,5 | ~8.35 | ~124.2 | ||
| - / C-1 (ipso-CN) | - | ~118.2 | ||
| - / C-4 (ipso-NO₂) | - | ~150.0 | ||
| - / -C≡N | - | ~116.7 | ||
| 2-Methylbenzonitrile | 2-CH₃ | Aromatic H's | ~7.20-7.55 (m) | ~126.2-132.8 |
| - / C-1 (ipso-CN) | - | ~112.9 | ||
| - / C-2 (ipso-Me) | - | ~140.0 | ||
| - / -C≡N | - | ~118.0 | ||
| Note: Data compiled from multiple sources and databases for illustrative purposes.[3][4][5][7][8][9][11] Actual values may vary. |
Field-Proven Experimental Protocols
The quality of NMR data is critically dependent on meticulous sample preparation and appropriate acquisition parameter selection.
Protocol 1: NMR Sample Preparation
A self-validating protocol ensures that the resulting spectrum is free from artifacts caused by poor sample quality.
-
Material Weighing: For ¹H NMR, accurately weigh 1-5 mg of the aromatic nitrile.[12] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-30 mg is required.[12]
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is suitable for most nonpolar aromatic nitriles. Ensure the solvent's residual peak does not obscure regions of interest.
-
Dissolution: In a clean, dry vial, dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent.[13][14] Gentle vortexing can aid dissolution.
-
Filtration (Critical Step): To remove any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines, filter the solution.[12] Push the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.[13]
Protocol 2: NMR Data Acquisition
The following parameters are a robust starting point for routine analysis on a 400 or 500 MHz spectrometer.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Acquisition:
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard 30-degree pulse sequence (e.g., zg30 on Bruker systems).
-
Acquisition Time (AQ): Set to 2-4 seconds for good resolution.[15][16]
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.[15]
-
Number of Scans (NS): 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., zgpg30).
-
Spectral Width (SW): Ensure the spectral width covers the entire expected range (e.g., 0-220 ppm).
-
Acquisition Time (AQ): Set to 1-2 seconds.[17]
-
Relaxation Delay (D1): Use a 2-5 second delay to allow for adequate relaxation of quaternary carbons.[17]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 1024 or more) is necessary.[17][18]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.[19]
Conclusion
The ¹H and ¹³C NMR spectra of substituted aromatic nitriles are rich with information, directly reflecting the electronic nature of the substituents. By understanding the interplay of inductive and resonance effects, researchers can move from simple pattern recognition to a predictive analysis of these important molecules. Electron-donating groups typically cause upfield shifts (shielding) at the ortho and para positions, while electron-withdrawing groups cause downfield shifts (deshielding). Adherence to rigorous sample preparation and data acquisition protocols is paramount to obtaining high-quality, interpretable data. This guide serves as a foundational tool, enabling scientists to leverage NMR spectroscopy to its full potential in the structural characterization of aromatic nitriles.
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A Senior Application Scientist's Guide to Raman Spectroscopy for Polymorphism and Small-Molecule Binding Analysis
In the landscape of pharmaceutical development and molecular research, the precise characterization of molecular structure and interactions is paramount. Among the arsenal of analytical techniques, Raman spectroscopy has emerged as a powerful, non-destructive tool offering deep insights into the nuances of polymorphism and the dynamics of small-molecule binding.[1][2] This guide, crafted from a Senior Application Scientist's perspective, eschews rigid templates to provide a nuanced, in-depth exploration of how to leverage Raman spectroscopy for these critical applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Power of Inelastic Scattering: Why Raman Spectroscopy?
At its core, Raman spectroscopy probes the vibrational, rotational, and other low-frequency modes of a molecule.[3] When monochromatic light, typically from a laser, interacts with a sample, most of it scatters elastically (Rayleigh scattering), with no change in energy. However, a tiny fraction of the light, about 1 in 10 million photons, scatters inelastically (Raman scattering).[4] This inelastic scattering involves an exchange of energy between the photons and the molecule's vibrational modes, resulting in scattered light with a different frequency. This frequency shift, known as the Raman shift, is unique to the specific molecular bonds and their environment, providing a "molecular fingerprint" of the sample.[5][6]
This fundamental principle gives Raman spectroscopy several key advantages, particularly in the pharmaceutical realm:
-
High Specificity: The detailed vibrational information allows for the differentiation of molecules with very similar structures, such as polymorphs.[7]
-
Minimal Sample Preparation: Often, no sample preparation is required, minimizing the risk of altering the sample's physical form, a crucial consideration for polymorphism studies.[7][8]
-
Non-Destructive Analysis: The technique is non-invasive, allowing the sample to be analyzed in its native state and preserved for further investigation.[3][5]
-
Aqueous System Compatibility: Water is a weak Raman scatterer, making Raman spectroscopy exceptionally well-suited for analyzing aqueous solutions and biological samples, a significant advantage over infrared (IR) spectroscopy.[8]
Part 1: Unmasking the Chameleon - Polymorphism Analysis
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development.[9][10] Different polymorphs of an active pharmaceutical ingredient (API) can exhibit significant variations in physical properties such as solubility, dissolution rate, stability, and bioavailability, which can profoundly impact a drug's efficacy and safety.[7][11][12] Therefore, the ability to identify, quantify, and control polymorphism is a regulatory and therapeutic necessity.
The Raman Advantage in Polymorph Discrimination
Raman spectroscopy excels at differentiating polymorphs because the subtle differences in crystal lattice structure and intermolecular interactions between different forms lead to distinct changes in their vibrational spectra.[9][11] These differences manifest as shifts in peak positions, changes in peak intensities, and the appearance or disappearance of specific Raman bands. The high spectral resolution of modern Raman instruments is crucial for detecting these subtle spectral variations.[9][10][11]
While X-ray diffraction (XRD) is considered the "gold standard" for determining crystal structure, Raman spectroscopy offers a complementary and often more convenient method for routine screening and characterization.[10][11] Unlike XRD, Raman can also analyze amorphous materials.[9][13]
Comparative Analysis: Raman Spectroscopy vs. Other Techniques for Polymorphism
| Technique | Principle | Advantages | Disadvantages |
| Raman Spectroscopy | Inelastic light scattering from molecular vibrations. | Non-destructive, minimal sample prep, high specificity, can analyze aqueous and amorphous samples, suitable for in-line monitoring.[5][7][8][12] | Can be affected by fluorescence, may require careful method development for quantitative analysis. |
| Powder X-Ray Diffraction (PXRD) | Diffraction of X-rays by the crystal lattice. | "Gold standard" for crystal structure determination, provides definitive identification.[10][11] | Requires crystalline sample, cannot analyze amorphous content, larger laboratory footprint.[9][13] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | Provides information on melting points, phase transitions, and stability.[14] | Does not provide direct structural information, can be destructive.[13] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Complementary to Raman, provides information on functional groups. | Strong water absorption limits analysis of aqueous samples, often requires more sample preparation. |
Experimental Workflow: Polymorphic Screening of an API
This protocol outlines a self-validating system for identifying and differentiating polymorphs of a new chemical entity (NCE).
Caption: Experimental workflow for polymorphic screening using Raman spectroscopy.
Quantitative Analysis of Polymorphic Mixtures
Beyond simple identification, Raman spectroscopy can be used for the quantitative analysis of polymorphic mixtures.[15] This is crucial for quality control, ensuring the desired polymorphic form is present in the final drug product within specified limits. The intensity of a Raman peak is proportional to the concentration of the corresponding component. By creating calibration curves using mixtures of known polymorphic composition, the percentage of each polymorph in an unknown sample can be determined. Principal Component Analysis (PCA) can be a powerful tool for analyzing the Raman spectra of these mixtures to achieve sensitive quantification.[15]
Part 2: Illuminating Molecular Handshakes - Small-Molecule Binding Analysis
Understanding the interactions between small molecules (ligands) and their biological targets, typically proteins, is the cornerstone of modern drug discovery. These interactions govern a drug's efficacy and specificity. Raman spectroscopy provides a label-free method to probe these binding events by detecting subtle changes in the vibrational modes of either the ligand or the protein upon complex formation.[16]
Probing the Binding Event with Raman
The binding of a small molecule to a protein can induce a variety of changes that are detectable by Raman spectroscopy:
-
Conformational Changes in the Protein: Ligand binding can alter the secondary and tertiary structure of a protein, leading to shifts in the Raman bands associated with the polypeptide backbone (e.g., amide I and III bands) and amino acid side chains.[17]
-
Changes in the Ligand's Vibrational Spectrum: The electronic environment of the ligand changes upon binding to the protein's active site. This can lead to shifts in the ligand's characteristic Raman peaks.[18]
-
Appearance of New Vibrational Modes: The formation of new intermolecular bonds, such as hydrogen bonds, between the ligand and the protein can give rise to new, low-frequency Raman bands.
Comparative Analysis: Raman Spectroscopy vs. Other Binding Analysis Techniques
| Technique | Principle | Advantages | Disadvantages |
| Raman Spectroscopy | Detects changes in molecular vibrations upon binding. | Label-free, provides structural information on both ligand and protein, can be used in solution.[16][19] | Can be challenging for weakly interacting systems, may require high concentrations, laser-induced heating can be a concern for sensitive proteins.[16] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during binding. | "Gold standard" for determining binding thermodynamics (Kd, ΔH, ΔS), label-free.[20][21] | Requires relatively large amounts of sample, may not be suitable for very high or very low affinity interactions.[21][22] |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding. | High sensitivity, provides real-time kinetic data (kon, koff), requires small sample volumes.[20] | Requires immobilization of one binding partner, can be prone to mass transport limitations and non-specific binding. |
| Fluorescence-Based Assays (e.g., FRET, Fluorescence Polarization) | Detects changes in fluorescence properties upon binding. | High sensitivity, suitable for high-throughput screening. | Requires labeling of one or both binding partners, which can potentially interfere with the interaction.[20] |
Experimental Workflow: Characterizing Protein-Ligand Interactions
This protocol details a systematic approach to studying small-molecule binding to a protein target. A recently developed technique called thermostable Raman interaction profiling (TRIP) addresses the issue of laser-induced heating by cooling the sample, enabling the study of live proteins.[16][23][24]
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A Comparative Guide to the Kinetic Properties of a Novel (R)-Hydroxynitrile Lyase from Pyrus communis
For researchers, scientists, and professionals in drug development, the discovery of novel enzymes with advantageous catalytic properties is a significant leap forward. The stereoselective synthesis of chiral cyanohydrins, crucial building blocks for many pharmaceuticals, heavily relies on the efficiency of (R)- and (S)-hydroxynitrile lyases (HNLs). This guide provides an in-depth analysis and comparison of the kinetic properties of a recently characterized (R)-hydroxynitrile lyase from the seeds of Pyrus communis (PycHNL), offering a valuable perspective on its potential in biocatalytic applications.[1][2][3]
Introduction to (R)-Hydroxynitrile Lyases: Nature's Catalyst for Chiral Synthesis
Hydroxynitrile lyases (HNLs) are a fascinating class of enzymes that play a crucial role in plant defense mechanisms through a process called cyanogenesis, where they catalyze the decomposition of cyanohydrins to release toxic hydrogen cyanide.[2][4] However, their true value in industrial biotechnology lies in the reverse reaction: the enantioselective addition of cyanide to an aldehyde or ketone, yielding a chiral cyanohydrin.[2][4][5] This biocatalytic route is often superior to traditional chemical methods, offering high enantioselectivity under mild reaction conditions.[6]
The focus of this guide, the novel (R)-HNL from Pyrus communis (PycHNL), belongs to the family of FAD-dependent HNLs, a characteristic it shares with the well-known HNL from almonds (Prunus amygdalus).[1][2] Understanding its kinetic profile is paramount to harnessing its full synthetic potential.
Kinetic Profile of the Novel (R)-Hydroxynitrile Lyase from Pyrus communis (PycHNL)
Recent research has shed light on the key kinetic parameters of PycHNL, revealing an enzyme with promising characteristics for biocatalysis. The enzyme, purified from pear seeds, is a heterodimer with subunits of 52 and 39 kDa.[1][2]
Key physicochemical and kinetic properties of PycHNL are summarized below:
| Parameter | Value | Significance in Biocatalysis |
| Optimal pH | 5.5 | Operating in a mildly acidic environment helps to suppress the non-enzymatic, racemic background reaction, thereby enhancing the enantiomeric excess of the product.[1][2][3] |
| Optimal Temperature | 30 °C | A moderate optimal temperature reduces energy costs in industrial processes and can improve enzyme stability over time.[1][2][3] |
| Km (for mandelonitrile) | 11.75 mM | The Michaelis constant (Km) reflects the enzyme's affinity for its substrate. A moderate Km suggests that the enzyme can achieve a significant reaction rate at non-saturating substrate concentrations.[1][2][3] |
| Vmax | 227.27 µmol/min/mg | The maximum reaction rate (Vmax) indicates a high catalytic throughput, which is desirable for efficient large-scale synthesis.[1][2][3] |
| kcat | 101.46 min-1 | The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit time, highlighting the catalytic efficiency of a single enzyme molecule.[1][2][3] |
| Enantiomeric Excess (ee) | 96.33% for (R)-mandelonitrile | High enantioselectivity is a critical parameter for the synthesis of chirally pure compounds, and PycHNL demonstrates excellent performance in this regard.[1][2][3] |
| Molar Conversion | 86.83% | A high molar conversion indicates that a large proportion of the substrate is converted to the desired product, leading to higher yields.[1][2][3] |
Comparative Analysis: PycHNL vs. Other (R)-Hydroxynitrile Lyases
To fully appreciate the potential of PycHNL, it is essential to compare its kinetic properties with those of other well-characterized (R)-HNLs. The following table provides a comparative overview.
| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Pyrus communis | 5.5 | 30 | 11.75 | 227.27 | 1.69 | 0.14 |
| Prunus amygdalus | 5.5 | N/A | 0.5 | 665.9 | 676.5 | 1353 |
| Manihot esculenta | 5.0 | N/A | 0.93 - 4.0 | 46.2 - 191.7 | N/A | N/A |
| Passiflora edulis | 4.0 | 10 | N/A | N/A | N/A | N/A |
From this comparison, several key insights emerge:
-
pH and Temperature Optima: PycHNL operates at a slightly higher optimal pH than the HNL from Passiflora edulis and a similar pH to the almond HNL.[1][2][3][5] Its optimal temperature of 30°C is a practical advantage for industrial applications.[1][2][3]
-
Substrate Affinity and Catalytic Efficiency: The HNL from Prunus amygdalus exhibits a significantly lower Km and a much higher kcat/Km value, indicating a higher substrate affinity and overall catalytic efficiency for mandelonitrile compared to PycHNL.[2] The HNL from Manihot esculenta also shows a lower Km.[7][8] However, the Vmax of PycHNL is notably high, suggesting a rapid conversion rate once the substrate is bound.[1][2][3]
Experimental Workflows: A Guide to Kinetic Characterization
To ensure scientific integrity, the protocols for characterizing an HNL must be robust and reproducible. Below are detailed methodologies for the key experiments discussed.
Experimental Workflow for Kinetic Characterization of an HNL
Caption: A generalized workflow for the kinetic characterization of a hydroxynitrile lyase.
Protocol 1: Spectrophotometric Enzyme Activity Assay
This protocol is foundational for determining the rate of the enzymatic reaction. The principle lies in monitoring the formation of the aldehyde product, which often has a distinct UV absorbance.
Causality: A continuous spectrophotometric assay is preferred for determining initial reaction rates as it allows for real-time monitoring of product formation, which is crucial for accurate Michaelis-Menten analysis.
Methodology:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., 50 mM citrate buffer, pH 5.5) and a known concentration of the cyanohydrin substrate (e.g., mandelonitrile).
-
Temperature Equilibration: Incubate the reaction mixture in a temperature-controlled spectrophotometer at the desired temperature (e.g., 30°C) for 5 minutes to ensure thermal equilibrium.
-
Initiation of Reaction: Add a small, known volume of the purified enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance at the wavelength corresponding to the aldehyde product (e.g., 249 nm for benzaldehyde).
-
Data Acquisition: Record the change in absorbance over time for a set period (e.g., 3-5 minutes).
-
Rate Calculation: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law and the molar extinction coefficient of the product.
Protocol 2: Determination of Michaelis-Menten Kinetic Parameters
This experiment is crucial for understanding the enzyme's affinity for its substrate (Km) and its maximum catalytic rate (Vmax).[9][10][11][12]
Causality: By systematically varying the substrate concentration and measuring the initial reaction rates, a saturation curve can be generated, from which the key kinetic parameters can be derived. This provides a quantitative measure of the enzyme's catalytic efficiency.
Methodology:
-
Series of Assays: Perform the enzyme activity assay as described in Protocol 1, but with a range of substrate concentrations, from well below to well above the expected Km.
-
Data Plotting: Plot the initial reaction velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Non-linear Regression: Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using a suitable software package to determine the values of Vmax and Km.
-
kcat Calculation: Calculate the turnover number (kcat) using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee)
This protocol is essential for quantifying the stereoselectivity of the HNL.[1][13][14]
Causality: Chiral High-Performance Liquid Chromatography (HPLC) separates the (R) and (S) enantiomers of the product, allowing for their individual quantification. This is the gold standard for determining the enantiomeric excess, a critical measure of the enzyme's performance in asymmetric synthesis.[1][13][14]
Methodology:
-
Sample Preparation: At the end of the enzymatic reaction, quench the reaction (e.g., by adding a small amount of acid) and extract the cyanohydrin product into an organic solvent (e.g., ethyl acetate). Dry the organic extract and redissolve the residue in the HPLC mobile phase.
-
Chromatographic Separation: Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H). Use an appropriate mobile phase (e.g., a mixture of n-hexane and isopropanol) to achieve baseline separation of the (R) and (S) enantiomers.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas of the (R) and (S) enantiomers.
-
ee Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] * 100, where [R] and [S] are the concentrations (or peak areas) of the (R) and (S) enantiomers, respectively.
Visualizing the Kinetic Comparison
Caption: A comparative visualization of the kinetic parameters of different (R)-HNLs.
Conclusion: A Promising New Biocatalyst with Practical Advantages
The novel (R)-hydroxynitrile lyase from Pyrus communis presents a valuable addition to the biocatalytic toolbox for the synthesis of chiral cyanohydrins. While it may not surpass the catalytic efficiency of the well-established almond HNL in all aspects, its favorable operational parameters, such as a moderate optimal temperature and a mildly acidic pH optimum, coupled with high enantioselectivity and conversion rates, make it an attractive candidate for industrial applications.
The detailed kinetic characterization and the comparative analysis provided in this guide offer researchers and drug development professionals the necessary insights to evaluate the potential of PycHNL for their specific synthetic needs. Further studies, including substrate scope analysis and immobilization for enhanced stability and reusability, will undoubtedly solidify its position as a robust and practical biocatalyst.
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Kumari, A., et al. (2025). Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties. Protein Expression and Purification, 235, 106785. [Link]
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ResearchGate. (2025). Exploring hydroxynitrile lyase activity in seed sources and characterisation of a novel hydroxynitrile lyase from Pyrus communis (Pear). [Link]
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ResearchGate. (2025). Purification, immobilization and characterization of (R)-hydroxynitrile lyase from Prunus amygdalus turcomanica seeds and their applicability for synthesis of enantiopure cyanohydrins. [Link]
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Chueskul, S., & Chulavatnatol, M. (1996). Properties of alpha-hydroxynitrile lyase from the petiole of cassava (Manihot esculenta Crantz). Archives of Biochemistry and Biophysics, 334(2), 401-405. [Link]
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Nuylert, A., et al. (2010). Hydroxynitrile lyase from Passiflora edulis: Purification, characteristics and application in asymmetric synthesis of (R)-mandelonitrile. Enzyme and Microbial Technology, 46(6), 469-474. [Link]
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Asano, Y., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27367-27376. [Link]
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White, W. L., & Sayre, R. T. (1998). Cyanogenesis in Cassava : The Role of Hydroxynitrile Lyase in Root Cyanide Production. Plant Physiology, 116(4), 1219–1225. [Link]
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ResearchGate. (2025). Hydroxynitrile Lyase from Arabidopsis thaliana: Identification of Reaction Parameters for Enantiopure Cyanohydrin Synthesis by Pure and Immobilized Catalyst. [Link]
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Santamaria, M. E., et al. (2021). Hydroxynitrile lyase defends Arabidopsis against Tetranychus urticae. Journal of Experimental Botany, 72(5), 1946–1959. [Link]
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Dadashipour, M., & Asano, Y. (2021). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis, 11(15), 9458-9484. [Link]
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ResearchGate. (2025). Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications. [Link]
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ResearchGate. (n.d.). Kinetic and structural properties of hydroxynitrile lyases from select species. [Link]
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Gruber, K., et al. (2004). The active site of hydroxynitrile lyase from Prunus amygdalus: modeling studies provide new insights into the mechanism of cyanogenesis. Journal of Molecular Biology, 339(3), 757-768. [Link]
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ResearchGate. (2025). Immobilized Arabidopsis thaliana Hydroxynitrile Lyase-Catalyzed Retro-Henry Reaction in the Synthesis of (S)-β-Nitroalcohols. [Link]
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Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 931-936. [Link]
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Motojima, F., et al. (2018). The crystal structure and catalytic mechanism of hydroxynitrile lyase from passion fruit, Passiflora edulis. The FEBS Journal, 285(2), 313-324. [Link]
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The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]
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ResearchGate. (n.d.). Stabilization of Hydroxynitrile Lyases from Two Variants of Passion Fruit, Passiflora edulis Sims and Passiflora edulis Forma flavicarpa, by C‐Terminal Truncation. [Link]
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Chen, Y. C., et al. (2020). Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex. The Journal of Biological Chemistry, 295(16), 5276–5287. [Link]
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Kumari, A., et al. (2025). Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties. Protein Expression and Purification, 235, 106785. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Wikipedia. (n.d.). Michaelis–Menten kinetics. [Link]
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ResearchGate. (2025). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. [Link]
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Semkova, V., et al. (2020). Michaelis-Menten Kinetics Measurements of Aldo-Keto Reductases for Various Substrates in Murine Tissue. STAR Protocols, 1(3), 100183. [Link]
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RCSB PDB. (n.d.). 1JU2: Crystal structure of the hydroxynitrile lyase from almond. [Link]
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TU Delft Repository. (2018). Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite. [Link]
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Ovid. (2014). Crosslinked enzyme aggregates of hydroxynitrile lyase partially purified from Prunus dulcis seeds and its application for the sy. [Link]
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Chemistry LibreTexts. (2024). Michaelis-Menten Kinetics. [Link]
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Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. [Link]
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A Tale of Two Syntheses: An In-Depth Comparison of Enzymatic and Chemical Routes to (R)-Mandelonitrile
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry. (R)-mandelonitrile stands as a critical chiral building block for a variety of pharmaceuticals, including (R)-mandelic acid, a key intermediate in the production of semisynthetic cephalosporins.[1][2] The choice of synthetic route to this valuable compound is a critical decision, balancing efficiency, stereoselectivity, and environmental impact. This guide provides an objective, in-depth comparison of the two primary approaches: traditional chemical synthesis and modern enzymatic catalysis.
At a Crossroads: The Fundamental Difference
The core challenge in synthesizing (R)-mandelonitrile lies in controlling the stereochemistry at the newly formed chiral center. The addition of a cyanide nucleophile to the prochiral carbonyl carbon of benzaldehyde can result in either the (R) or (S) enantiomer.
Chemical synthesis , the historical approach, typically involves the reaction of benzaldehyde with a cyanide source like potassium cyanide (KCN) or sodium cyanide (NaCN) under acidic or basic conditions.[1][3] While effective in producing mandelonitrile, this method inherently lacks stereocontrol, yielding a racemic mixture of both (R)- and (S)-enantiomers with an enantiomeric excess (ee) of 0%.[1][4] This necessitates a subsequent, often complex and yield-reducing, resolution step to isolate the desired (R)-enantiomer.
Enzymatic synthesis , on the other hand, offers a direct and elegant solution to the challenge of stereoselectivity.[5] This "green" approach utilizes a class of enzymes known as hydroxynitrile lyases (HNLs), also referred to as oxynitrilases, to catalyze the asymmetric addition of cyanide to benzaldehyde.[5][6] (R)-selective HNLs, such as those derived from bitter almonds (Prunus amygdalus), guide the cyanide attack to one face of the benzaldehyde molecule, resulting in the preferential formation of (R)-mandelonitrile with excellent enantiomeric excess, often exceeding 95%.[1][7]
Caption: Comparative workflow of chemical and enzymatic synthesis of (R)-mandelonitrile.
Head-to-Head: A Quantitative Comparison
The following table summarizes the key performance indicators for representative chemical and enzymatic synthesis routes to (R)-mandelonitrile, providing a clear, data-driven comparison.
| Parameter | Chemical Synthesis (Racemic) | Enzymatic Synthesis ((R)-selective) |
| Starting Materials | Benzaldehyde, Cyanide Source (e.g., NaCN, KCN, HCN) | Benzaldehyde, Cyanide Source (e.g., KCN, HCN) |
| Catalyst | Acid or Base | Hydroxynitrile Lyase (HNL) |
| Typical Yield | High (can exceed 99% for racemic product) | High (e.g., 98 mol%)[1] |
| Enantiomeric Excess (ee) | 0% (produces a racemic mixture)[4] | Excellent (>95% for (R)-enantiomer)[1][6] |
| Reaction Conditions | Often requires pH control and may involve organic solvents[1][4] | Mild conditions (e.g., ambient temperature, aqueous media)[6][8] |
| Environmental Impact | Use of toxic cyanide and potentially hazardous solvents.[1] | "Greener" approach with a biodegradable enzyme catalyst in aqueous media. |
| Process Complexity | Simple reaction setup, but requires a subsequent resolution step to isolate the desired enantiomer. | Single-step synthesis of the desired enantiomer; may require enzyme optimization. |
Delving Deeper: Experimental Protocols and Mechanistic Insights
Chemical Synthesis: The Classic Approach
The traditional chemical synthesis of mandelonitrile is a straightforward nucleophilic addition. However, the lack of a chiral influence results in a racemic product.
Experimental Protocol: Chemical Synthesis of Racemic Mandelonitrile
-
Bisulfite Adduct Formation: 15 g of benzaldehyde is vigorously stirred with 50 ml of a concentrated sodium bisulfite solution for 30 minutes. The crystalline bisulfite addition product is then filtered and washed with alcohol.[9]
-
Cyanide Addition: The washed bisulfite adduct is made into a thin paste with water. A 30% solution of 12 g of potassium cyanide is added all at once with vigorous stirring.[9]
-
Product Isolation: The oily mandelonitrile that separates is collected. The aqueous layer can be extracted with diethyl ether to recover any dissolved product. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield crude mandelonitrile.[1]
Causality Behind Experimental Choices:
-
Bisulfite Adduct: The formation of the bisulfite adduct is a classic method to purify benzaldehyde and facilitate the subsequent reaction with cyanide.
-
Vigorous Stirring: This is crucial to ensure efficient mixing of the reactants, especially in the heterogeneous reaction mixture.
Caption: A generalized workflow for the chemical synthesis of racemic mandelonitrile.
Enzymatic Synthesis: The "Green" and Enantioselective Route
The enzymatic synthesis of (R)-mandelonitrile leverages the exquisite stereocontrol of hydroxynitrile lyases. The reaction is typically carried out under mild conditions, making it an environmentally benign alternative.
Experimental Protocol: Enzymatic Synthesis of (R)-Mandelonitrile
-
Reaction Setup: In a reaction vessel, dissolve benzaldehyde in an organic solvent such as methyl tert-butyl ether (MTBE). Add a citrate buffer (e.g., 0.1 M, pH 4.0-5.5) to create a two-phase system.[7][10]
-
Enzyme Addition: Add the (R)-hydroxynitrile lyase (e.g., from Prunus amygdalus) to the reaction mixture and stir.[7]
-
Cyanide Addition: Slowly add a solution of potassium cyanide (KCN) in the citrate buffer to the reaction mixture. The acidic buffer generates HCN in situ.[7][10]
-
Reaction Monitoring: The reaction progress and the enantiomeric excess of the (R)-mandelonitrile product are monitored by taking samples from the organic phase and analyzing them using chiral HPLC.[11]
-
Workup and Purification: Once the reaction is complete, the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated to yield (R)-mandelonitrile with high enantiomeric excess.[1][4]
Causality Behind Experimental Choices:
-
Low pH (4.0-5.5): This is a critical parameter. A low pH is essential to suppress the non-enzymatic, base-catalyzed background reaction that produces racemic mandelonitrile.[5]
-
Two-Phase System: Using an aqueous-organic biphasic system helps to suppress the non-enzymatic reaction and can improve enzyme stability and reusability.[7]
-
Slow Cyanide Addition: This maintains a low concentration of free cyanide in the reaction mixture, which can inhibit the enzyme.[4]
Caption: A generalized workflow for the enzymatic synthesis of (R)-mandelonitrile.
Conclusion: A Clear Choice for Modern Synthesis
In contrast, enzymatic synthesis with hydroxynitrile lyases provides a direct, single-step, and highly enantioselective pathway to (R)-mandelonitrile.[1] This "green" methodology operates under mild conditions, achieves excellent yields and enantiomeric purity, and aligns with the principles of sustainable chemistry.[3] For the pharmaceutical and fine chemical industries, where enantiomeric purity is paramount, the enzymatic route is the superior and more strategic choice for the synthesis of (R)-mandelonitrile.
References
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- Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases.
- Benchchem. (n.d.). A Comparative Analysis of Chemical versus Enzymatic Synthesis of (R)-mandelonitrile.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of (R)-mandelonitrile from Benzaldehyde.
- Wikipedia. (2023, May 29). Mandelonitrile lyase.
- Benchchem. (n.d.). Technical Support Center: Synthesis of (R)-mandelonitrile.
- Lookchem. (n.d.). Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System.
- Yamazaki, Y., & Maeda, H. (1986). Enzymatic synthesis of optically pure (R)-(-)-mandelic acid and other 2-hydroxycarboxylic acids: screening for the enzyme, and its purification, characterization and use. Agric. Biol. Chem., 50, 2621-2631.
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- The Royal Society of Chemistry. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives.
- ResearchGate. (n.d.). Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings....
- Benchchem. (n.d.). The Strategic Use of (R)-mandelonitrile in the Synthesis of Enantiomerically Pure Molecules.
- ResearchGate. (n.d.). Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System | Request PDF.
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- ResearchGate. (n.d.). Asymmetric synthesis of (R)-mandelonitrile catalysed by (R)-oxynitrilase from almond in organic solvent.
- PrepChem.com. (n.d.). Preparation of mandelonitrile.
- Benchchem. (n.d.). Overcoming low enantioselectivity in (R)-mandelonitrile synthesis.
- ResearchGate. (n.d.). Parameters influencing asymmetric synthesis of ( R)-mandelonitrile by a novel ( R)-hydroxynitrile lyase from Eriobotrya japonica | Request PDF.
- Taylor & Francis. (2022). Mandelonitrile – Knowledge and References. In A. Nag (Ed.), Greener Synthesis of Organic Compounds, Drugs and Natural Products.
- Gong, J. S., et al. (n.d.). Biosynthesis of (R)-(−)-mandelic acid from (R,S)-mandelonitrile with nitrilase. Journal of Industrial Microbiology & Biotechnology.
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A Comparative Guide to the Enantioselectivity of Oxidus gracilis Hydroxynitrile Lyase for (R)-Mandelonitrile Synthesis
For researchers, synthetic chemists, and professionals in drug development, the quest for efficient and highly selective biocatalysts is paramount. Chiral cyanohydrins, such as (R)-mandelonitrile, are pivotal building blocks in the synthesis of a myriad of pharmaceuticals and fine chemicals, including α-hydroxy acids and β-amino alcohols.[1] The enzymatic synthesis of these compounds using hydroxynitrile lyases (HNLs) presents a compelling green alternative to conventional chemical methods, which often necessitate harsh conditions and yield racemic mixtures.[2] This guide provides an in-depth comparison of the hydroxynitrile lyase from the millipede Oxidus gracilis (OgraHNL), focusing on its performance in the enantioselective synthesis of (R)-mandelonitrile and benchmarking it against other prominent (R)-selective HNLs.
The Significance of (R)-Selective Hydroxynitrile Lyases
Hydroxynitrile lyases (EC 4.1.2.10) catalyze the reversible addition of hydrogen cyanide (HCN) to an aldehyde or ketone.[3] In nature, their primary role is defensive, breaking down cyanohydrins to release toxic HCN upon tissue damage.[2] However, for synthetic applications, the reverse reaction is harnessed to establish a chiral center with high fidelity. HNLs are broadly classified based on their stereoselectivity, yielding either (R)- or (S)-cyanohydrins. The (R)-enantiomer of mandelonitrile is of particular industrial interest, and thus, robust (R)-selective HNLs are highly sought after.
Introducing Oxidus gracilis Hydroxynitrile Lyase (OgraHNL): An Arthropod Advantage
While plant-based HNLs, particularly from the Rosaceae family (e.g., almonds), have been the traditional workhorses in biocatalysis, recent discoveries in arthropods have unveiled a new class of highly potent enzymes.[3][4] The HNL from the cyanogenic millipede Oxidus gracilis has emerged as a noteworthy candidate, belonging to the lipocalin superfamily, a structural distinction from many plant HNLs.[5][6] This structural difference hints at a distinct evolutionary path and potentially unique catalytic properties.[7] Millipede HNLs, in general, have been reported to exhibit exceptionally high specific activities for (R)-mandelonitrile synthesis, making them attractive for process intensification.[4][7]
Comparative Performance Analysis for (R)-Mandelonitrile Synthesis
The selection of an appropriate HNL is a critical decision in the development of a biocatalytic process, impacting yield, enantiomeric purity, and economic viability. The following tables present a comparative overview of OgraHNL and other well-characterized (R)-HNLs.
Disclaimer: The data presented below is compiled from various sources. Direct comparison may be affected by variations in experimental conditions, such as buffer composition, substrate concentration, and analytical methods.
Table 1: General Properties and Optimal Reaction Conditions
| Enzyme Source | Abbreviation | Optimal pH | Optimal Temperature (°C) |
| Oxidus gracilis | OgraHNL | ~4.0 - 5.0 | ~25 |
| Parafontaria tonominea | Pton3HNL | 4.2 | 22 |
| Chamberlinius hualienensis | ChuaHNL | Not Specified | Not Specified |
| Prunus amygdalus (Bitter Almond) | PaHNL | 4.5 - 5.5 | ~25 |
| Passiflora edulis (Passion Fruit) | PeHNL | 4.0 | 10 |
Table 2: Catalytic Performance in (R)-Mandelonitrile Synthesis
| Enzyme | Specific Activity (U/mg) | Enantiomeric Excess (e.e. %) | Molar Conversion (%) | Reference |
| OgraHNL (Wild Type) | 11.5 (± 0.8) | >99 | ~90 | [8] |
| OgraHNL (A97M mutant) | 19.3 (± 0.4) | >99 | >95 | [8] |
| Pton3HNL (cell-free extract) | 65.9 | 97.6 | Not Specified | [4] |
| ChuaHNL | 7420 | 99 | Not Specified | [2][3] |
| PaHNL | Variable | >99 | High | [9] |
One Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of (R)-mandelonitrile per minute under the specified assay conditions.
Expert Insights: The Causality Behind Performance
The superior performance of millipede HNLs, including OgraHNL, can be attributed to several factors rooted in their molecular structure and evolutionary adaptation.
-
High Specific Activity: The remarkably high specific activity observed in some millipede HNLs, such as ChuaHNL, suggests a highly efficient catalytic site architecture.[2][3] While the wild-type OgraHNL shows a more moderate specific activity, protein engineering efforts have demonstrated significant potential for improvement. For instance, the A97M mutation in OgraHNL nearly doubled its specific activity for (R)-mandelonitrile synthesis, highlighting the tunability of this enzyme.[8] This amenability to engineering is a significant advantage for industrial applications.
-
Structural Stability: Millipede HNLs often possess disulfide bonds that contribute to their stability across a range of pH and temperatures.[4][10] This inherent robustness is a desirable trait for industrial biocatalysts, allowing for more flexible process parameters and longer operational lifetimes.
-
Excellent Enantioselectivity: OgraHNL consistently delivers an enantiomeric excess of over 99% for (R)-mandelonitrile.[8][11] Structural studies of OgraHNL complexed with (R)-mandelonitrile reveal a well-defined active site cavity that precisely orients the benzaldehyde substrate for the nucleophilic attack of the cyanide ion, sterically hindering the formation of the (S)-enantiomer.[7]
The choice of an acidic pH (typically 4.0-5.5) for the reaction is a critical experimental parameter. This is a deliberate strategy to suppress the non-enzymatic, base-catalyzed background reaction between benzaldehyde and cyanide, which would otherwise lead to the formation of a racemic mixture of mandelonitrile and consequently, a lower enantiomeric excess of the desired (R)-product.[12][13]
Experimental Protocols and Workflows
Enzymatic Synthesis of (R)-Mandelonitrile: A Logical Workflow
The following diagram illustrates the decision-making process and experimental workflow for the synthesis of (R)-mandelonitrile using an HNL.
Caption: Workflow for HNL-catalyzed (R)-mandelonitrile synthesis.
Protocol: Enantioselectivity Assay of Oxidus gracilis HNL
This protocol provides a robust method for determining the enantioselectivity and activity of OgraHNL in the synthesis of (R)-mandelonitrile.
1. Materials:
-
Purified Oxidus gracilis HNL (OgraHNL)
-
Benzaldehyde (freshly distilled)
-
Potassium cyanide (KCN)
-
Sodium citrate buffer (0.1 M, pH 4.5)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H)
2. Reaction Setup (Self-Validating System):
-
Enzymatic Reaction: In a 1.5 mL microcentrifuge tube, combine 400 µL of 0.1 M sodium citrate buffer (pH 4.5), 50 µL of a 1 M benzaldehyde solution in acetonitrile, and 40 µL of the OgraHNL enzyme solution.
-
Control Reaction (No Enzyme): Prepare a parallel reaction mixture without the addition of the OgraHNL solution. This control is crucial to quantify the extent of the non-enzymatic background reaction under the assay conditions.
-
Pre-incubate the mixtures at 25°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of a 1 M KCN solution to each tube.
-
Incubate the reactions at 25°C with gentle shaking for a defined period (e.g., 20 minutes).
3. Work-up and Sample Preparation:
-
Quench the reaction by adding 500 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge the tubes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter or centrifuge the sample to remove the drying agent. The sample is now ready for HPLC analysis.
4. Chiral HPLC Analysis:
-
Inject an aliquot of the prepared sample onto the chiral HPLC system.
-
Elute with an appropriate mobile phase (e.g., hexane/isopropanol mixture) at a constant flow rate.
-
Monitor the elution of (R)- and (S)-mandelonitrile by UV detection (e.g., at 254 nm).
-
Calculate the enantiomeric excess (e.e.%) using the peak areas of the two enantiomers: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Determine the conversion of benzaldehyde by comparing its peak area in the enzymatic reaction to that in a standard solution.
5. Specific Activity Calculation:
-
One unit (U) of HNL activity is the amount of enzyme producing 1 µmol of (R)-mandelonitrile per minute.
-
Calculate the concentration of (R)-mandelonitrile produced from a calibration curve.
-
Specific Activity (U/mg) = (µmol of (R)-mandelonitrile) / (reaction time (min) x mg of protein in the assay).
Mechanism of (R)-Mandelonitrile Synthesis by HNL
The diagram below illustrates the general catalytic mechanism for the synthesis of (R)-mandelonitrile by an (R)-selective HNL.
Caption: Catalytic cycle of an (R)-selective HNL.
The high enantioselectivity is achieved through the precise positioning of the benzaldehyde molecule within the chiral environment of the enzyme's active site. This controlled orientation ensures that the incoming cyanide nucleophile attacks the carbonyl carbon from a specific face, leading preferentially to the formation of the (R)-enantiomer.[7]
Conclusion and Future Outlook
The hydroxynitrile lyase from Oxidus gracilis represents a potent and promising biocatalyst for the synthesis of (R)-mandelonitrile. While its wild-type specific activity may be lower than some other millipede-derived HNLs, its excellent enantioselectivity, stability, and proven amenability to protein engineering make it a highly attractive candidate for industrial applications.[5][8] The continued exploration of biodiversity, particularly from sources like arthropods, will undoubtedly uncover more novel and powerful enzymes.[4] Furthermore, the application of structure-based site-directed mutagenesis, as successfully demonstrated with OgraHNL, will be a key strategy in tailoring these biocatalysts to meet the exacting demands of modern synthetic chemistry, paving the way for more efficient and sustainable manufacturing processes for valuable chiral intermediates.
References
-
Chaikaew, S., Watanabe, Y., Zheng, D., Motojima, F., Yamaguchi, T., & Asano, Y. (2024). Structure–Based Site–Directed Mutagenesis of Hydroxynitrile Lyase from Cyanogenic Millipede, Oxidus gracilis for Hydrocyanation and Henry Reactions. ChemBioChem. [Link]
-
Yamaguchi, T., et al. (2020). Hydroxynitrile lyases from cyanogenic millipedes: Molecular cloning, heterologous expression, and whole-cell biocatalysis for the production of (R)-mandelonitrile. ResearchGate. [Link]
-
Chaikaew, S., et al. (2024). Hydroxynitrile lyase (HNL) activities and enantioselectivities of variants generated by site-saturation mutagenesis at Ala97. ResearchGate. [Link]
-
Chaikaew, S., et al. (2024). Enantioselectivity for (R)-mandelonitrile (R)-Man and (R)-2-chloromandelonitrile ((R)-2-Cl-Man) of hydroxynitrile lyase from Oxidus gracilis (OgraHNL) variants. ResearchGate. [Link]
-
Dadashipour, M., & Asano, Y. (2021). Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications. ResearchGate. [Link]
-
Isaji, M., et al. (2015). Discovery and molecular and biocatalytic properties of hydroxynitrile lyase from an invasive millipede, Chamberlinius hualienensis. PNAS. [Link]
-
Northeastern University. (2024). Structure–Based Site–Directed Mutagenesis of Hydroxynitrile Lyase from Cyanogenic Millipede, Oxidus gracilis for Hydrocyanation and Henry Reactions. Northeastern University Library. [Link]
-
Nuylert, A., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. [Link]
-
Yamaguchi, T., & Asano, Y. (2024). The active sites of hydroxynitrile lyase from Oxidus gracilis (OgraHNL) complexed with various ligands. ResearchGate. [Link]
-
Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis. [Link]
-
Chaikaew, S., et al. (2024). Structure-Based Site-Directed Mutagenesis of Hydroxynitrile Lyase from Cyanogenic Millipede, Oxidus gracilis for Hydrocyanation and Henry Reactions. PubMed. [Link]
-
Chaikaew, S., et al. (2024). Structure–Based Site–Directed Mutagenesis of Hydroxynitrile Lyase from Cyanogenic Millipede, Oxidus gracilis for Hydrocyanation and Henry Reactions. ResearchGate. [Link]
-
Semproli, A., et al. (2021). Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633. MDPI. [Link]
-
Sharma, M., et al. (2019). Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System. ResearchGate. [Link]
-
Wikipedia. (n.d.). Mandelonitrile lyase. Wikipedia. [Link]
-
Nuylert, A., et al. (2018). A comparison of the biochemical properties of PeHNL-Ny (yellow line) and PeHNL-Np (purple line). ResearchGate. [Link]
-
Asano, Y., et al. (2005). Effect of Various pHs on (R)-Mandelonitrile Synthesis with Partially Purified HNL from Prunus dulcis (almond). ResearchGate. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 4-Hydroxymandelonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel compounds are daily realities. Among these, 4-Hydroxymandelonitrile, a cyanohydrin derivative, presents unique challenges, not only in its application but also in its safe management and disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Hydroxymandelonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle this compound responsibly, grounded in scientific principles and established safety protocols.
The Chemical Nature of 4-Hydroxymandelonitrile and Its Implications for Disposal
4-Hydroxymandelonitrile is a cyanohydrin, which means it is formed from the addition of hydrogen cyanide to 4-hydroxybenzaldehyde.[1][2] This structural feature is the primary determinant of its hazardous properties and, consequently, the necessary precautions for its disposal. The principal hazard associated with 4-Hydroxymandelonitrile is its potential to release highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.[3][4] It is also classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation.[1]
The stability of cyanohydrins like 4-Hydroxymandelonitrile is pH-dependent. Under neutral or, more significantly, acidic conditions, the equilibrium of its formation reaction can shift, leading to the decomposition of the molecule back into its constituent aldehyde and hydrogen cyanide.[5] This inherent instability underscores the critical importance of avoiding contact with acids and ensuring proper pH control during all handling and disposal procedures.
Core Principles of 4-Hydroxymandelonitrile Waste Management
The overarching goal of 4-Hydroxymandelonitrile disposal is the conversion of the toxic cyanide component into a less hazardous substance before it enters the waste stream. This is typically achieved through chemical oxidation. The following principles must guide all disposal activities:
-
Segregation is Paramount: 4-Hydroxymandelonitrile waste must be collected and stored separately from all other laboratory waste streams, especially acidic waste.[4][6][7]
-
Designated and Labeled Containers: Use clearly labeled, dedicated, and sealed containers for collecting 4-Hydroxymandelonitrile waste. The label should explicitly state "Cyanide Waste" and "No Acids".[4][6]
-
Work in a Ventilated Area: All handling and disposal procedures involving 4-Hydroxymandelonitrile must be conducted in a certified chemical fume hood to prevent inhalation of any potential hydrogen cyanide gas.[6][7]
-
Personal Protective Equipment (PPE) is Non-Negotiable: Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling 4-Hydroxymandelonitrile and its waste.[6][7]
-
Avoid Working Alone: It is highly recommended that personnel do not work alone when handling significant quantities of cyanide-containing compounds.[6]
Quantitative Data for Safe Handling and Disposal
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) for Hydrogen Cyanide (skin) | 10 ppm (11 mg/m³) (TWA) | OSHA |
| NIOSH Recommended Exposure Limit (REL) for Hydrogen Cyanide | 4.7 ppm (5 mg/m³) (STEL) | NIOSH |
| EPA Drinking Water Standard for Cyanide | 0.2 ppm | EPA[8] |
| RCRA Hazardous Waste Code for Cyanide Wastes | P030, P031, P033 | EPA[9] |
Step-by-Step Disposal Protocol for 4-Hydroxymandelonitrile Waste
The following protocol outlines the chemical inactivation of 4-Hydroxymandelonitrile waste in a laboratory setting. This procedure is based on the widely accepted method of alkaline chlorination, which oxidizes cyanide to the much less toxic cyanate.
Materials:
-
Sodium hydroxide (NaOH) solution (2 M)
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate waste container
Procedure:
-
Initial Dilution and Basification:
-
In a designated chemical fume hood, carefully dilute the 4-Hydroxymandelonitrile waste with water to a concentration of less than 1% cyanide.
-
Slowly add 2 M sodium hydroxide solution while stirring to raise the pH of the waste solution to between 10 and 11. This is a critical step to prevent the release of hydrogen cyanide gas during the subsequent oxidation.[7]
-
-
Oxidation with Sodium Hypochlorite:
-
While continuously stirring the basic solution, slowly add an excess of sodium hypochlorite solution. A general rule of thumb is to add approximately 1.5 times the stoichiometric amount of bleach required for the oxidation of the cyanide.
-
The reaction is as follows: CN⁻ + OCl⁻ → CNO⁻ + Cl⁻
-
-
Reaction Time and Monitoring:
-
Allow the reaction mixture to stir for at least one hour to ensure complete oxidation of the cyanide.
-
After one hour, test for the presence of residual cyanide using a commercially available cyanide test strip. If the test is positive, add more sodium hypochlorite solution and continue stirring for another hour. Repeat this step until the cyanide test is negative.
-
-
Final pH Adjustment and Disposal:
-
Once the absence of cyanide is confirmed, the pH of the solution can be neutralized (adjusted to between 6 and 8) by carefully adding a dilute acid (e.g., 1 M hydrochloric acid). This step should be performed with extreme caution and continuous stirring.
-
The final, treated solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Decontamination of Glassware and Surfaces:
-
All glassware and surfaces contaminated with 4-Hydroxymandelonitrile should first be rinsed with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[7] All cleaning materials, such as paper towels and wipes, must be collected as solid cyanide-containing hazardous waste.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxymandelonitrile waste.
Caption: Decision workflow for 4-Hydroxymandelonitrile waste disposal.
Conclusion
The responsible management of 4-Hydroxymandelonitrile is a testament to a laboratory's commitment to safety and environmental stewardship. By understanding the chemical principles that govern its reactivity and adhering to the detailed procedures outlined in this guide, researchers can confidently navigate the challenges of its disposal. Always consult your institution's specific safety protocols and Environmental Health & Safety (EH&S) department for guidance tailored to your unique circumstances.[6]
References
-
Cyanide Safe Use Guidelines - Columbia University Environmental Health & Safety. [Link]
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]
-
Cyanides and nitriles, use and disposal - University of Bristol. [Link]
-
Laboratory chemical safety summary: sodium cyanide and potassium cyanide - National Research Council. [Link]
-
Cyanides - Division of Research Safety - University of Illinois. [Link]
-
alpha,4-Dihydroxybenzeneacetonitrile - PubChem. [Link]
-
Toxicological Profile for Cyanide - Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Schematic representation of the spontaneous decomposition of mandelonitrile and phenylglycinonitrile - ResearchGate. [Link]
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Navigating the Synthesis of 4-Hydroxymandelonitrile: A Guide to Safe Handling and Disposal
For the innovative researcher, 4-Hydroxymandelonitrile stands as a valuable intermediate in the synthesis of a variety of pharmaceutical and agricultural compounds. However, its utility is matched by its potential hazards, primarily due to its nature as a cyanohydrin. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of 4-Hydroxymandelonitrile, ensuring the well-being of laboratory personnel and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive safety in your laboratory.
Understanding the Risks: The Chemistry of Caution
4-Hydroxymandelonitrile, a cyanohydrin, exists in equilibrium with 4-hydroxybenzaldehyde and hydrogen cyanide (HCN).[1] This equilibrium is the cornerstone of its reactivity and its primary hazard. Contact with moisture, acids, or bases can accelerate its decomposition, leading to the release of highly toxic hydrogen cyanide gas.[2] Inhalation of HCN can be rapidly fatal, as it inhibits cellular respiration.[3] Furthermore, 4-Hydroxymandelonitrile itself is classified as harmful if swallowed or in contact with skin, and it is a skin and eye irritant.[1]
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when working with 4-Hydroxymandelonitrile. The following table summarizes the minimum required PPE, with explanations rooted in mitigating the specific risks associated with this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against dermal absorption, which is a significant route of exposure. Always check the glove manufacturer's compatibility chart.[3] Consider double-gloving for enhanced protection during high-risk procedures. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against accidental splashes of the compound, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[3] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For emergencies or situations exceeding exposure limits, a full-face respirator with an appropriate combination cartridge (organic vapor/acid gas/particulate) is required. | A chemical fume hood is the primary engineering control to prevent inhalation of HCN vapors.[3] Respirators provide critical protection in the event of a spill or ventilation failure. |
| Protective Clothing | A long-sleeved laboratory coat, closed-toe shoes, and long pants | Prevents incidental skin contact with the chemical.[3] An impervious apron may be recommended for larger scale work.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount. The following diagram and procedural steps outline the safe handling of 4-Hydroxymandelonitrile from receipt to use.
Caption: Workflow for Safe Handling of 4-Hydroxymandelonitrile.
Procedural Steps:
-
Inspect Container: Upon receipt, carefully inspect the container for any signs of damage or leaks. Wear appropriate PPE during this inspection.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, strong oxidizing agents, and moisture.[2] The storage area should be clearly labeled and secured.[2][5]
-
Work in a Certified Fume Hood: All manipulations of 4-Hydroxymandelonitrile, including weighing and solution preparation, must be conducted in a properly functioning and certified chemical fume hood to prevent the inhalation of any released hydrogen cyanide gas.[3][6]
-
Weigh and Prepare Solutions: When weighing the solid, use a draft shield to prevent dispersal. Prepare solutions by slowly adding the solid to the solvent to avoid splashing.
-
Perform Reaction: Conduct all reactions in appropriate glassware within the fume hood. Maintain a calm and controlled environment.
-
Decontaminate Glassware and Surfaces: Thoroughly decontaminate all glassware and work surfaces after use. A solution of sodium hypochlorite (bleach) followed by a water rinse is effective for decontaminating surfaces.[6]
-
Segregate Waste: All waste materials, including contaminated gloves, paper towels, and glassware, must be segregated into a clearly labeled hazardous waste container.[3]
Spill Response: Immediate and Decisive Action
In the event of a spill, immediate and correct action is crucial to mitigate the risks.
For a Small Spill (inside a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7]
-
Neutralization: Cautiously apply a freshly prepared, cold, 10% solution of sodium hypochlorite to the absorbent material. Allow it to react for at least one hour.
-
Collection: Carefully collect the neutralized material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a fresh 10% sodium hypochlorite solution, followed by a water rinse.
For a Large Spill (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill on your own.[3]
Disposal Plan: Chemical Neutralization is Key
Disposal of 4-Hydroxymandelonitrile and its waste requires chemical neutralization to destroy the cyanide moiety. The following diagram and procedure outline the recommended method of alkaline hydrolysis.
Caption: Alkaline Hydrolysis for 4-Hydroxymandelonitrile Waste Disposal.
Procedure for Alkaline Hydrolysis:
-
Collect Waste: In a designated chemical fume hood, collect all aqueous waste containing 4-Hydroxymandelonitrile in a suitable container.[6]
-
pH Adjustment: While stirring, slowly add a solution of sodium hydroxide (NaOH) to raise the pH of the waste solution to above 10. This alkaline environment facilitates the hydrolysis of the nitrile group.
-
Stirring: Continue to stir the solution at room temperature for a minimum of 2-4 hours to ensure the complete destruction of the cyanide.[6]
-
Monitoring: Use commercially available cyanide test strips to monitor the concentration of free cyanide in the solution. Continue the reaction until the cyanide concentration is below the detectable limit.[6]
-
Containerize: Once the reaction is complete and the absence of cyanide is confirmed, transfer the treated solution to a clearly labeled hazardous waste container for corrosive liquids.[6]
-
EHS Pickup: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety department.
By implementing these robust safety and disposal protocols, you can confidently and responsibly harness the synthetic potential of 4-Hydroxymandelonitrile. A steadfast commitment to safety is the foundation of scientific excellence.
References
-
Rutgers University. (n.d.). Cyanide Salts. Institutional Planning and Operations. [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. [Link]
-
Chem Service. (2016). SAFETY DATA SHEET - Acetone cyanohydrin. [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. [Link]
-
National Center for Biotechnology Information. (n.d.). alpha,4-Dihydroxybenzeneacetonitrile. PubChem. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
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- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
